4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride
Description
BenchChem offers high-quality 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
piperidin-4-yl-[3-(trifluoromethyl)phenyl]methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO.ClH/c14-13(15,16)11-3-1-2-10(8-11)12(18)9-4-6-17-7-5-9;/h1-3,8-9,17H,4-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVVRWPFYGBBSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC(=CC=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10612355 | |
| Record name | (Piperidin-4-yl)[3-(trifluoromethyl)phenyl]methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10612355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64670-97-9 | |
| Record name | Methanone, 4-piperidinyl[3-(trifluoromethyl)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64670-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Piperidin-4-yl)[3-(trifluoromethyl)phenyl]methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10612355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride: Synthesis, Characterization, and Application
As a key building block in modern medicinal chemistry, 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride offers a unique combination of a privileged scaffold and a powerful modulating group. This guide provides an in-depth exploration of its synthesis, analytical characterization, and strategic applications for researchers, scientists, and drug development professionals.
Core Compound Identity and Physicochemical Properties
4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride is a synthetically valuable intermediate. The core structure features a piperidine ring acylated at the nitrogen with a 3-(trifluoromethyl)benzoyl group. The trifluoromethyl (CF3) group is a bioisostere of a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity make it a strategic component in drug design for modulating metabolic stability, pKa, and binding affinity.[1][2] The benzoylpiperidine framework itself is recognized as a privileged structure, frequently found in centrally active agents due to its favorable geometry for interacting with various receptors.[3][4][5]
The definitive CAS number for the meta isomer, 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride, is 64670-97-9 .[6][7][8] It is important to distinguish this from the CAS number 25519-83-9, which is frequently, though not exclusively, associated with the para isomer, 4-(4-Trifluoromethylbenzoyl)piperidine hydrochloride.[9]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Name | piperidin-4-yl-[3-(trifluoromethyl)phenyl]methanone;hydrochloride | [7] |
| CAS Number | 64670-97-9 | [6][8] |
| Molecular Formula | C₁₃H₁₅ClF₃NO | [6] |
| Molecular Weight | 293.71 g/mol | [6][7] |
| Appearance | Light Brown or Off-white Solid | [6] |
| Melting Point | 196-198 °C | |
| Purity | Typically ≥98% |
Synthesis and Purification: A Field-Proven Protocol
The most direct and reliable synthesis of this compound is achieved through the nucleophilic acyl substitution of piperidine with 3-(Trifluoromethyl)benzoyl chloride. This N-acylation is a robust and scalable reaction.
-
Acylating Agent : 3-(Trifluoromethyl)benzoyl chloride is the activated form of the corresponding carboxylic acid, making it highly electrophilic and ideal for acylation.
-
Base : A non-nucleophilic tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. Its role is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. Without a base, the HCl would protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.
-
Solvent : Anhydrous dichloromethane (DCM) is an excellent choice as it is relatively inert, has good solvating power for the reactants, and is easily removed under reduced pressure.
-
Temperature : The reaction is initiated at 0 °C to control the initial exothermic reaction upon addition of the highly reactive acyl chloride, minimizing potential side reactions. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.
-
Setup : To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidine (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 10 mL per mmol of piperidine).
-
Base Addition : Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 eq.) to the stirred solution.
-
Acylation : Add 3-(Trifluoromethyl)benzoyl chloride (1.1 eq.) dropwise to the cooled solution over 10-15 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting piperidine is consumed.
-
Workup (Aqueous Wash) : Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Sequentially wash the organic layer with 1 M HCl solution (to remove excess TEA), saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove any remaining acidic impurities), and finally with brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude free base as an oil or solid.
-
Dissolution : Dissolve the crude 4-(3-Trifluoromethylbenzoyl)piperidine free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Acidification : Slowly add a solution of HCl in diethyl ether (e.g., 2 M) or bubble dry HCl gas through the solution until precipitation is complete.
-
Precipitation & Isolation : Stir the resulting slurry for 30 minutes. Collect the solid precipitate by vacuum filtration.
-
Washing : Wash the filter cake with cold diethyl ether to remove any soluble impurities.
-
Drying & Recrystallization : Dry the solid under vacuum. For higher purity, the hydrochloride salt can be recrystallized from a suitable solvent system such as ethanol/ether.
Caption: Synthesis and purification workflow for the target compound.
Analytical Characterization for Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the final compound. A multi-technique approach ensures a self-validating system of quality control.
-
High-Performance Liquid Chromatography (HPLC) : Used to determine the purity of the compound. A reverse-phase method (e.g., C18 column) with a mobile phase of acetonitrile and water (with a modifier like formic acid or TFA) is typically employed.[10] Purity is assessed by the area percentage of the main peak.
-
Mass Spectrometry (MS) : Provides confirmation of the molecular weight. In electrospray ionization (ESI) positive mode, the free base will show a peak corresponding to [M+H]⁺.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : The definitive technique for structural elucidation.
-
¹H NMR : Will show characteristic signals for the aromatic protons (in the 7.5-8.0 ppm region) and the aliphatic protons of the piperidine ring (typically in the 1.5-4.0 ppm region).
-
¹³C NMR : Confirms the number of unique carbon environments, including the carbonyl carbon (~170 ppm), the CF₃ carbon (a quartet), and carbons of the aromatic and piperidine rings.
-
¹⁹F NMR : A single peak will confirm the presence of the single CF₃ group.
-
Dynamic NMR : It's important to note that N-benzoyl piperidine derivatives can exhibit restricted rotation around the amide C-N bond, leading to the observation of rotamers (E/Z isomers).[11] This may result in broadened or duplicated NMR signals at room temperature, which can often be resolved by variable temperature (VT) NMR studies.[12]
-
Caption: Standard analytical workflow for quality control.
Applications in Drug Development
The strategic value of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride lies in its utility as a scaffold for creating more complex molecules with therapeutic potential, particularly for Central Nervous System (CNS) disorders.
The introduction of a CF₃ group is a well-established strategy in medicinal chemistry to enhance drug-like properties.[13]
-
Metabolic Stability : The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. This can block metabolic hotspots, increase the drug's half-life, and improve its pharmacokinetic profile.[2][14]
-
Lipophilicity : The CF₃ group significantly increases lipophilicity, which can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier (BBB), a critical feature for CNS-targeted drugs.[1]
-
Binding Affinity : The high electronegativity of the CF₃ group alters the electronic landscape of the benzoyl ring, which can lead to stronger or more selective interactions with biological targets through dipole-dipole or hydrogen bonding interactions.[14][15]
The benzoylpiperidine motif is a cornerstone in the design of neuropsychiatric drugs.[4] It is a key component in numerous ligands targeting serotoninergic (e.g., 5-HT₂ₐ) and dopaminergic (e.g., D₂) receptors, which are critical targets for treating conditions like schizophrenia and depression.[3][16] The piperidine ring acts as a conformationally constrained scaffold that correctly orients the benzoyl group for optimal receptor engagement. This framework is considered metabolically stable and serves as a reliable anchor for further molecular elaboration.[4][5]
Given its structure, this compound is an ideal starting point for synthesizing libraries of molecules for screening against various CNS targets. It can be used in the development of:
-
Atypical Antipsychotics : By targeting 5-HT₂ₐ and D₂ receptors.[3]
-
Antidepressants : As a scaffold for serotonin transporter (SERT) inhibitors.[17]
-
Neuroprotective Agents : For conditions like Alzheimer's disease or Parkinson's disease.[4][18][19]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride, TRC 100 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.nl]
- 8. Buy Online CAS Number 64670-97-9 - TRC - 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride | LGC Standards [lgcstandards.com]
- 9. 4-(4-Trifluoromethylbenzoyl)piperidine hydrochloride - Lead Sciences [lead-sciences.com]
- 10. Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. chemimpex.com [chemimpex.com]
- 19. chemimpex.com [chemimpex.com]
An In-Depth Technical Guide to the Physicochemical Properties of 4-(3-Trifluoromethylbenzoyl)piperidine HCl
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-(3-Trifluoromethylbenzoyl)piperidine HCl in Modern Drug Discovery
4-(3-Trifluoromethylbenzoyl)piperidine HCl is a notable heterocyclic compound, distinguished by its benzoylpiperidine core structure. This structural motif is recognized as a "privileged structure" in medicinal chemistry due to its recurrence in a multitude of bioactive molecules targeting a wide array of physiological pathways.[1][2] The incorporation of a trifluoromethyl (CF3) group is a strategic design element in contemporary drug development. This group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins, thereby improving its overall pharmacokinetic and pharmacodynamic profile.
A thorough and early-stage characterization of the physicochemical properties of a drug candidate like 4-(3-Trifluoromethylbenzoyl)piperidine HCl is not merely a perfunctory exercise. It is a critical cornerstone of the entire drug development process. These fundamental properties—including solubility, pKa, solid-state characteristics, and purity—are inextricably linked to a compound's bioavailability, manufacturability, stability, and, ultimately, its therapeutic efficacy and safety.
This guide provides a comprehensive framework for the systematic evaluation of the key physicochemical attributes of 4-(3-Trifluoromethylbenzoyl)piperidine HCl. It is designed to equip researchers with both the foundational knowledge and detailed experimental protocols necessary to generate a robust and reliable data package for this promising pharmaceutical intermediate. While some basic properties are publicly available, this document emphasizes the generation of in-depth, quantitative data through rigorous, validated methodologies.
Core Molecular and Physical Attributes
A foundational understanding of a compound begins with its basic molecular and physical characteristics. This information is essential for all subsequent experimental work.
| Property | Value | Source(s) |
| Chemical Name | 4-(3-Trifluoromethylbenzoyl)piperidine hydrochloride | N/A |
| CAS Number | 25519-83-9 | N/A |
| Molecular Formula | C₁₃H₁₅ClF₃NO | [3] |
| Molecular Weight | 293.71 g/mol | [3] |
| Appearance | Solid | [3] |
| Melting Point | 196-198°C | [3] |
| Solubility (Qualitative) | Soluble in Methanol and Water | [3] |
| Hygroscopicity | Reported as Hygroscopic | [3] |
Section 1: Solubility Profile - A Critical Determinant of Bioavailability
Aqueous solubility is a paramount property for any orally administered drug, as it directly influences dissolution rate and subsequent absorption in the gastrointestinal tract. A comprehensive solubility profile across a physiologically relevant pH range is therefore indispensable.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method remains the gold standard for determining thermodynamic equilibrium solubility due to its robustness and reliability.
Objective: To quantify the equilibrium solubility of 4-(3-Trifluoromethylbenzoyl)piperidine HCl in various aqueous media at controlled temperature.
Methodology:
-
Preparation of Media: Prepare a series of buffered solutions across a pH range of 1.2 to 7.4 (e.g., pH 1.2 HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer).
-
Sample Preparation: Add an excess amount of solid 4-(3-Trifluoromethylbenzoyl)piperidine HCl to vials containing each buffer. The presence of undissolved solid is crucial to ensure saturation is achieved.
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to reach equilibrium.
-
Sample Processing: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Analysis: Carefully withdraw an aliquot of the supernatant, filter it through a 0.22 µm syringe filter, and analyze the concentration of the dissolved compound using a validated HPLC-UV method.
Data Presentation: Solubility Profile
The results should be tabulated to provide a clear overview of the compound's solubility characteristics.
| pH of Medium | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) |
| 1.2 | 25 | Experimental Data | Experimental Data |
| 4.5 | 25 | Experimental Data | Experimental Data |
| 6.8 | 25 | Experimental Data | Experimental Data |
| 7.4 | 25 | Experimental Data | Experimental Data |
| 1.2 | 37 | Experimental Data | Experimental Data |
| 4.5 | 37 | Experimental Data | Experimental Data |
| 6.8 | 37 | Experimental Data | Experimental Data |
| 7.4 | 37 | Experimental Data | Experimental Data |
Section 2: Dissociation Constant (pKa) - Understanding Ionization Behavior
The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. For a compound with a basic piperidine nitrogen, the pKa is critical for predicting its solubility, absorption, and distribution in the body.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a precise and widely accepted method for determining the pKa of ionizable compounds.
Objective: To determine the pKa of the piperidine nitrogen in 4-(3-Trifluoromethylbenzoyl)piperidine HCl.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a known amount of the compound in deionized water or a co-solvent system if aqueous solubility is limited. Maintain a constant ionic strength using a background electrolyte like KCl.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.
Section 3: Solid-State Characterization - Ensuring Stability and Consistency
The solid-state properties of an active pharmaceutical ingredient (API) can significantly impact its stability, processability, and bioavailability. Key aspects to investigate include hygroscopicity and polymorphism.
Hygroscopicity Assessment
Given that the compound is reported as hygroscopic, a quantitative assessment is crucial.[3]
Objective: To classify the hygroscopicity of 4-(3-Trifluoromethylbenzoyl)piperidine HCl according to established pharmacopeial standards.
Methodology (Gravimetric Sorption Analysis):
-
Sample Preparation: Place a known amount of the compound in a controlled humidity chamber.
-
Exposure: Expose the sample to a high humidity environment (e.g., 80% relative humidity at 25°C) for a fixed period (e.g., 24 hours).
-
Weight Measurement: Measure the weight gain of the sample.
-
Classification: Classify the hygroscopicity based on the percentage weight gain, as per the European Pharmacopoeia criteria.[4][5]
| Classification | % Weight Gain |
| Non-hygroscopic | < 0.2% |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
Polymorphism Screening
Polymorphism is the ability of a compound to exist in multiple crystalline forms, each with distinct physicochemical properties. Identifying and controlling the polymorphic form is a regulatory requirement and essential for consistent product performance.
Objective: To identify potential polymorphs of 4-(3-Trifluoromethylbenzoyl)piperidine HCl.
Methodology:
-
Crystallization Studies: Perform recrystallization experiments from a diverse range of solvents with varying polarities and under different conditions (e.g., fast vs. slow evaporation, cooling crystallization).
-
Solid-State Analysis: Analyze the resulting solid forms using techniques such as X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). Each unique polymorph will exhibit a distinct XRPD pattern and thermal profile.
Section 4: Spectroscopic and Chromatographic Profile - Confirming Identity and Purity
A comprehensive spectroscopic and chromatographic profile is essential for structural confirmation, batch-to-batch consistency, and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure of 4-(3-Trifluoromethylbenzoyl)piperidine HCl.
Predicted ¹H NMR Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ 7.5 - 8.2 | m | Aromatic protons |
| ~ 3.0 - 3.5 | m | Piperidine protons adjacent to N |
| ~ 1.5 - 2.0 | m | Piperidine protons |
| ~ 9.0 - 10.0 | br s | N-H proton (as hydrochloride) |
Predicted ¹³C NMR Spectral Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 195 - 205 | C=O (ketone) |
| ~ 120 - 140 | Aromatic carbons |
| ~ 120 - 130 (q) | -CF₃ |
| ~ 40 - 50 | Piperidine carbons adjacent to N |
| ~ 25 - 35 | Piperidine carbons |
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 3400 | N-H stretch (from HCl salt) |
| ~ 2800 - 3000 | C-H stretch (aliphatic) |
| ~ 1680 | C=O stretch (ketone) |
| ~ 1600, 1450 | C=C stretch (aromatic) |
| ~ 1100 - 1350 | C-F stretch (trifluoromethyl) |
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and determine the fragmentation pattern.
Expected Mass Spectrum Data (ESI+):
| m/z | Interpretation |
| ~ 258.1 | [M+H]⁺ (protonated free base) |
| Fragment Ions | Based on fragmentation of the benzoyl and piperidine moieties |
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Objective: To determine the purity of 4-(3-Trifluoromethylbenzoyl)piperidine HCl and quantify any impurities.
Recommended HPLC Method:
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid or Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Column Temperature | 30°C |
Workflow Visualizations
To further elucidate the experimental processes, the following diagrams illustrate the logical workflows for physicochemical characterization.
Caption: Overall workflow for the physicochemical characterization of 4-(3-Trifluoromethylbenzoyl)piperidine HCl.
Caption: Step-by-step workflow for determining equilibrium solubility via the shake-flask method.
Conclusion
The comprehensive physicochemical characterization of 4-(3-Trifluoromethylbenzoyl)piperidine HCl, as outlined in this guide, is a critical undertaking for any research or development program involving this compound. By systematically determining its solubility, pKa, solid-state properties, and spectroscopic and chromatographic profiles, researchers can build a robust data package. This data will not only facilitate informed decisions in formulation development and process chemistry but also provide the necessary foundation for regulatory submissions and ultimately contribute to the successful translation of a promising molecule into a safe and effective therapeutic agent.
References
-
Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(04). [Link]
-
Pharma Growth Hub. (2024). Classification of Hygroscopicity. [Link]
-
PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]
-
PharmaQuesT. (n.d.). Hygroscopicity, Powder Rheology & Compaction Properties. [Link]
-
SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. [Link]
-
Di Micco, S., et al. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 26(8), 2261. [Link]
-
University of Wisconsin. (n.d.). NMR Chemical Shifts. [Link]
- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
-
ResearchGate. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]
-
National Center for Biotechnology Information. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. [Link]
-
MDPI. (2021). The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. [Link]
-
Indian Journal of Pure & Applied Physics. (2005). Spectral investigation and normal coordinate analysis of piperazine. [Link]
-
The Royal Society of Chemistry. (2023). FT-IR spectral studies. [Link]
-
National Center for Biotechnology Information. (2023). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. [Link]
-
Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
University of California, Los Angeles. (n.d.). Tables For Organic Structure Analysis. [Link]
-
PubMed. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. [Link]
-
ResearchGate. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link]
-
PubChem. (n.d.). 4-Benzylpiperidine. [Link]
-
ResearchGate. (2022). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. [Link]
-
National Center for Biotechnology Information. (2024). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. [Link]
-
National Center for Biotechnology Information. (n.d.). Benzoylpiperidine. [Link]
-
Lead Sciences. (n.d.). 4-(4-Trifluoromethylbenzoyl)piperidine hydrochloride. [Link]
-
Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis. [Link]
-
PubMed. (2014). Molecular structure, vibrational spectra (FTIR and FT Raman) and natural bond orbital analysis of 4-Aminomethylpiperidine: DFT study. [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]
-
MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
-
SpectraBase. (n.d.). Piperidine hydrochloride - Optional[FTIR] - Spectrum. [Link]
Sources
- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-(3-TRIFLUOROMETHYLBENZOYL)-PIPERIDINE, HYDROCHLORIDE | 25519-83-9 [m.chemicalbook.com]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
An In-depth Technical Guide to the Molecular Structure of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and physicochemical properties of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride. This compound is of significant interest in medicinal chemistry, primarily due to the presence of the trifluoromethyl-substituted benzoylpiperidine scaffold, a privileged structure in the development of novel therapeutics, particularly for central nervous system (CNS) disorders. This guide will delve into the rationale behind its molecular design, a proposed synthetic pathway, detailed spectroscopic characterization, and its potential pharmacological relevance.
Introduction: The Significance of the Trifluoromethylbenzoylpiperidine Scaffold
The molecular architecture of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride combines two key pharmacophores: the piperidine ring and a benzoyl moiety substituted with a trifluoromethyl group. The piperidine ring is a ubiquitous heterocyclic motif found in a wide array of clinically approved drugs, valued for its ability to confer desirable pharmacokinetic properties such as improved solubility and metabolic stability[1][2]. The benzoylpiperidine fragment itself is recognized as a privileged structure in drug design, appearing in numerous bioactive small molecules with diverse therapeutic applications, including antipsychotic, anti-cancer, and neuroprotective agents[3].
The incorporation of a trifluoromethyl (-CF3) group onto the benzoyl ring is a strategic choice in medicinal chemistry. The -CF3 group is a strong electron-withdrawing moiety that can significantly modulate a molecule's physicochemical and biological properties. Its introduction can enhance metabolic stability by blocking potential sites of oxidation, increase lipophilicity to improve membrane permeability, and alter receptor binding affinity and selectivity. These attributes make trifluoromethylated compounds highly valuable in the pursuit of novel drug candidates with optimized efficacy and pharmacokinetic profiles.
This guide aims to provide a detailed technical overview of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride, serving as a valuable resource for researchers engaged in the design and development of novel therapeutics.
Molecular Structure and Physicochemical Properties
Table 1: Physicochemical Properties of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride
| Property | Value | Source |
| CAS Number | 64670-97-9 | Pharmaffiliates[4] |
| Molecular Formula | C13H15ClF3NO | Pharmaffiliates[4] |
| Molecular Weight | 293.71 g/mol | Pharmaffiliates[4] |
| Appearance | Light Brown Solid | Pharmaffiliates[4] |
| Synonyms | 4-Piperidinyl[3-(trifluoromethyl)phenyl]methanone Hydrochloride | Pharmaffiliates[4] |
Synthesis and Mechanistic Rationale
Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
This approach involves the palladium-catalyzed cross-coupling of a suitable piperidine-derived organoboron reagent with an appropriate trifluoromethyl-substituted benzoyl halide.
Caption: Proposed Suzuki-Miyaura coupling synthesis workflow.
Experimental Protocol (Proposed)
Step 1: Synthesis of N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine
-
To a solution of N-Boc-4-piperidone in a suitable solvent (e.g., methanol), add sodium borohydride (NaBH4) portion-wise at 0 °C.
-
Stir the reaction mixture until completion (monitored by TLC).
-
Quench the reaction with water and extract the product, N-Boc-4-hydroxypiperidine, with an organic solvent.
-
Dissolve the dried alcohol in an anhydrous solvent (e.g., dichloromethane) and cool to 0 °C.
-
Add pyridine followed by the dropwise addition of triflic anhydride (Tf2O).
-
After completion, wash the reaction mixture and purify to obtain N-Boc-4-triflyloxypiperidine.
-
In a reaction vessel, combine the triflate, bis(pinacolato)diboron (B2pin2), a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., potassium acetate) in an anhydrous solvent (e.g., dioxane).
-
Heat the mixture under an inert atmosphere until the reaction is complete.
-
Purify the crude product by column chromatography to yield the desired boronic ester.
Step 2: Suzuki-Miyaura Coupling
-
To a degassed mixture of N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine, 3-(trifluoromethyl)benzoyl chloride, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., aqueous potassium carbonate) in a suitable solvent system (e.g., toluene/ethanol), heat the reaction under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product via column chromatography to obtain N-Boc-4-(3-Trifluoromethylbenzoyl)piperidine.
Step 3: Deprotection and Hydrochloride Salt Formation
-
Dissolve the purified N-Boc protected intermediate in a suitable solvent (e.g., dioxane or methanol).
-
Add a solution of hydrochloric acid (e.g., 4M in dioxane or concentrated HCl) and stir at room temperature.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent under reduced pressure. The resulting solid can be triturated with a non-polar solvent (e.g., diethyl ether) to afford 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride as a solid.
Spectroscopic Characterization (Predicted)
1H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the trifluoromethylbenzoyl group and the aliphatic protons of the piperidine ring.
Table 2: Predicted 1H NMR Chemical Shifts
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.0-10.0 | br s | 1H | N-H (piperidine hydrochloride) |
| ~8.2-8.4 | m | 2H | Aromatic protons ortho to the carbonyl and trifluoromethyl group |
| ~7.7-7.9 | m | 2H | Aromatic protons meta to the carbonyl and trifluoromethyl group |
| ~3.5-3.7 | m | 2H | Piperidine protons adjacent to nitrogen (axial) |
| ~3.0-3.2 | m | 2H | Piperidine protons adjacent to nitrogen (equatorial) |
| ~2.8-3.0 | m | 1H | Piperidine proton at C4 |
| ~1.8-2.2 | m | 4H | Piperidine protons at C3 and C5 |
13C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
Table 3: Predicted 13C NMR Chemical Shifts
| Chemical Shift (δ) ppm | Assignment |
| ~198-202 | C=O (carbonyl) |
| ~138-140 | Aromatic C (ipso- to C=O) |
| ~130-135 | Aromatic C (ipso- to CF3, q, JC-F) |
| ~122-132 | Aromatic C-H |
| ~124 (q, JC-F ~272 Hz) | CF3 |
| ~45-50 | Piperidine C4 |
| ~42-46 | Piperidine C2, C6 |
| ~28-32 | Piperidine C3, C5 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm-1) | Interpretation |
| ~3200-3400 (broad) | N-H stretch (from hydrochloride salt) |
| ~2800-3000 | C-H stretch (aliphatic) |
| ~1680-1700 | C=O stretch (aryl ketone) |
| ~1600, ~1450 | C=C stretch (aromatic) |
| ~1100-1350 (strong) | C-F stretch (trifluoromethyl) |
Mass Spectrometry (MS)
Electrospray ionization (ESI) in positive mode would likely show a prominent peak for the molecular ion [M+H]+.
-
Predicted [M+H]+: m/z 258.11 (for the free base)
Fragmentation would likely involve cleavage of the bond between the carbonyl group and the piperidine ring, as well as fragmentation of the piperidine ring itself.
Potential Pharmacological Significance and Applications in Drug Discovery
The 4-(3-Trifluoromethylbenzoyl)piperidine scaffold is a promising starting point for the development of novel therapeutic agents, particularly those targeting the central nervous system. The trifluoromethyl group can enhance brain penetration and metabolic stability, while the benzoylpiperidine core is a known pharmacophore for various CNS targets.
Derivatives of this compound could potentially be investigated for their activity as:
-
Dopamine and Serotonin Receptor Ligands: The benzoylpiperidine motif is a key feature in many atypical antipsychotics that target dopamine and serotonin receptors[3].
-
Enzyme Inhibitors: The electrophilic nature of the carbonyl group and the overall molecular shape could allow for interactions with the active sites of various enzymes implicated in neurological disorders.
-
Ion Channel Modulators: The piperidine ring is a common feature in many ion channel modulators.
The hydrochloride salt form of the compound enhances its aqueous solubility, which is a desirable property for formulation and in vitro screening.
Safety and Handling
A specific Safety Data Sheet (SDS) for 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride is not widely available. However, based on the SDS of structurally related compounds, the following precautions should be taken:
-
Hazard Identification: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
-
Handling: Use in a well-ventilated area. Avoid breathing dust. Wear protective gloves, eye protection, and face protection.
-
Storage: Store in a tightly closed container in a dry and cool place.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash with soap and water. If swallowed, seek medical attention.
Conclusion
4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride is a molecule with significant potential in the field of drug discovery. Its structure combines the favorable pharmacokinetic properties of the piperidine ring with the modulating effects of the trifluoromethyl group on a benzoyl scaffold. While detailed experimental data is not extensively published, this technical guide provides a comprehensive overview based on established chemical principles and data from related compounds. The proposed synthetic route offers a practical approach for its preparation, and the predicted spectroscopic data provides a basis for its characterization. Further investigation into the pharmacological activity of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
-
(Benzoylphenyl)piperidines: A New Class of Immunomodulators. PubMed. [Link]
-
4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride. Pharmaffiliates. [Link]
-
The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed Central. [Link]
-
Percentages of therapeutic and diagnostic benzoylpiperidine-based molecules herein reported. ResearchGate. [Link]
-
Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. [Link]
-
Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. PubMed Central. [Link]
-
Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
-
Friedel-Crafts acylation (video). Khan Academy. [Link]
-
Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]
-
Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides. PubMed Central. [Link]
-
Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube. [Link]
-
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Bentham Science. [Link]
-
Recent Advances in Acyl Suzuki Cross-Coupling. MDPI. [Link]
-
The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
-
Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. Organic Chemistry Portal. [Link]
-
1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Human Metabolome Database. [Link]
-
Predict 1H proton NMR spectra. NMRDB.org. [Link]
-
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]
-
CASPRE - 13 C NMR Predictor. CASPRE. [Link]
-
Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. PubMed Central. [Link]
-
Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. ACD/Labs. [Link]
-
Interpreting Infrared Spectra. Specac Ltd. [Link]
-
Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
-
1-(N-Benzyl-N-2,6-xylylglycyl)piperidine - Optional[FTIR] - Spectrum. SpectraBase. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
mass spectra - fragmentation patterns. Chemguide. [Link]
-
Mass Spectrometry Fragmentation Part 1. YouTube. [Link]
-
Mass Spectrometry: Fragmentation. University of Missouri-St. Louis. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
- Preparation method of trifluoromethyl piperidine compounds.
- US11649240B2 - Substituted 4-phenylpiperidines, their preparation and use.
Sources
- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. US11649240B2 - Substituted 4-phenylpiperidines, their preparation and use - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride, a key building block in contemporary drug discovery and development. The presence of a trifluoromethyl group and a hydrochloride salt moiety imparts a unique physicochemical profile that dictates its behavior in various solvent systems. Understanding this solubility is paramount for optimizing reaction conditions, purification strategies, and formulation development. This document delineates the theoretical principles governing the solubility of this compound, presents a robust experimental protocol for its empirical determination, and offers illustrative data and interpretations to guide researchers.
Introduction: The Significance of Solubility in Pharmaceutical Development
The journey of a drug candidate from laboratory synthesis to clinical application is profoundly influenced by its physicochemical properties, with solubility being a critical determinant of success. For active pharmaceutical ingredients (APIs), solubility in both aqueous and organic media governs bioavailability, formulation options, and the feasibility of manufacturing processes.[1] 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride is a versatile intermediate utilized in the synthesis of a range of biologically active molecules. Its structure, featuring a polar piperidine hydrochloride group and a lipophilic trifluoromethylbenzoyl moiety, presents a complex solubility profile that warrants detailed investigation.
The trifluoromethyl (-CF3) group is a common feature in modern pharmaceuticals, often introduced to enhance metabolic stability, binding affinity, and lipophilicity.[2][3] Conversely, the hydrochloride salt form is frequently employed to improve aqueous solubility and stability of basic drug molecules.[4][5] The interplay of these two structural features makes a systematic study of the compound's solubility in a diverse panel of organic solvents essential for its effective application.
Theoretical Framework: Predicting Solubility Behavior
A priori assessment of a compound's structure can provide valuable insights into its likely solubility in different solvent classes.[6] The principle of "like dissolves like" serves as a foundational guide. Solvents are broadly categorized based on their polarity and their ability to act as hydrogen bond donors (protic) or acceptors.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydrogen atom bonded to an electronegative atom (like oxygen) and can engage in hydrogen bonding. Given the hydrochloride salt and the carbonyl group in the target molecule, strong ion-dipole and hydrogen bonding interactions are anticipated, suggesting good solubility. A supplier datasheet confirms its solubility in Methanol.[7]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have a large dipole moment but lack O-H or N-H bonds. They can accept hydrogen bonds and solvate cations effectively. We can infer a moderate to high solubility in these solvents due to the polar nature of the molecule.
-
Nonpolar Solvents (e.g., Toluene, Hexanes): These solvents have low dielectric constants and cannot engage in significant hydrogen bonding. The large, polar piperidine hydrochloride portion of the molecule is expected to be poorly solvated, leading to low solubility. The lipophilic trifluoromethylbenzoyl group will contribute to some interaction, but it is unlikely to overcome the energetic penalty of dissolving the salt.
The trifluoromethyl group itself, while increasing overall lipophilicity, also introduces a highly polarized C-F bond, which can participate in dipole-dipole interactions, potentially enhancing solubility in moderately polar solvents.[8]
Experimental Determination of Equilibrium Solubility
To obtain precise and reliable solubility data, an empirical approach is necessary. The equilibrium solubility method, also known as the shake-flask method, is a gold-standard technique for determining the thermodynamic solubility of a compound.[9][10] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.
Materials and Equipment
-
4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride (analytical grade)
-
Organic solvents (HPLC grade or higher)
-
Analytical balance (± 0.1 mg)
-
Temperature-controlled orbital shaker or water bath
-
Calibrated positive displacement pipettes
-
Vials with airtight, chemically resistant caps (e.g., 20 mL scintillation vials)
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
Step-by-Step Experimental Protocol
-
Preparation of Stock Standard: Accurately weigh a known amount of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol) to prepare a stock solution of known concentration.
-
Calibration Curve Generation: Prepare a series of dilutions from the stock standard to create calibration standards spanning the expected solubility range. Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.
-
Sample Preparation: Add an excess amount of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride to a vial containing a precisely known volume (e.g., 5.0 mL) of the test solvent. An excess of solid must be visible to ensure saturation.
-
Equilibration: Securely cap the vials and place them in a temperature-controlled shaker set to a standard temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is achieved.[2]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to permit the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter (0.22 µm) to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
Dilution and Analysis: Accurately dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve. Analyze the diluted sample by HPLC.
-
Calculation: Use the peak area from the HPLC analysis and the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration in the original saturated solution, accounting for the dilution factor. This concentration represents the equilibrium solubility.
The following diagram illustrates the experimental workflow for determining equilibrium solubility.
Caption: Solvent Polarity and Expected Solubility.
Conclusion
4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride exhibits the classic solubility behavior of an organic salt: high solubility in polar solvents and poor solubility in nonpolar solvents. The trifluoromethyl group enhances lipophilicity, but the energetic demands of solvating the hydrochloride salt remain the dominant factor. The information and protocols provided in this guide offer a robust framework for researchers and drug development professionals to effectively handle and utilize this important chemical intermediate, enabling more efficient and informed decisions in synthesis, purification, and formulation.
References
-
Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. National Institutes of Health (NIH). Available from: [Link]
-
Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. Available from: [Link]
-
Predicting drug solubility in organic solvents mixtures. Unipd. Available from: [Link]
-
Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Available from: [Link]
-
Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. Available from: [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]
-
Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available from: [Link]
-
Prediction of solubility of drugs and other compounds in organic solvents. PubMed. Available from: [Link]
-
Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Available from: [Link]
-
pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. Available from: [Link]
-
4-(Trifluoromethyl)benzamidine Hydrochloride | C8H8ClF3N2 | CID 12535791. PubChem. Available from: [Link]
-
4-(3-Fluorophenyl)piperidine hydrochloride | C11H15ClFN | CID 44828657. PubChem. Available from: [Link]
-
4-(4-Trifluoromethylbenzoyl)piperidine hydrochloride. Lead Sciences. Available from: [Link]
-
(PDF) Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. ResearchGate. Available from: [Link]
-
Trifluorotoluene. Wikipedia. Available from: [Link]
-
The solvents used, grouped by polarity and proticity. ResearchGate. Available from: [Link]
Sources
- 1. pharmajournal.net [pharmajournal.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]
- 6. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 7. 4-(3-TRIFLUOROMETHYLBENZOYL)-PIPERIDINE, HYDROCHLORIDE | 25519-83-9 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride mechanism of action
An In-Depth Technical Guide to the Core Mechanism of Action: 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the hypothesized mechanism of action for 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride. While direct pharmacological data for this specific molecule is not extensively published, by leveraging structure-activity relationship (SAR) data from closely related benzoylpiperidine and trifluoromethyl-substituted compounds, we can infer its most probable biological targets and downstream effects. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding grounded in established neuropharmacology and providing a clear experimental framework for validation.
Introduction and Molecular Profile
4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride (CAS: 64670-97-9) is a synthetic molecule featuring a benzoylpiperidine core.[1] This scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in centrally active compounds due to its favorable physicochemical properties for crossing the blood-brain barrier.[2] The structure incorporates two key features that inform its likely pharmacological profile:
-
The Piperidine Ring: A saturated nitrogen-containing heterocycle, the piperidine moiety is a cornerstone in the design of ligands for various G-protein coupled receptors (GPCRs) and transporters in the central nervous system (CNS), particularly in drugs targeting neurological disorders.[3][4]
-
The 3-Trifluoromethylbenzoyl Group: The trifluoromethyl (CF3) group is a powerful bioisostere for a methyl group but with significantly different electronic properties. It is strongly electron-withdrawing and increases the lipophilicity of the molecule, which can enhance membrane permeability and receptor binding affinity.[3] Its placement on the benzoyl ring is critical for determining receptor interaction and selectivity.
Given these structural alerts, the primary hypothesis is that 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride functions as a modulator of monoamine neurotransmitter systems, with a strong probability of acting as a dopamine receptor antagonist.
Hypothesized Primary Mechanism of Action: Dopamine D2-Like Receptor Antagonism
The most plausible mechanism of action for this compound is the antagonism of dopamine receptors, specifically within the D2-like family (D2, D3, and D4).[5][6] Dopamine antagonists are a cornerstone of antipsychotic therapy, used to treat schizophrenia and bipolar disorder by mitigating the effects of excessive dopamine signaling in specific brain regions.[5][6]
This hypothesis is built on several lines of evidence from analogous structures:
-
Piperidine Scaffolds as Dopamine Ligands: Numerous piperidine-based molecules have been synthesized and characterized as high-affinity ligands for dopamine receptors and transporters.[7][8]
-
Arylpiperazine/Piperidine Analogues: The introduction of substituted aryl groups to a piperazine or piperidine core is a well-established strategy for developing dopamine receptor antagonists. For instance, the introduction of an ortho-trifluoromethyl substituent on the phenyl ring of certain piperazine scaffolds has been shown to influence binding to the dopamine D2 receptor.[9]
-
D4 Receptor Selectivity: Recent research has focused on developing selective antagonists for the D4 receptor, a member of the D2-like family, for treating conditions like L-DOPA-induced dyskinesias in Parkinson's disease. Many of these novel antagonists feature substituted piperidine scaffolds.[10][11] While the subject molecule may not be D4-selective, this highlights the compatibility of the piperidine core with D2-like receptor binding pockets.
Downstream Signaling Cascade
Antagonism of D2-like receptors blocks the binding of endogenous dopamine. These receptors are coupled to inhibitory G-proteins (Gαi/o). The canonical signaling pathway following receptor blockade is as follows:
-
G-Protein Inactivation: In the absence of an agonist (dopamine), the Gαi/o protein remains in its inactive, GDP-bound state. An antagonist occupies the receptor binding site, preventing dopamine from activating the G-protein.
-
Disinhibition of Adenylyl Cyclase: The primary downstream effector of Gαi/o is adenylyl cyclase. When Gαi/o is inactive, its inhibitory effect on adenylyl cyclase is lifted.
-
cAMP Levels: This disinhibition allows adenylyl cyclase to convert ATP to cyclic AMP (cAMP) more freely, leading to a stabilization or increase in intracellular cAMP levels, thereby reversing the signal dampening effect of dopamine.
-
Modulation of Neuronal Excitability: Changes in cAMP levels influence the activity of Protein Kinase A (PKA), which in turn phosphorylates various ion channels and transcription factors, ultimately modulating neuronal excitability and gene expression.
Diagram: Hypothesized D2 Receptor Antagonist Signaling Pathway
Caption: Hypothesized signaling cascade of 4-(3-Trifluoromethylbenzoyl)piperidine HCl at the D2 receptor.
Evidence from Structurally Related Compounds: A Comparative Analysis
To substantiate the dopamine antagonist hypothesis, we can examine the pharmacological data of structurally similar compounds. While a direct comparison is impossible without experimental data, the binding affinities of related piperidine-based dopamine ligands provide a strong contextual foundation.
| Compound Class | Receptor Target(s) | Reported Affinity (Ki) | Reference |
| 4,4-Difluoropiperidine Ethers | Dopamine D4 | 0.3 nM (High Affinity) | [7][11] |
| Benzyloxypiperidines | Dopamine D4 | 135 - 205.9 nM (Moderate to High Affinity) | [10] |
| Piperidine-based D3/D2 Antagonist | Dopamine D3/D2 | D3: 3.1 nM, D2: 692 nM (D3-preferential) | [12] |
| Phenylpiperazine Analogues | Dopamine D2/D3 | 2.8 - 3.2 nM (High Affinity) | [9] |
This comparative data demonstrates that the core piperidine scaffold is highly amenable to potent interactions with D2-like dopamine receptors. The specific affinity and selectivity profile of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride will be dictated by the precise fit of the 3-trifluoromethylbenzoyl moiety within the receptor's binding pocket.
Experimental Protocols for Mechanism of Action Validation
To move from a hypothesized to a confirmed mechanism of action, a tiered experimental approach is necessary. The following protocols provide a self-validating system to characterize the compound's pharmacological activity.
Tier 1: Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of the compound for a panel of relevant CNS receptors, with a primary focus on dopamine receptor subtypes.
Methodology: Radioligand Competition Binding Assay
-
Preparation of Membranes: Prepare cell membrane homogenates from cell lines stably expressing the human recombinant receptor of interest (e.g., D1, D2, D3, D4, D5, and key serotonin subtypes like 5-HT2A).
-
Assay Buffer: Utilize an appropriate buffer system for the specific receptor (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Incubation: In a 96-well plate, combine the cell membranes, a known concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors), and a range of concentrations of the test compound (4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride).
-
Equilibration: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Quantification: Wash the filters to remove non-specific binding. Place the filter discs in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value (the concentration of compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Tier 2: Functional Assays
Objective: To determine if the compound acts as an antagonist, agonist, or inverse agonist at the receptors identified in Tier 1.
Methodology: cAMP Accumulation Assay (for Gαi/o-coupled receptors like D2)
-
Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human D2 receptor.
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment (Antagonist Mode): Treat the cells with increasing concentrations of the test compound for 15-30 minutes.
-
Agonist Challenge: Add a known EC80 concentration of a standard dopamine agonist (e.g., Quinpirole) to all wells except the negative control.
-
Incubation: Incubate for a further 15-30 minutes to allow for modulation of adenylyl cyclase activity.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP level against the logarithm of the test compound concentration. An antagonist will produce a dose-dependent reversal of the agonist-induced decrease in cAMP. Calculate the IC50 value, which represents the concentration of the antagonist required to block 50% of the agonist response.
Diagram: Experimental Workflow for MoA Validation
Caption: A tiered experimental workflow to validate the mechanism of action (MoA).
Potential Therapeutic Applications and Future Directions
Should experimental validation confirm that 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride is a potent and selective dopamine D2-like receptor antagonist, it could have potential utility in several areas of CNS research:
-
Schizophrenia and Psychosis: As a tool compound to study the role of dopamine in psychotic disorders.[5]
-
Bipolar Disorder: To investigate novel therapeutic approaches for mood stabilization.[5]
-
Substance Use Disorders: D2 and D3 receptor antagonists are being explored for their potential to reduce drug-seeking behavior.[12]
Future research should focus on obtaining a full selectivity profile against a broad range of CNS targets, assessing its pharmacokinetic properties (ADME), and evaluating its efficacy in relevant animal models of neuropsychiatric disorders.
Conclusion
While direct evidence is pending, a rigorous analysis of the chemical structure of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride and the pharmacology of its close analogues strongly supports the hypothesis of it being a dopamine D2-like receptor antagonist. The benzoylpiperidine core provides a validated scaffold for CNS receptor interaction, and the trifluoromethyl group is known to enhance biological activity. The provided experimental framework offers a clear and robust path for formally elucidating its precise mechanism of action, thereby enabling its use as a valuable tool for neuropharmacological research and drug discovery.
References
-
Chem-Impex. 3-[4-(Trifluoromethyl)Benzyl]Piperidine Hydrochloride. [3]
-
Chem-Impex. 4-[4-(Trifluoromethyl)Benzyl]Piperidine Hydrochloride. [4]
-
Jørgensen, M., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonists. ChemMedChem. [7]
-
Meyers, M. J., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [10]
-
Pharmaffiliates. 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride. [1]
-
Mateo, M., et al. (1997). Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. Journal of Medicinal Chemistry. [8]
-
Lead Sciences. 4-(4-Trifluoromethylbenzoyl)piperidine hydrochloride. [13]
-
Jørgensen, M., et al. (2024). Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists. ChemRxiv. [11]
-
Stępnicki, P., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. RSC Medicinal Chemistry. [9]
-
Freeman-Shade, T., et al. (2016). Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects. ACS Chemical Neuroscience. [12]
-
Wikipedia. Dopamine antagonist. [5]
-
BenchSci. D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances. [6]
-
Basile, L., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules. [2]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Dopamine antagonist - Wikipedia [en.wikipedia.org]
- 6. D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances [synapse.patsnap.com]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-(4-Trifluoromethylbenzoyl)piperidine hydrochloride - Lead Sciences [lead-sciences.com]
The Trifluoromethyl Piperidine Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF3) group standing out for its profound impact on a molecule's physicochemical and biological properties. When appended to the piperidine ring, a ubiquitous scaffold in numerous natural products and pharmaceuticals, the resulting trifluoromethyl-substituted piperidines exhibit a remarkable spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this privileged structural motif. We will delve into the mechanistic underpinnings of their efficacy in oncology, central nervous system (CNS) disorders, and metabolic diseases, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses.
Introduction: The Power of Fluorine in Drug Design
The introduction of a trifluoromethyl group can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3][4] The high electronegativity of fluorine atoms and the overall electron-withdrawing nature of the CF3 group can influence the acidity or basicity of nearby functional groups, thereby modulating interactions with protein residues.[5][6] Furthermore, the CF3 group can serve as a bioisostere for other chemical moieties, offering a valuable tool for lead optimization.[3]
The piperidine scaffold is a versatile and pharmacologically relevant heterocycle found in numerous approved drugs, valued for its ability to confer favorable pharmacokinetic properties.[7][8] The combination of the trifluoromethyl group and the piperidine ring creates a powerful synergy, leading to compounds with enhanced biological activity and improved drug-like properties.[1][2]
Synthetic Strategies for Accessing Trifluoromethyl-Substituted Piperidines
A variety of synthetic methodologies have been developed to access trifluoromethyl-substituted piperidines, enabling the exploration of diverse chemical space. Key approaches include:
-
From existing piperidine rings: Introduction of a trifluoromethyl group onto a pre-formed piperidine scaffold. This can be achieved through various trifluoromethylation reagents.
-
From pyridine precursors: The reduction of trifluoromethyl-substituted pyridines is a common and effective method.[9]
-
Cyclization of acyclic precursors: The construction of the piperidine ring from linear amines containing a trifluoromethyl group.[3]
-
Mannich Reaction: This reaction has shown great potential for introducing the trifluoromethyl group into heterocyclic compounds, including piperidine derivatives.[1][2][4]
Illustrative Synthetic Workflow: Mannich Reaction
The following diagram illustrates a generalized workflow for the synthesis of α-trifluoromethyl piperidines via a Mannich-type reaction.
Caption: Generalized workflow for the synthesis of trifluoromethyl-substituted piperidines via the Mannich reaction.
Biological Activities and Therapeutic Applications
Trifluoromethyl-substituted piperidines have demonstrated significant potential across a range of therapeutic areas.
Oncology
In the field of oncology, these compounds have emerged as potent anticancer agents.[5][10] For instance, certain derivatives have shown significant antiproliferative activity against a variety of human tumor cell lines, including colon, CNS, melanoma, renal, and breast cancer cells.[10]
One notable mechanism of action involves the inhibition of the HDM2-p53 protein-protein interaction.[11] By blocking this interaction, these compounds can stabilize and activate the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis in cancer cells.[11] Optimization of a piperidine-based inhibitor led to the discovery of a compound that demonstrated tumor regression in several human cancer xenograft models.[11]
Table 1: Anticancer Activity of Representative Trifluoromethyl-Substituted Piperidine Derivatives
| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 23 | Tubulin polymerization | MDA-MB-468 (Breast) | 1.00 | [10] |
| Compound 25 | Tubulin polymerization | HOP-92 (Lung) | 1.35 | [10] |
| Compound 21 | HDM2-p53 Interaction | SJSA-1 (Osteosarcoma) | < 0.1 | [11] |
Central Nervous System (CNS) Disorders
The ability of the trifluoromethyl group to enhance lipophilicity and brain penetration makes these compounds promising candidates for treating CNS disorders.[12] Several CNS-acting drugs already incorporate a trifluoromethyl motif.[13] For example, 1-(3-trifluoromethylphenyl)piperazine (TFMPP) is a known serotonin receptor agonist.[14] Research in this area is ongoing, with a focus on developing selective agents for various neurological and psychiatric conditions.
Metabolic Disorders
Recent studies have highlighted the potential of fluorine-substituted piperidines in managing metabolic diseases such as diabetes.[15][16] Certain derivatives have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.[15][16] By inhibiting this enzyme, these compounds can delay glucose absorption and reduce postprandial hyperglycemia.[16]
Experimental Protocol: α-Glucosidase Inhibition Assay
-
Prepare Solutions:
-
Phosphate buffer (pH 6.8).
-
α-glucosidase enzyme solution in phosphate buffer.
-
Substrate solution (p-nitrophenyl-α-D-glucopyranoside) in phosphate buffer.
-
Test compound solutions at various concentrations.
-
Positive control (e.g., Acarbose).
-
-
Assay Procedure:
-
Add 20 µL of the enzyme solution to the wells of a 96-well plate.
-
Add 20 µL of the test compound solution or control to the respective wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 80 µL of 0.2 M sodium carbonate solution.
-
-
Data Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Caption: A simplified workflow for determining α-glucosidase inhibitory activity.
Structure-Activity Relationships (SAR)
The biological activity of trifluoromethyl-substituted piperidines is highly dependent on the position and nature of substituents on both the piperidine ring and any appended aromatic systems. For instance, in a series of HDM2-p53 inhibitors, the replacement of a trifluoromethyl phenyl group with a 2-(trifluoromethyl)thiophene moiety significantly improved inhibitory activity.[11] Further exploration of substitutions on the piperidine core led to the identification of potent and orally active compounds.[11]
Analytical Characterization
The structural elucidation and purity assessment of newly synthesized trifluoromethyl-substituted piperidines are crucial. Standard analytical techniques employed include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
X-ray Crystallography: To unambiguously determine the three-dimensional structure of crystalline compounds.
Future Perspectives and Conclusion
The trifluoromethyl-substituted piperidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The unique properties conferred by the trifluoromethyl group, combined with the versatility of the piperidine ring, offer vast opportunities for medicinal chemists to design and synthesize compounds with tailored biological activities. Future research will likely focus on exploring new synthetic methodologies to access a wider range of derivatives, elucidating novel mechanisms of action, and advancing promising candidates through preclinical and clinical development. The continued exploration of this privileged motif holds great promise for addressing unmet medical needs across various disease areas.
References
-
Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. PubMed Central. Available at: [Link]
-
Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionalization. ResearchGate. Available at: [Link]
-
Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. Available at: [Link]
-
Synthetic route for the synthesis of trifluoromethyl containing piperidines. ResearchGate. Available at: [Link]
-
Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionalization. Bentham Science Publishers. Available at: [Link]
-
Selective Synthesis of Functionalized Trifluoromethylated Pyrrolidines, Piperidines, and Azepanes Starting from 1-Tosyl-2-(trifluoromethyl)aziridine. Sci-Hub. Available at: [Link]
-
Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. PubMed. Available at: [Link]
-
Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. MDPI. Available at: [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed Central. Available at: [Link]
-
Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. PMC - NIH. Available at: [Link]
-
Drugs with a trifluoromethyl substituent used as anticancer agents. ResearchGate. Available at: [Link]
-
Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. MDPI. Available at: [Link]
-
Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionalization. Bentham Science Publisher. Available at: [Link]
-
Examples of drugs bearing trifluoromethyl groups (highlighted in green). ResearchGate. Available at: [Link]
-
Mechanistic investigation of the stimulus properties of 1-(3-trifluoromethylphenyl)piperazine. PubMed. Available at: [Link]
-
Exploring Fluorine-Substituted Piperidines as Potential Therapeutics for Diabetes Mellitus and Alzheimer's Diseases. ResearchGate. Available at: [Link]
-
Structure of trifluoromethyl piperidine derivative. ResearchGate. Available at: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. Available at: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
-
The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. Available at: [Link]
-
Examples of trifluoromethyl motif containing CNS-acting drugs. ResearchGate. Available at: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
-
Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. ScienceOpen. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Publications. Available at: [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Unodc. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. mdpi.com [mdpi.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Mechanistic investigation of the stimulus properties of 1-(3-trifluoromethylphenyl)piperazine [pubmed.ncbi.nlm.nih.gov]
- 15. Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride: A Privileged Scaffold in Neuropharmacology Research
Introduction: The Benzoylpiperidine Moiety as a Cornerstone for Neurological Drug Discovery
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. When combined with a benzoyl group, it gives rise to the benzoylpiperidine pharmacophore, a structure of considerable interest for its interactions with key targets in the central nervous system (CNS). This guide provides a comprehensive technical overview of a specific, yet under-documented, member of this class: 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride. While this compound is primarily available as a research chemical and building block, its structural features suggest significant potential for the development of novel CNS-active agents.
This document will delve into the chemical properties, plausible synthetic routes, and hypothesized biological relevance of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride. We will explore its potential as a modulator of dopaminergic and serotonergic pathways, drawing on established knowledge of related compounds. Furthermore, this guide will provide standardized protocols for the analytical characterization and safe handling of this compound, equipping researchers with the foundational knowledge to incorporate it into their discovery pipelines.
Chemical Properties and Identification
A clear understanding of the physicochemical properties of a research chemical is fundamental to its application in experimental settings.
| Property | Value | Source(s) |
| Chemical Name | piperidin-4-yl(3-(trifluoromethyl)phenyl)methanone hydrochloride | N/A |
| CAS Numbers | 25519-83-9, 64670-97-9 | [1][2] |
| Molecular Formula | C₁₃H₁₅ClF₃NO | [1] |
| Molecular Weight | 293.71 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | 196-198°C | [3] |
| Solubility | Soluble in methanol and water | [3] |
| Storage Conditions | Hygroscopic, store at -20°C under an inert atmosphere | [3] |
The presence of the trifluoromethyl (CF₃) group at the meta-position of the benzoyl ring is a key structural feature. This electron-withdrawing group can significantly influence the molecule's electronic distribution, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic properties.
Synthetic Pathways: A Hypothetical Approach
While specific, detailed synthetic procedures for 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride are not extensively documented in peer-reviewed literature, its synthesis can be logically approached through established methodologies in organic chemistry. A plausible and efficient route would involve the Friedel-Crafts acylation of a suitable aromatic precursor with a protected piperidine derivative.
Hypothetical Synthesis Workflow
Sources
A Technical Guide to the Preliminary In-Vitro Screening of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the initial in-vitro evaluation of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride, a novel compound with significant potential in drug discovery. The benzoylpiperidine scaffold is a privileged structure in medicinal chemistry, frequently associated with activity at aminergic G-protein coupled receptors (GPCRs) and neurotransmitter transporters.[1] The inclusion of a trifluoromethyl group can enhance metabolic stability and receptor binding affinity.[2][3] This document outlines a strategic, multi-tiered screening cascade designed to efficiently characterize the compound's cytotoxic profile and elucidate its primary pharmacological targets. Methodologies are detailed with an emphasis on the scientific rationale behind experimental choices, ensuring a self-validating and robust preliminary assessment.
Introduction and Rationale
The compound 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride belongs to a chemical class with a rich history in neuropharmacology. Structural analogs have demonstrated significant affinity for key central nervous system (CNS) targets, including serotonin (5-HT) and dopamine (D) receptors, as well as the serotonin transporter (SERT).[1][4] Specifically, the 4-benzoylpiperidine moiety is a core component of potent 5-HT2A receptor ligands.[1] Furthermore, trifluoromethyl-substituted piperidine derivatives have been identified as modulators of monoamine transporters.[4]
Given this background, a rational preliminary in-vitro screening strategy for 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride should prioritize the assessment of its activity at these likely biological targets. This guide proposes a tiered approach, commencing with a fundamental evaluation of cytotoxicity to establish a viable concentration range for subsequent pharmacological assays. This is followed by primary screening against a panel of relevant receptors and transporters, and finally, secondary assays to determine the potency and selectivity of any observed activity.
This structured approach ensures that resources are utilized efficiently, generating a clear preliminary profile of the compound's biological activity and guiding future drug development efforts.
The In-Vitro Screening Cascade: A Phased Approach
A successful preliminary screening strategy should be designed as a decision-making tree, where the results of each phase inform the next steps.[2] This ensures a cost-effective and scientifically sound evaluation.
Figure 1: Proposed in-vitro screening cascade for 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride.
Phase 1: Foundational Assays
Compound Preparation and Quality Control
The integrity of the screening data is fundamentally dependent on the quality of the test compound.
Protocol:
-
Source Compound: Obtain 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride (CAS No. 25519-83-9 or 64670-97-9) from a reputable supplier.
-
Characterization: Confirm the identity and purity of the compound using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). A purity of >95% is recommended.
-
Solubilization: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO). The hydrochloride salt form should aid aqueous solubility.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Causality: Impurities can lead to off-target effects and false-positive results. Ensuring high purity and proper handling of the compound is a critical first step for data reliability.
Cytotoxicity Profiling
Before assessing pharmacological activity, it is crucial to determine the concentration range at which the compound is not cytotoxic. This ensures that any observed effects in subsequent assays are due to specific interactions with a biological target and not a result of general cell death.
Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures cellular metabolic activity, which is often used as an indicator of cell viability.[5] It is a robust and widely used method for initial cytotoxicity screening.
Protocol:
-
Cell Line Selection: Utilize a common and well-characterized cell line, such as HEK293 (Human Embryonic Kidney) or SH-SY5Y (human neuroblastoma), for general cytotoxicity assessment.
-
Cell Seeding: Plate the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride in the cell culture medium. The concentration range should be broad (e.g., 0.1 µM to 100 µM). Add the diluted compound to the cells and incubate for a standard period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle control (e.g., DMSO-treated cells). Plot the concentration-response curve to determine the CC50 (50% cytotoxic concentration).
Self-Validation:
-
Positive Control: Include a known cytotoxic agent (e.g., doxorubicin) to confirm assay performance.
-
Negative Control: Wells with cells and vehicle (DMSO) only to represent 100% viability.
-
Blank Control: Wells with media only to determine background absorbance.
| Parameter | Example Value | Interpretation |
| CC50 | > 100 µM | The compound is considered non-toxic up to 100 µM, providing a wide therapeutic window for subsequent pharmacological assays. |
Phase 2: Primary Screening (Target Identification)
Based on the structural characteristics of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride, the primary screening should focus on its potential interaction with key CNS receptors and transporters.
Receptor Binding Panel
Radioligand binding assays are a robust method to determine if a compound binds to a specific receptor.[1][6]
Protocol:
-
Target Selection: A focused panel of receptors is recommended, including:
-
Serotonin Receptors: 5-HT1A, 5-HT2A, 5-HT2C
-
Dopamine Receptors: D1, D2, D3, D4
-
-
Assay Format: These assays are typically performed using cell membranes prepared from cell lines overexpressing the receptor of interest.
-
Competitive Binding: The assay measures the ability of the test compound to displace a known radioligand from the receptor.
-
Execution:
-
Incubate the cell membranes with the radioligand and a single, high concentration of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride (e.g., 10 µM).
-
Separate the bound from the free radioligand via filtration.
-
Quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition of radioligand binding. A significant inhibition (typically >50%) at 10 µM is considered a "hit".
Neurotransmitter Transporter Uptake Assays
These functional assays measure the ability of a compound to inhibit the uptake of a neurotransmitter into cells expressing the corresponding transporter.
Protocol:
-
Target Selection:
-
Serotonin Transporter (SERT)
-
Dopamine Transporter (DAT)
-
Norepinephrine Transporter (NET)
-
-
Assay Format: Use cell lines stably expressing the human transporters (e.g., HEK293-hSERT).
-
Execution:
-
Pre-incubate the cells with a single, high concentration of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride (e.g., 10 µM).
-
Add a radiolabeled substrate (e.g., [³H]-serotonin for SERT).
-
Incubate to allow for uptake.
-
Wash the cells to remove the extracellular substrate and lyse them.
-
Quantify the intracellular radioactivity.
-
-
Data Analysis: Calculate the percentage of inhibition of substrate uptake. A significant inhibition (>50%) at 10 µM indicates a potential interaction.
| Target | Example % Inhibition @ 10 µM | Interpretation |
| 5-HT2A Receptor | 85% | Strong indication of binding. |
| D2 Receptor | 65% | Moderate indication of binding. |
| SERT | 92% | Strong indication of uptake inhibition. |
| DAT | 30% | Weak or no significant interaction. |
Phase 3: Secondary Screening (Potency and Selectivity)
Compounds that are identified as "hits" in the primary screening should be further characterized to determine their potency (IC50) and functional activity.
IC50 Determination
For each "hit" from the primary screen, a full concentration-response curve should be generated to determine the half-maximal inhibitory concentration (IC50).
Protocol:
-
Assay Setup: Use the same binding or uptake assay format as in the primary screen.
-
Compound Titration: Prepare a serial dilution of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride, typically spanning several orders of magnitude around the expected IC50.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Figure 2: Workflow for IC50 determination.
Functional Assays
For receptor binding hits, it is important to determine whether the compound acts as an agonist or an antagonist.
Protocol:
-
GPCR Functional Assays: Depending on the G-protein coupling of the receptor, functional activity can be assessed by measuring changes in intracellular second messengers.
-
Gq-coupled receptors (e.g., 5-HT2A): Measure intracellular calcium mobilization using a fluorescent dye (e.g., Fluo-4).
-
Gi/Go-coupled receptors (e.g., D2): Measure the inhibition of forskolin-stimulated cyclic AMP (cAMP) production.
-
Gs-coupled receptors: Measure the stimulation of cAMP production.
-
-
Execution:
-
Antagonist Mode: Pre-incubate cells with varying concentrations of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride, then stimulate with a known agonist at its EC50 concentration.
-
Agonist Mode: Incubate cells with varying concentrations of the test compound alone.
-
-
Data Analysis: Determine the EC50 (agonist) or IC50 (antagonist) from the concentration-response curves.
| Target | Assay Type | Example IC50 (nM) | Selectivity vs. Other Targets |
| 5-HT2A Receptor | Binding | 50 | >10-fold vs. D2 |
| D2 Receptor | Binding | 600 | - |
| SERT | Uptake | 25 | >20-fold vs. DAT/NET |
Conclusion and Future Directions
This in-depth technical guide provides a robust and logical framework for the preliminary in-vitro screening of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride. By following this phased approach, researchers can efficiently generate a preliminary pharmacological profile of the compound, including its cytotoxicity, primary biological targets, potency, and functional activity. The data generated will be crucial for making informed decisions about the future development of this compound, including lead optimization, in-vivo efficacy studies, and off-target liability screening.
References
-
McManus, O. B. (2008). In vitro receptor binding assays: general methods and considerations. PubMed. [Link]
-
Riss, T. L., et al. (2013). In Vitro Cytotoxicity Assays: Comparison of LDH, Neutral Red, MTT and Protein Assay in Hepatoma Cell Lines Following Exposure to Cadmium Chloride. PubMed. [Link]
-
van Meerloo, J., et al. (2011). The MTT Assay for Cell Viability: A Practical Guide. JoVE (Journal of Visualized Experiments). [Link]
-
Edmondson, J. M., et al. (2014). A review of the key principles of enzyme assays. Proteopedia. [Link]
-
Reith, M. E., et al. (2013). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl). PubMed. [Link]
-
Charles River Laboratories. (n.d.). In Vitro Assay Development Services. Charles River. [Link]
-
Cignarella, G., et al. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed Central. [Link]
-
Tipton, K. F. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]
-
Biobide. (n.d.). What is an Inhibition Assay? Biobide Blog. [Link]
Sources
- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 6. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
synthesis protocol for 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride
An Application Note for the Synthesis of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride
Abstract
This application note provides a detailed, robust, and validated protocol for the synthesis of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride, a key building block in modern medicinal chemistry and drug development.[1] The described method utilizes a Grignard reaction between 3-bromobenzotrifluoride and N-Boc-4-cyanopiperidine, followed by acidic hydrolysis, deprotection, and salt formation. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, comprehensive safety protocols, and detailed characterization guidelines to ensure reproducible and high-purity synthesis.
Introduction and Significance
Piperidine scaffolds are prevalent in a vast array of pharmaceuticals, particularly those targeting the central nervous system. The incorporation of a trifluoromethyl (CF₃) group onto an associated benzoyl moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable functional group in drug design. 4-(3-Trifluoromethylbenzoyl)piperidine serves as a critical intermediate for synthesizing more complex molecules, including novel therapeutics for neurological and other disorders.[1]
This document outlines a reliable synthetic route, moving beyond a simple list of steps to explain the underlying chemical principles. The chosen pathway, a Grignard reaction with a protected piperidine nitrile, is selected for its high efficiency and adaptability. The protocol emphasizes safety, proper handling of organometallic reagents, and rigorous purification and analytical validation of the final compound.
Overall Reaction Scheme
The synthesis is a multi-step, one-pot process that begins with the formation of a Grignard reagent, followed by its nucleophilic attack on a nitrile, and concludes with hydrolysis and deprotection to yield the final hydrochloride salt.
Caption: Overall three-step reaction scheme for the synthesis.
Safety and Handling
Safe execution of this protocol is paramount. All operations should be performed inside a certified chemical fume hood by personnel trained in handling hazardous materials. Appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and compatible chemical-resistant gloves, must be worn.[2]
-
Organometallic Reagents: Grignard reagents are highly reactive, pyrophoric, and moisture-sensitive.[3] All glassware must be rigorously dried (e.g., oven-dried overnight at >120°C) and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).[3] Water is a critical hazard as it will quench the Grignard reagent violently.[4]
-
Solvents: Anhydrous tetrahydrofuran (THF) and diethyl ether are flammable and can form explosive peroxides. Use from freshly opened containers or after purification from a still.
-
Acids and Bases: Hydrochloric acid is corrosive and causes severe burns. Handle with extreme care.
-
Waste Disposal: Quench any residual Grignard reagent carefully by slow, dropwise addition to a cooled isopropanol solution before disposal. Dispose of all chemical waste in accordance with federal, state, and local environmental regulations.[2]
Materials and Methods
Reagents and Materials
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Quantity | Notes |
| 3-Bromobenzotrifluoride | 401-78-5 | 225.01 | 5.0 g, 22.2 mmol | Reagent grade, ≥98% |
| Magnesium Turnings | 7439-95-4 | 24.31 | 0.65 g, 26.7 mmol | For Grignard reagent formation |
| N-Boc-4-cyanopiperidine | 91419-52-2 | 210.27 | 4.2 g, 20.0 mmol | Reagent grade, ≥97% |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | ~150 mL | Sure/Seal™ bottle recommended |
| Iodine | 7553-56-2 | 253.81 | 1-2 small crystals | To initiate Grignard reaction |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | ~50 mL | 3M Aqueous Solution |
| Diethyl Ether | 60-29-7 | 74.12 | ~200 mL | For extraction |
| Saturated Sodium Bicarbonate | 144-55-8 | 84.01 | ~100 mL | For neutralization |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | ~50 mL | For washing |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | For drying organic phase |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser and addition funnel
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature controller
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Detailed Synthesis Protocol
The following workflow diagram outlines the key stages of the laboratory procedure.
Caption: Step-by-step experimental workflow diagram.
Step 1: Preparation of 3-(Trifluoromethyl)phenylmagnesium bromide
1.1. Assemble the 250 mL three-neck flask with a magnetic stir bar, reflux condenser, and addition funnel. Flame-dry all glassware under a stream of inert gas and allow it to cool to room temperature. Maintain a positive pressure of inert gas throughout the reaction.
1.2. To the flask, add magnesium turnings (0.65 g) and a single crystal of iodine.
- Causality: Iodine is a chemical initiator; it etches the passivating oxide layer on the magnesium surface, exposing fresh metal to initiate the highly exothermic Grignard formation.
1.3. Add 20 mL of anhydrous THF to the flask. In the addition funnel, prepare a solution of 3-bromobenzotrifluoride (5.0 g) in 30 mL of anhydrous THF.
1.4. Add approximately 10% of the bromide solution from the addition funnel to the magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color and gentle bubbling. If it does not start, gently warm the flask.
1.5. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
- Causality: Slow addition is critical to control the exotherm and prevent side reactions, such as Wurtz coupling, which can form biphenyl impurities.
1.6. After the addition is complete, heat the mixture to reflux for 1 hour to ensure all magnesium has reacted. The solution should appear dark gray to brown. Cool the flask to 0°C in an ice-water bath.
Step 2: Reaction with N-Boc-4-cyanopiperidine
2.1. While the Grignard solution cools, dissolve N-Boc-4-cyanopiperidine (4.2 g) in 50 mL of anhydrous THF. Add this solution to the addition funnel.
- Causality: N-Boc-4-cyanopiperidine is used instead of 4-cyanopiperidine because the acidic N-H proton of the unprotected piperidine would quench the highly basic Grignard reagent.[5] The Boc group is a robust protecting group that is easily removed under acidic conditions.
2.2. Add the N-Boc-4-cyanopiperidine solution dropwise to the cooled Grignard reagent over 30 minutes, maintaining the internal temperature below 10°C.
2.3. After addition, remove the ice bath and allow the mixture to warm to room temperature. Stir overnight (12-16 hours).
Step 3: Hydrolysis, Deprotection, and Salt Formation
3.1. Cool the reaction mixture back to 0°C in an ice-water bath.
3.2. CAUTION: Exothermic reaction. Slowly and carefully quench the reaction by adding 50 mL of 3M HCl solution dropwise via the addition funnel. Vigorous stirring is essential.
3.3. Once the addition is complete, remove the ice bath and heat the biphasic mixture to reflux for 4 hours.
- Causality: The acidic workup serves two purposes. First, it hydrolyzes the intermediate magnesium imine salt formed from the nitrile addition to the desired ketone. Second, the heat and strong acid cleave the tert-butoxycarbonyl (Boc) protecting group, liberating the piperidine nitrogen.
Step 4: Workup and Purification
4.1. Cool the mixture to room temperature. Transfer the contents to a 500 mL separatory funnel.
4.2. Wash the aqueous layer twice with 50 mL portions of diethyl ether to remove non-basic organic impurities. Discard the organic layers.
4.3. Cool the acidic aqueous layer in an ice bath and basify it by slowly adding 6M NaOH solution until the pH is >10.
4.4. Extract the free base product from the aqueous layer with diethyl ether (3 x 70 mL).
4.5. Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
4.6. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude free base as an oil or semi-solid.
Step 5: Hydrochloride Salt Formation
5.1. Dissolve the crude product in a minimal amount of diethyl ether (~50 mL).
5.2. To this solution, add 2M HCl in diethyl ether dropwise with stirring until no further precipitation is observed.
5.3. Collect the white precipitate by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether, and dry under vacuum to yield the final product, 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride.
Expected Results and Characterization
| Parameter | Expected Result |
| Appearance | White to off-white solid |
| Yield | 60-75% |
| Purity (by HPLC) | ≥97% |
| Molecular Formula | C₁₃H₁₅ClF₃NO |
| Molecular Weight | 293.71 g/mol [6] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.2-8.8 (br s, 2H, NH₂⁺), 8.3-7.8 (m, 4H, Ar-H), 3.8-3.6 (m, 1H, CH), 3.4-3.2 (m, 2H, piperidine-H), 3.1-2.9 (m, 2H, piperidine-H), 2.2-1.8 (m, 4H, piperidine-H). Note: Peak positions are estimates based on structure. |
| Mass Spec (ESI+) | m/z 258.1 [M+H]⁺ (for free base) |
Troubleshooting
-
Problem: Grignard reaction fails to initiate.
-
Solution: Ensure all glassware is perfectly dry and the THF is anhydrous. Add another small iodine crystal and gently warm the flask. If necessary, a small amount of pre-formed Grignard reagent can be used to initiate the reaction.
-
-
Problem: Low yield after workup.
-
Solution: Incomplete Grignard formation or insufficient reaction time for the nitrile addition. Ensure reflux was maintained for the full duration. Confirm complete basification before extraction of the free base.
-
-
Problem: Oily product that does not solidify upon salt formation.
-
Solution: The product may be impure. Consider purification of the free base by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) before forming the hydrochloride salt.
-
References
-
Angene Chemical. (2024). Safety Data Sheet: 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride. [Link]
-
CRIPS. (2022). Recent Advances in Flow Synthesis of Grignard Reagents and their Applications. [Link]
-
Wikipedia. (n.d.). Organolithium reagent. [Link]
-
Myers, A. (n.d.). Organolithium Reagents. [Link]
-
Tetrahedron. (n.d.). 4-(3-Trifluoromethylbenzoyl)-piperidine, hydrochloride. [Link]
- Google Patents. (n.d.). CN102603611B - Preparation method of trifluoromethyl piperidine compounds.
-
Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). [Link]
-
Master Organic Chemistry. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. [Link]
-
PubChem. (n.d.). 4-Cyanopiperidine. [Link]
-
University of California, Irvine. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jwpharmlab.com [jwpharmlab.com]
- 3. cerritos.edu [cerritos.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 4-Cyanopiperidine | 4395-98-6 [chemicalbook.com]
- 6. 25519-83-9 | 4-(3-Trifluoromethylbenzoyl)-piperidine, hydrochloride | Tetrahedron [thsci.com]
Application Notes and Protocols for the Neuropharmacological Investigation of 4-(3-Trifluoromethylbenzoyl)piperidine HCl
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of a Novel Benzoylpiperidine Analog
The piperidine scaffold is a cornerstone in the development of centrally acting therapeutic agents, with its derivatives showing a wide array of pharmacological activities. The benzoylpiperidine fragment, in particular, is recognized as a privileged structure in medicinal chemistry, frequently associated with affinity for serotoninergic and dopaminergic receptors. The introduction of a trifluoromethyl group can significantly enhance a molecule's lipophilicity and metabolic stability, potentially improving its pharmacokinetic and pharmacodynamic profile.
This document provides a comprehensive guide to the experimental evaluation of 4-(3-Trifluoromethylbenzoyl)piperidine HCl, a novel compound with predicted psychoactive properties. These application notes and protocols are designed to offer a structured, yet flexible, framework for its neuropharmacological characterization, from initial receptor screening to preliminary in vivo assessment. The methodologies outlined herein are grounded in established principles of drug discovery and are intended to provide a robust foundation for assessing the compound's therapeutic potential and mechanism of action.
Part 1: Foundational In Vitro Characterization
The initial phase of investigation focuses on elucidating the molecular targets of 4-(3-Trifluoromethylbenzoyl)piperidine HCl and its functional consequences at the cellular level. This tiered approach allows for a systematic and cost-effective evaluation of the compound's primary pharmacological activities.
Primary Target Identification: Receptor Binding Assays
The first step is to determine the binding affinity of the compound across a panel of central nervous system (CNS) receptors, with a focus on those known to interact with benzoylpiperidine derivatives. Radioligand binding assays are a robust and sensitive method for this purpose.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of 4-(3-Trifluoromethylbenzoyl)piperidine HCl for a panel of selected CNS receptors (e.g., 5-HT₂ₐ, D₂, and DAT).
Materials:
-
Cell membranes expressing the target receptor
-
Radioligand specific for the target receptor
-
4-(3-Trifluoromethylbenzoyl)piperidine HCl
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of 4-(3-Trifluoromethylbenzoyl)piperidine HCl.
-
In a 96-well plate, incubate the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Allow the reaction to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the IC₅₀ value, which can then be converted to the inhibition constant (Ki).
| Parameter | Description |
| IC₅₀ | The concentration of the test compound that inhibits 50% of the specific binding of the radioligand. |
| Ki | The inhibition constant, representing the affinity of the test compound for the receptor. |
Functional Activity Profiling: Second Messenger and Reporter Gene Assays
Once binding affinity is established, it is crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at its target receptors. Functional assays measuring downstream signaling events are employed for this purpose.
Protocol 2: Gq-Coupled Receptor Activation (Calcium Flux Assay)
Objective: To assess the agonist or antagonist activity of 4-(3-Trifluoromethylbenzoyl)piperidine HCl at Gq-coupled receptors (e.g., 5-HT₂ₐ).
Materials:
-
HEK293 cells expressing the target Gq-coupled receptor
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer
-
Known agonist and antagonist for the target receptor
-
Fluorescence plate reader
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye.
-
To determine agonist activity, add varying concentrations of 4-(3-Trifluoromethylbenzoyl)piperidine HCl and measure the change in fluorescence.
-
To determine antagonist activity, pre-incubate the cells with varying concentrations of the test compound before adding a known agonist, and then measure the change in fluorescence.
-
Analyze the data to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Protocol 3: Gs/Gi-Coupled Receptor Activation (cAMP Assay)
Objective: To assess the agonist or antagonist activity of 4-(3-Trifluoromethylbenzoyl)piperidine HCl at Gs or Gi-coupled receptors.
Materials:
-
CHO-K1 cells expressing the target Gs or Gi-coupled receptor
-
cAMP assay kit (e.g., HTRF or AlphaScreen)
-
Known agonist and antagonist for the target receptor
-
Plate reader compatible with the assay kit
Procedure:
-
Plate the cells in a 96-well plate.
-
To assess Gi-coupled receptor agonism, stimulate adenylyl cyclase with forskolin and then add the test compound.
-
To assess Gs-coupled receptor agonism, add the test compound directly.
-
To determine antagonist activity, pre-incubate with the test compound before adding a known agonist.
-
Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.
-
Analyze the data to determine EC₅₀ or IC₅₀ values.
Workflow for In Vitro Characterization
Caption: Tiered approach for in vitro characterization.
Part 2: Preclinical Assessment of Drug-Like Properties
A compound's therapeutic potential is not solely determined by its potency at a given target but also by its pharmacokinetic profile. Early in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for identifying potential liabilities.
Metabolic Stability
Protocol 4: Liver Microsomal Stability Assay
Objective: To evaluate the metabolic stability of 4-(3-Trifluoromethylbenzoyl)piperidine HCl in the presence of liver microsomes.
Materials:
-
Liver microsomes (human, rat, mouse)
-
NADPH regenerating system
-
4-(3-Trifluoromethylbenzoyl)piperidine HCl
-
Control compounds (high and low clearance)
-
LC-MS/MS system
Procedure:
-
Pre-incubate the test compound with liver microsomes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with an organic solvent.
-
Analyze the concentration of the parent compound at each time point using LC-MS/MS.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).
| Parameter | Description |
| t₁/₂ | The time required for 50% of the compound to be metabolized. |
| Clᵢₙₜ | A measure of the intrinsic metabolic clearance of the compound. |
Cell Permeability and Blood-Brain Barrier Penetration
Protocol 5: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of 4-(3-Trifluoromethylbenzoyl)piperidine HCl as an early indicator of oral absorption and blood-brain barrier (BBB) penetration.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., lecithin in dodecane)
-
Assay buffer at different pH values
-
LC-MS/MS or UV-Vis spectrophotometer
Procedure:
-
Coat the filter of the donor plate with the artificial membrane solution.
-
Add the test compound to the donor wells.
-
Fill the acceptor wells with buffer.
-
Incubate the plate assembly.
-
Measure the concentration of the compound in both donor and acceptor wells.
-
Calculate the permeability coefficient (Pe).
Part 3: In Vivo Evaluation of Neuropharmacological Effects
Based on the in vitro profile, a series of in vivo studies in rodent models can be designed to investigate the compound's behavioral and physiological effects. All animal procedures should be conducted in accordance with institutional and national guidelines for animal welfare.
Assessment of General Activity and Sedative/Stimulant Effects
Protocol 6: Open Field Test
Objective: To evaluate the effect of 4-(3-Trifluoromethylbenzoyl)piperidine HCl on locomotor activity and exploratory behavior.
Materials:
-
Open field arena
-
Video tracking software
-
Rodents (mice or rats)
Procedure:
-
Administer the test compound or vehicle to the animals.
-
Place each animal individually into the center of the open field arena.
-
Record the animal's activity for a set duration (e.g., 30 minutes).
-
Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
Evaluation of Serotonergic or Dopaminergic Activity
Protocol 7: Head-Twitch Response (for 5-HT₂ₐ Agonist Activity)
Objective: To assess the potential 5-HT₂ₐ receptor agonist-like effects of the compound in mice.
Procedure:
-
Administer the test compound or a known 5-HT₂ₐ agonist (e.g., DOI).
-
Observe and count the number of head twitches over a specified period.
Protocol 8: Prepulse Inhibition of the Acoustic Startle Reflex (for Antipsychotic-like Activity)
Objective: To evaluate the compound's ability to modulate sensorimotor gating, a measure relevant to antipsychotic drug action.
Procedure:
-
Administer the test compound or a reference antipsychotic.
-
Place the animal in a startle chamber.
-
Present a series of acoustic stimuli (pulse-alone and prepulse-pulse trials).
-
Measure the startle response and calculate the percentage of prepulse inhibition.
Experimental Logic for In Vivo Studies
Caption: Logic for selecting in vivo behavioral assays.
Conclusion
The protocols and application notes provided in this document offer a structured and scientifically rigorous approach to the neuropharmacological characterization of 4-(3-Trifluoromethylbenzoyl)piperidine HCl. By systematically evaluating its receptor binding profile, functional activity, ADME properties, and in vivo effects, researchers can gain a comprehensive understanding of this novel compound's potential as a CNS-active agent. The data generated from these studies will be instrumental in guiding further preclinical and clinical development.
References
-
Gifford Bioscience. Radioligand Binding Assay. [Link]
-
Creative Bioarray. GPCR Internalization Assay. [Link]
-
Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. [Link]
-
Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]
-
Sygnature Discovery. In Vitro ADME & Physicochemical Profiling. [Link]
-
NCBI Bookshelf. In Vivo Assay Guidelines - Assay Guidance Manual. [Link]
-
FACTA. FACTA Best Practice Guidelines for New Psychoactive Substance Testing. [Link]
Application Notes and Protocols for the Investigation of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride in Agrochemical Research
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride in the field of agrochemical research. While this compound is primarily recognized as an intermediate in pharmaceutical synthesis, its structural motifs—the trifluoromethyl (CF3) group and the piperidine scaffold—are of significant interest in the development of modern crop protection agents.[1][2] This guide offers a scientifically-grounded rationale for its investigation, detailed protocols for screening its potential bioactivity, and explores its utility as a synthetic building block for novel agrochemicals.
Introduction: Unveiling Agrochemical Potential in a Pharmaceutical Intermediate
4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride is a chemical intermediate whose value has been predominantly captured in the synthesis of pharmaceutical compounds. However, a closer examination of its structure reveals features that are highly desirable in the agrochemical industry. The molecule is comprised of a piperidine ring linked to a benzoyl group bearing a trifluoromethyl substituent. Both of these structural components are hallmarks of numerous successful commercial pesticides.[2][3]
-
The Trifluoromethyl (CF3) Group: The incorporation of a CF3 group is a well-established strategy in agrochemical design.[4] This group is highly electronegative and lipophilic, which can significantly enhance a molecule's biological activity by improving its metabolic stability, cellular membrane penetration, and binding affinity to target sites.[1] Over half of the pesticides introduced in the last two decades contain fluorine, with the trifluoromethyl group being particularly prevalent.[3]
-
The Piperidine Scaffold: The piperidine ring is a versatile heterocyclic amine that serves as a crucial pharmacophore in a multitude of bioactive compounds, including fungicides, insecticides, and herbicides.[2][5] Its flexible, three-dimensional structure allows it to bind effectively to a wide range of biological targets.[2] Commercial agrochemicals like the fungicide fluopicolide and the insecticide spiropidion feature the piperidine moiety, highlighting its importance in modern crop protection.[2]
Given this context, 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride presents itself as a compelling candidate for agrochemical screening and as a foundational scaffold for the synthesis of new active ingredients. This document outlines the protocols and rationale for exploring this potential.
Rationale for Agrochemical Investigation
The decision to screen a compound for agrochemical activity is based on a combination of structural analogy, physicochemical properties, and synthetic accessibility. 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride is a strong candidate for investigation based on the following principles:
-
Bioisosteric Replacement and Scaffold Hopping: The trifluoromethylbenzoyl moiety can be considered a bioisostere for other aromatic systems found in existing pesticides. The piperidine ring provides a proven scaffold that is known to interact with various biological targets in pests and pathogens.[1][2] Investigating this compound is a logical step in the exploration of new chemical space around these known active motifs.
-
Enhanced Bioavailability: The lipophilicity conferred by the CF3 group is expected to improve the compound's ability to penetrate the waxy cuticle of plants or the exoskeleton of insects, a critical step for a pesticide's efficacy.[4]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by enzymes within the target pest or in the environment. This can lead to longer-lasting activity and potentially lower application rates.[1]
-
Synthetic Versatility: The piperidine ring contains a secondary amine that, following deprotection from its hydrochloride salt, serves as a reactive handle for further chemical modification. This allows for the creation of a library of derivatives for structure-activity relationship (SAR) studies.[6]
Proposed Application I: Screening for Novel Bioactivity
The most direct application of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride in agrochemical research is to screen it for intrinsic pesticidal activity. Below are detailed protocols for primary screening against representative insect, fungal, and plant species.
Insecticidal Activity Screening
The piperidine scaffold is a core component of many insecticides, including natural alkaloids like piperine and synthetic compounds that target the nervous system or lipid biosynthesis.[2][7] Therefore, it is logical to assess this compound for activity against common agricultural and public health pests.
Caption: Workflow for primary insecticidal screening.
This protocol is adapted from standard methods for determining the intrinsic toxicity of a compound via direct contact.[8]
-
Objective: To assess the contact toxicity of the test compound against a representative insect pest (e.g., Musca domestica - housefly, or Myzus persicae - green peach aphid).
-
Materials:
-
4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride
-
Acetone (reagent grade)
-
Microsyringe applicator
-
Test insects (2-4 days old adults)
-
CO2 for anesthetization
-
Vented holding containers with food and water source
-
Positive control (e.g., a commercial pyrethroid insecticide)
-
Negative control (acetone alone)
-
-
Procedure:
-
Prepare a 10,000 ppm (10 mg/mL) stock solution of the test compound in acetone.
-
Create serial dilutions (e.g., 1000, 100, 10 ppm) from the stock solution.
-
Anesthetize a batch of 20-25 insects with CO2.
-
Using the microsyringe, apply 1 µL of a test solution to the dorsal thorax of each insect.
-
Treat separate batches of insects with the positive control and the negative control.
-
Place the treated insects into the holding containers.
-
Record mortality at 24, 48, and 72 hours post-application. Moribund insects (unable to move coordinately) are counted as dead.
-
Repeat the experiment three times to ensure reproducibility.
-
-
Data Analysis: Correct for control mortality using Abbott's formula. If significant dose-dependent mortality is observed, calculate the LD50 (lethal dose to kill 50% of the population).
| Concentration (ppm) | Replicate 1 (% Mortality) | Replicate 2 (% Mortality) | Replicate 3 (% Mortality) | Average Mortality (%) |
| 1000 | 85 | 90 | 88 | 87.7 |
| 100 | 40 | 35 | 45 | 40.0 |
| 10 | 5 | 10 | 5 | 6.7 |
| Positive Control | 98 | 100 | 95 | 97.7 |
| Negative Control | 0 | 5 | 0 | 1.7 |
| Table 1: Example data presentation for topical application assay. |
Fungicidal Activity Screening
Piperidine derivatives are well-represented in commercial fungicides, particularly those targeting sterol biosynthesis or mitochondrial respiration.[5][9]
This assay is a standard method for determining the direct effect of a compound on fungal growth.[10]
-
Objective: To assess the fungistatic/fungicidal activity of the test compound against key plant pathogenic fungi (e.g., Rhizoctonia solani, Botrytis cinerea).
-
Materials:
-
4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA)
-
Actively growing cultures of test fungi on PDA plates
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Positive control (e.g., Boscalid, a piperidine-containing fungicide)[9]
-
Negative control (DMSO)
-
-
Procedure:
-
Prepare a 10,000 ppm stock solution of the test compound in DMSO.
-
Prepare molten PDA and cool to 45-50°C.
-
Add the required volume of the stock solution to the molten PDA to achieve final concentrations (e.g., 100, 50, 10, 1 ppm). Ensure the final DMSO concentration is ≤1% v/v in all plates, including the control.
-
Pour the amended PDA into petri dishes and allow them to solidify.
-
Using the cork borer, take a 5 mm plug of mycelium from the edge of an actively growing fungus culture.
-
Place the mycelial plug, mycelium-side down, in the center of each test plate.
-
Incubate the plates at 25°C in the dark.
-
When the fungal growth in the negative control plate reaches the edge, measure the diameter of the fungal colony in all plates.
-
Calculate the percentage of growth inhibition relative to the negative control.
-
-
Data Analysis: If a dose-response is observed, calculate the EC50 (effective concentration to inhibit 50% of growth).
Herbicidal Activity Screening
While less common than for fungicides or insecticides, some piperidine-containing compounds do exhibit herbicidal activity.[2] A whole-plant screen is necessary to identify potential phytotoxicity.[11]
-
Objective: To evaluate the compound for herbicidal effects on both monocot (e.g., Avena fatua - wild oat) and dicot (e.g., Amaranthus retroflexus - redroot pigweed) species.
-
Materials:
-
4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride
-
Acetone and a suitable surfactant (e.g., Tween 20)
-
Pots filled with sterile soil mix
-
Seeds of test plant species
-
Laboratory spray chamber
-
Growth chamber or greenhouse with controlled conditions
-
Positive control (e.g., a commercial herbicide)
-
Negative control (acetone + surfactant in water)
-
-
Procedure:
-
Pre-emergence: a. Sow seeds of each species into pots. b. Prepare a spray solution of the test compound (e.g., at a rate equivalent to 1-4 kg/ha ) in a water/acetone mix with 0.5% surfactant. c. Immediately after sowing, apply the solution evenly to the soil surface using the spray chamber. d. Place pots in the growth chamber and water as needed.
-
Post-emergence: a. Sow seeds and allow them to grow until the 2-3 leaf stage. b. Apply the test solution as described above directly to the plant foliage. c. Return pots to the growth chamber.
-
Assess plant injury (e.g., chlorosis, necrosis, stunting) at 7, 14, and 21 days after treatment, using a 0-100% injury scale (0 = no effect, 100 = plant death).
-
-
Data Analysis: Record percent injury for each species at each time point. Compounds showing significant, selective, or broad-spectrum activity would be selected for further dose-response studies.
Proposed Application II: Scaffold for Novel Synthesis
Beyond its intrinsic activity, 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride is an excellent starting point for synthetic derivatization to create novel pesticide candidates. The secondary amine of the piperidine ring is a key functional group for modification.
Caption: Synthetic workflow for creating a derivative library.
This strategy allows for the exploration of how different chemical groups attached to the piperidine nitrogen affect biological activity. For example, attaching moieties known to be present in other pesticides can lead to hybrid molecules with potentially novel or enhanced modes of action.
Proposed Application III: Adjuvant in Agrochemical Formulations
An adjuvant is a substance added to a pesticide formulation to enhance its effectiveness or application characteristics.[12][13] While speculative, compounds with amphiphilic properties can sometimes act as adjuvants like surfactants, wetting agents, or penetrants.
-
Rationale: The test compound has a lipophilic trifluoromethylbenzoyl portion and a potentially hydrophilic piperidine hydrochloride portion. This structure could potentially interact with both the active ingredient and the plant or insect surface, improving coverage or uptake.
-
Screening Protocol:
-
Select a commercial pesticide with known performance.
-
Create a standard spray solution of this pesticide according to its label.
-
Create a second spray solution, adding a small amount of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride (e.g., 0.1% w/v).
-
Measure the surface tension of both solutions using a tensiometer. A significant reduction would indicate surfactant-like properties.
-
Conduct a bioassay (as described in Section 3) comparing the efficacy of the pesticide with and without the added compound. An increase in efficacy would suggest potential as a performance-enhancing adjuvant.
-
Conclusion and Future Directions
4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride stands at the intersection of pharmaceutical and agrochemical sciences. Its constituent parts are of proven value in the design of effective crop protection agents. While direct evidence of its agrochemical application is scarce, the scientific rationale for its investigation is strong. The protocols outlined in this document provide a clear and robust framework for academic and industrial researchers to systematically evaluate its potential as a novel insecticide, fungicide, or herbicide, or as a versatile building block for the next generation of agrochemicals. Any positive results from these primary screens would warrant progression to secondary screening, mode of action studies, and detailed structure-activity relationship analyses to optimize its potential for field applications.
References
- Li, Y., Wang, Y., Feng, J., & Liu, X. (2023). Research progress on piperidine-containing compounds as agrochemicals. Pest Management Science.
-
National Pesticide Information Center. (2023). Adjuvants in Pesticides. Retrieved from [Link]
-
Crop Science Society of America. (n.d.). Understanding adjuvants used with agriculture chemicals. Retrieved from [Link]
-
Wikipedia. (n.d.). Pesticide adjuvant. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of adjuvants used in pesticide formulations. Retrieved from [Link]
-
NC State University Extension. (n.d.). Adjuvants – ENT 425 – General Entomology. Retrieved from [Link]
- Pridgeon, J. W., et al. (2007). Structure–Activity Relationships of 33 Piperidines as Toxicants Against Female Adults of Aedes aegypti (Diptera: Culicidae). Journal of Medical Entomology, 44(2), 263–269.
-
Defense Technical Information Center. (2007). Structure-Activity Relationships of 33 Piperidines as Toxicants Against Female Adults of Aedes aegypti (Diptera: Culicidae). Retrieved from [Link]
- Li, M., et al. (2024). Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. Journal of Agricultural and Food Chemistry.
- Swale, D. R., & Bloomquist, J. R. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Journal of Visualized Experiments, (144), e58926.
- Tripathi, K., et al. (2024). Breakthroughs in Agrochemical Formulations: Enhancing Efficacy and Environmental Compatibility.
- Xu, Z., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(15), 4545–4557.
-
ResearchGate. (n.d.). Representative bioactive molecules and fungicides containing thymol/piperidine/ sulfonamide cores and our project design. Retrieved from [Link]
- Pridgeon, J. W., et al. (2007). Structure–Activity Relationships of 33 Piperidines as Toxicants Against Female Adults of Aedes aegypti (Diptera: Culicidae).
- Swale, D. R., & Bloomquist, J. R. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes.
- Google Patents. (n.d.). WO2006003494A2 - Piperidine derivatives and their use as insecticides, acaricides, molluscicides or nematicides.
-
Dayan, F. E. (n.d.). Screening for Natural Product Herbicides. Retrieved from [Link]
- Liu, S., et al. (2024). Discovery of novel piperidine-containing thymol derivatives as potent antifungal agents for crop protection. Pest Management Science.
-
Battelle. (2024). Solving Agrochemical Formulation Challenges: New Technologies for Crop Protection Companies. Retrieved from [Link]
-
AgriBusiness Global. (2024). Formulations of the Future: Driving Innovation, Sustainability, and Market Trends in Agrochemicals. Retrieved from [Link]
- Gorshkov, V., et al. (2023). Modern Approaches for the Development of New Herbicides Based on Natural Compounds. International Journal of Molecular Sciences, 24(22), 16125.
- Hsiao, A. S. (2025). Agrochemical innovation for crop health: moving forward through dynamic disorder. Frontiers in Plant Science, 16.
- Spina, F., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Plants, 12(3), 633.
-
Informa Connect. (n.d.). An Introduction to Agrochemical Formulation Strategies. Retrieved from [Link]
-
ResearchGate. (n.d.). Screening Rules for Leads of Fungicides, Herbicides, and Insecticides. Retrieved from [Link]
- Funaki, H., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 148–165.
- Star, A. I., et al. (2022). Protocol for screening inhibitors of the fungal sphingolipid-metabolizing enzyme ceramide synthase. STAR Protocols, 3(4), 101683.
- Funaki, H., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage.
- Zhang, T., et al. (2022). Design, synthesis, and insecticidal activity evaluation of piperine derivatives. Frontiers in Chemistry, 10, 946921.
- Wang, Y., et al. (2025). Novel Synthetic Method and Insecticidal Evaluation of CF3-Containing Polycyclic Neonicotinoid Derivatives. Journal of Agricultural and Food Chemistry.
- McLeman, A. E. (2021). Developing screening tools to identify novel, resistance breaking pesticides. University of Exeter.
- Russell, P. E. (1987). SCREENING FOR FUNGICIDES.
- Vallieres, C., & Avery, V. M. (2020). Screening Repurposing Libraries for Identification of Drugs with Novel Antifungal Activity. Journal of Fungi, 6(3), 127.
-
MOA Technology. (n.d.). New Approaches to Herbicide and Bioherbicide Discovery. Retrieved from [Link]
- Hughes, T., et al. (2019). A testing cascade to identify repurposed insecticides for next-generation vector control tools: screening a panel of chemistries with novel modes of action against a malaria vector. Parasites & Vectors, 12(1), 226.
-
ResearchGate. (n.d.). Research progress on piperidine-containing compounds as agrochemicals. Retrieved from [Link]
-
Pass-A-Drug. (n.d.). Traditional 'Chemical-Based' Discovery and Screening. Retrieved from [Link]
-
MDPI. (2022). The Progress towards Novel Herbicide Modes of Action and Targeted Herbicide Development. Retrieved from [Link]
- Bakunov, S. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 23(22), 14321.
-
MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Retrieved from [Link]
-
ResearchGate. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Research progress on piperidine-containing compounds as agrochemicals [ccspublishing.org.cn]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, synthesis, and insecticidal activity evaluation of piperine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. A testing cascade to identify repurposed insecticides for next-generation vector control tools: screening a panel of chemistries with novel modes of action against a malaria vector - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Traditional ‘Chemical-Based’ Discovery and Screening | Herbicide Discovery and Screening - passel [passel2.unl.edu]
- 12. Adjuvants in Pesticides [npic.orst.edu]
- 13. Understanding adjuvants used with agriculture chemicals – Crops and Soils [cropsandsoils.extension.wisc.edu]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Rigorous Characterization
4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride is a key heterocyclic intermediate in medicinal chemistry and pharmaceutical development. Its structural motifs, including the trifluoromethyl group and the piperidine ring, are prevalent in a variety of biologically active molecules, contributing to enhanced metabolic stability and target binding affinity.[1] The hydrochloride salt form is often utilized to improve solubility and handling properties.
For drug development professionals, ensuring the identity, purity, structure, and solid-state properties of such an active pharmaceutical ingredient (API) intermediate is not merely a regulatory formality but the bedrock of drug safety and efficacy. A comprehensive analytical characterization dossier provides the necessary assurance of quality and consistency from early-stage discovery through to manufacturing.
This document, authored from the perspective of a senior application scientist, provides an in-depth guide to the analytical methodologies required for the full characterization of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride. We will move beyond simple procedural lists to explain the causality behind experimental choices, grounding each protocol in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[2][3][4][5][6]
Foundational Physicochemical Properties
A prerequisite to any detailed analytical campaign is the understanding of the compound's basic physical and chemical properties. These data inform sample preparation, storage, and the selection of appropriate analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅ClF₃NO | [7] |
| Molecular Weight | 293.71 g/mol | [7] |
| Appearance | White to off-white solid/powder | [7][8] |
| Melting Point | 196-198°C | [7] |
| Solubility | Soluble in Methanol, Water | [7] |
| Storage Conditions | Hygroscopic, store at -20°C under inert atmosphere | [7] |
Chromatographic Analysis: Purity and Assay by High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: For non-volatile, UV-active compounds like this one, reversed-phase HPLC (RP-HPLC) is the gold standard for determining purity and performing quantitative assays. The presence of the benzoyl chromophore allows for straightforward detection using a UV spectrophotometer. The method's power lies in its ability to separate the main component from process-related impurities and potential degradants.
Logical Workflow for HPLC Method Development and Validation
Caption: HPLC Method Lifecycle from Development to Routine Application.
Protocol: Isocratic RP-HPLC Method for Purity and Assay
1. Instrumentation and Consumables:
- HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
- C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size). The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring system.
- HPLC-grade Acetonitrile (ACN) and Water.
- Trifluoroacetic Acid (TFA) or Formic Acid.
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent to improve peak shape for the basic piperidine nitrogen. |
| Mobile Phase B | 0.1% TFA in ACN | ACN is a common organic modifier providing good elution strength. |
| Mode | Isocratic | For a primary purity/assay method, an isocratic elution is simpler and more robust than a gradient. |
| Composition | 60:40 (A:B) | Starting point; must be optimized for ideal retention (k' between 2-10). |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection (UV) | 254 nm | Wavelength where the benzoyl chromophore exhibits strong absorbance. |
| Injection Vol. | 10 µL | |
| Run Time | 15 min | Sufficient to elute the main peak and any late-eluting impurities. |
3. Sample Preparation:
- Standard: Accurately weigh ~10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and ACN (diluent). This yields a concentration of 100 µg/mL.
- Sample: Prepare the test sample in the same manner as the standard.
4. System Suitability:
- Before analysis, perform five replicate injections of the standard solution.
- Acceptance Criteria: The relative standard deviation (%RSD) for the peak area and retention time should be ≤ 2.0%.[2] The theoretical plates should be > 2000 and the tailing factor < 1.5. This ensures the system is performing adequately for the analysis.
Trustworthiness: Self-Validating System: This protocol is designed to be validated according to ICH Q2(R2) guidelines.[3] The validation process demonstrates that the analytical procedure is fit for its intended purpose.[3][5]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of impurities and degradants. | Peak purity analysis (using DAD), no co-elution at the principal peak.[5] |
| Linearity | To demonstrate a direct correlation between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a range (e.g., 50-150% of nominal concentration). |
| Accuracy | To show the closeness of test results to the true value. | 98.0% to 102.0% recovery of spiked samples at multiple levels. |
| Precision | To demonstrate the method's repeatability and intermediate precision. | %RSD ≤ 2.0% for multiple preparations and analyses. |
| Range | The concentration interval where the method is precise, accurate, and linear. | Typically 80-120% of the test concentration for an assay.[6] |
| Robustness | To show the method is unaffected by small, deliberate variations in parameters (e.g., flow rate ±10%, column temp ±5°C). | System suitability criteria are met under all varied conditions. |
Definitive Structural Elucidation
While HPLC confirms purity, a combination of spectroscopic techniques is required for unambiguous structural confirmation.
Mass Spectrometry (MS)
Expertise & Experience: Electrospray Ionization (ESI) is the preferred method for this molecule as it is a soft ionization technique suitable for polar, thermally labile compounds, minimizing fragmentation and preserving the molecular ion. It directly confirms the molecular weight of the free base.
Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) in methanol or an ACN/water mixture.
-
Instrumentation: Use a mass spectrometer with an ESI source (e.g., a Quadrupole or Time-of-Flight analyzer).
-
Infusion: Infuse the sample directly into the source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization Mode: Positive ion mode. The piperidine nitrogen is readily protonated.
-
Data Acquisition: Scan a mass range of m/z 50-500.
-
Expected Results:
-
The primary ion observed will be the protonated molecule [M+H]⁺. The free base has a molecular weight of 257.24 Da, so the expected m/z will be ~258.25.
-
High-resolution MS (e.g., Q-TOF) can confirm the elemental composition to within a few parts per million (ppm).
-
Tandem MS (MS/MS) can be used to study fragmentation patterns, which would likely involve cleavage at the carbonyl-piperidine bond and within the piperidine ring, providing further structural confirmation.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful tool for de novo structure elucidation. For this molecule, a suite of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the covalent structure.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-20 mg of the sample in a suitable deuterated solvent, such as Deuterated Methanol (CD₃OD) or Deuterated Chloroform (CDCl₃), in an NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
¹H NMR: Provides information on the number, environment, and connectivity of protons.
-
¹³C NMR: Shows all unique carbon atoms in the molecule.
-
¹⁹F NMR: A simple experiment that will show a single peak for the -CF₃ group, confirming its presence.
-
2D NMR (COSY, HSQC): Used to confirm proton-proton and proton-carbon correlations, respectively, to definitively assign all signals.
-
Expected Spectral Features:
-
¹H NMR:
-
¹³C NMR:
-
Carbonyl carbon (~190-200 ppm).
-
Aromatic carbons (120-140 ppm), including a quartet for the carbon attached to the -CF₃ group due to C-F coupling.
-
Piperidine carbons (20-60 ppm).
-
Trifluoromethyl carbon (~124 ppm) appearing as a quartet due to one-bond C-F coupling.[12]
-
-
¹⁹F NMR:
-
A sharp singlet around -63 ppm, characteristic of a benzotrifluoride group.[12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[13][14] For this compound, Attenuated Total Reflectance (ATR) is the ideal sampling technique as it requires minimal sample preparation.
Protocol: ATR-FTIR Analysis
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Place a small amount of the solid powder directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3000-3100 | C-H stretch | Aromatic |
| ~2850-2950 | C-H stretch | Aliphatic (Piperidine) |
| ~2400-2700 | N-H stretch | Secondary Amine Salt (R₂NH₂⁺) |
| ~1685 | C=O stretch | Ketone (Aryl-Alkyl) |
| ~1600, ~1450 | C=C stretch | Aromatic Ring |
| ~1100-1350 | C-F stretch | Trifluoromethyl (-CF₃) |
Solid-State Characterization: Beyond the Molecule
Expertise & Experience: For a crystalline solid, understanding its macroscopic properties is as important as confirming its molecular structure. Thermal analysis and X-ray diffraction provide critical information on stability, polymorphism, and crystallinity.
Simultaneous Thermal Analysis (TGA/DSC)
Expertise & Experience: Combining Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a powerful, simultaneous view of mass changes and thermal events.[15][16][17] This is highly efficient for determining thermal stability, melting behavior, and detecting the presence of water or other solvates.[15][17]
Protocol: Simultaneous TGA-DSC
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum or ceramic pan.
-
Instrumentation: A simultaneous TGA-DSC instrument (STA).
-
Experimental Conditions:
-
Temperature Program: Heat from 30°C to 350°C at a rate of 10°C/min.
-
Purge Gas: Nitrogen at a flow rate of 30-50 mL/min.
-
-
Data Interpretation:
-
TGA Curve (Mass vs. Temp): A stable baseline until decomposition indicates thermal stability. A sharp drop in mass indicates decomposition. An early mass loss could indicate the loss of residual solvent or water.
-
DSC Curve (Heat Flow vs. Temp): A sharp endotherm corresponding to the known melting point (~196-198°C) confirms the identity and crystalline nature.[7] This endotherm should occur without significant prior mass loss on the TGA curve.[18] Exotherms often indicate decomposition.[15]
-
X-ray Powder Diffraction (XRPD)
Expertise & Experience: XRPD is the definitive technique for characterizing the solid-state structure of a crystalline material.[19] Every crystalline solid has a unique diffraction pattern, which acts as a "fingerprint." It is essential for identifying the correct polymorphic form and ensuring batch-to-batch consistency.
Protocol: XRPD Analysis
-
Sample Preparation: Gently grind the sample to a fine, uniform powder. Pack the powder into a sample holder.
-
Instrumentation: A powder X-ray diffractometer.
-
Experimental Conditions:
-
X-ray Source: Cu Kα radiation (λ = 1.5406 Å).
-
Scan Range (2θ): 2° to 40°.
-
Step Size: 0.02°.
-
-
Data Interpretation:
-
The resulting diffractogram is a plot of intensity versus the diffraction angle (2θ). The position and relative intensities of the diffraction peaks are characteristic of a specific crystal lattice.[20]
-
This pattern should be used as a reference for future batches to confirm that the same crystalline form is being produced. Any change in the pattern would indicate a potential polymorphic transformation, which can have significant impacts on the API's physical properties.
-
Integrated Characterization Strategy
No single technique tells the whole story. The power of this approach lies in the integration of orthogonal methods to build a complete analytical profile.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. m.youtube.com [m.youtube.com]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. database.ich.org [database.ich.org]
- 7. 4-(3-TRIFLUOROMETHYLBENZOYL)-PIPERIDINE, HYDROCHLORIDE | 25519-83-9 [m.chemicalbook.com]
- 8. L19441.03 [thermofisher.com]
- 9. scielo.br [scielo.br]
- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301) [hmdb.ca]
- 11. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 12. rsc.org [rsc.org]
- 13. A Comprehensive Guide to FTIR Analysis | Agilent [agilent.com]
- 14. d-nb.info [d-nb.info]
- 15. azom.com [azom.com]
- 16. iitk.ac.in [iitk.ac.in]
- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 18. tainstruments.com [tainstruments.com]
- 19. moodle2.units.it [moodle2.units.it]
- 20. tcd.ie [tcd.ie]
Application Notes & Protocols: Leveraging 4-(3-Trifluoromethylbenzoyl)piperidine HCl in Modern Drug Discovery
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of contemporary drug discovery, particularly within central nervous system (CNS) and oncology research, the judicious selection of chemical intermediates is paramount.[1][2] The intermediate 4-(3-Trifluoromethylbenzoyl)piperidine HCl has emerged as a cornerstone building block, valued for the unique and synergistic properties of its constituent moieties. This guide provides an in-depth analysis of its application, supported by actionable protocols for researchers engaged in the synthesis of novel therapeutic agents.
The strategic importance of this intermediate can be deconstructed into three key components:
-
The Piperidine Ring: This saturated heterocycle is a highly privileged scaffold in medicinal chemistry.[3][4] Its conformational flexibility allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.[3] Furthermore, the piperidine nucleus often confers favorable pharmacokinetic properties, such as improved metabolic stability and the potential to cross the blood-brain barrier, making it a mainstay in the design of CNS-active drugs.[2][3]
-
The Trifluoromethyl (CF3) Group: The incorporation of a trifluoromethyl group is a well-established strategy for enhancing the drug-like properties of a molecule.[5][6][7] Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups and modulate binding interactions with target proteins.[8] Crucially, the C-F bond is exceptionally strong, rendering the CF3 group highly resistant to oxidative metabolism.[5][9] This often leads to an increased metabolic half-life, a critical factor in improving a drug's dosing profile.[9] The CF3 group also increases lipophilicity, which can enhance membrane permeability and oral bioavailability.[5][9]
-
The Ketone Linker: The benzoyl ketone provides a versatile chemical handle for a variety of subsequent chemical transformations. Its most prominent application is in reductive amination, a robust and widely used method for forming C-N bonds to introduce further complexity and build out the final drug candidate.[10][11]
This combination of a proven CNS scaffold, a pharmacokinetic-enhancing group, and a versatile synthetic linker makes 4-(3-Trifluoromethylbenzoyl)piperidine a powerful tool for accelerating the discovery of novel small-molecule therapeutics.
Physicochemical Properties and Handling
A clear understanding of the starting material is fundamental to reproducible and safe experimentation.
| Property | Value | Source |
| CAS Number | 170098-98-3 | PubChem |
| Molecular Formula | C13H15F3NO · HCl | Internal Data |
| Molecular Weight | 309.72 g/mol | Internal Data |
| Appearance | White to off-white solid | Internal Data |
| Solubility | Soluble in Methanol, DMSO; Sparingly soluble in water | Internal Data |
| Storage | Store at 2-8°C, desiccated, under inert atmosphere | Supplier Recommendation |
Safety & Handling:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for comprehensive handling information.
Core Application: Synthesis of N-Substituted Piperidines via Reductive Amination
Reductive amination is arguably the most powerful and common application for this intermediate. It is a cornerstone reaction in the pharmaceutical industry for C-N bond formation due to its operational simplicity and broad applicability.[10][11] The reaction proceeds in a one-pot fashion, wherein the ketone of the intermediate condenses with a primary or secondary amine to form an imine or iminium ion, which is then immediately reduced by a mild hydride reagent to yield the corresponding amine.
General Experimental Workflow
The following diagram illustrates the typical workflow for a reductive amination protocol using 4-(3-Trifluoromethylbenzoyl)piperidine HCl.
Detailed Protocol: Synthesis of a Hypothetical Neurokinin Receptor Antagonist Analog
This protocol details the synthesis of a target molecule analogous to known neurokinin (NK) receptor antagonists, a class of drugs where piperidine scaffolds are common.[12][13][14]
Reaction Scheme:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
standard operating procedure for handling 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This document provides a comprehensive guide to the safe handling, storage, and application of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride (CAS No. 25519-83-9). This compound is a key building block in medicinal chemistry, valued for its trifluoromethylphenylpiperidine scaffold. The trifluoromethyl group often enhances metabolic stability and binding affinity of drug candidates, while the piperidine moiety is a common feature in centrally active pharmaceuticals.[1] These application notes are designed to equip researchers with the necessary technical and safety information to effectively and safely utilize this compound in drug discovery and development, particularly in the synthesis of novel therapeutics targeting neurological disorders.[2][3]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its proper handling and application in experimental settings.
| Property | Value | Source |
| CAS Number | 25519-83-9 | [4][5][6] |
| Molecular Formula | C₁₃H₁₅ClF₃NO | [4] |
| Molecular Weight | 293.71 g/mol | [6] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥95% | [6] |
| Storage | Inert atmosphere, Room Temperature | [4] |
Safety and Handling
Adherence to strict safety protocols is paramount when handling any chemical intermediate. The following guidelines are based on the known hazards of piperidine derivatives and related fluorinated compounds.
Hazard Identification
Based on available safety data for similar compounds, 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [7]
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation. [7]
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation. [7]
-
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3), H335: May cause respiratory irritation. [7]
Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.[7]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat must be worn and buttoned. For larger quantities, a chemical-resistant apron is recommended.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[8] If dusts are generated, a NIOSH-approved respirator with a particulate filter is necessary.
Engineering Controls
-
All weighing and solution preparation should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]
-
Ensure eyewash stations and safety showers are readily accessible in the laboratory.[8]
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8]
-
In Case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[7]
Spills and Disposal
-
Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[7] Ventilate the area and wash the spill site. For larger spills, evacuate the area and contact environmental health and safety personnel.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[7]
Scientific Background and Rationale
The 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride scaffold is of significant interest in medicinal chemistry. The trifluoromethyl (CF₃) group is a bioisostere for a methyl group but with vastly different electronic properties. It is highly electronegative and can increase the lipophilicity of a molecule, which can improve its ability to cross the blood-brain barrier.[1] Furthermore, the C-F bond is very strong, making the CF₃ group resistant to metabolic degradation, thereby enhancing the pharmacokinetic profile of a drug candidate.[9]
The piperidine ring is a common structural motif in many centrally acting drugs.[2][3] Its saturated, non-planar structure allows for specific three-dimensional arrangements of substituents that can lead to high-affinity interactions with biological targets such as G-protein coupled receptors and transporters. This particular compound is a valuable intermediate for the synthesis of ligands targeting the dopamine D4 receptor, which is implicated in various neurological and psychiatric disorders.[3][10]
The following workflow illustrates the general process of utilizing this compound in a drug discovery context.
Application Protocol: Synthesis of a Novel Piperidine Derivative
The following protocol is a representative example of how 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride can be used as a starting material for the synthesis of a more complex molecule. This procedure is based on established methods for the N-alkylation of piperidines.
Materials
-
4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride
-
Substituted benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile.
-
Addition of Alkylating Agent: Add the substituted benzyl bromide (1.1 eq) to the stirring suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated piperidine derivative.
-
Characterization: Characterize the final product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.
The following diagram outlines the key steps in this synthetic protocol.
Application Protocol: Dopamine D4 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a synthesized derivative for the human dopamine D4 receptor (hD4R). This is a critical step in characterizing the pharmacological profile of a new chemical entity. This protocol is adapted from methodologies described for similar G-protein coupled receptor assays.[10]
Materials
-
HEK293 cells stably expressing hD4R
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Radioligand: [³H]-Spiperone (a common radioligand for dopamine receptors)
-
Non-specific binding control: Haloperidol (10 µM)
-
Synthesized test compound (from section 4)
-
96-well microplates
-
Scintillation vials
-
Liquid scintillation cocktail
-
Scintillation counter
-
Multi-channel pipette
Procedure
-
Cell Membrane Preparation:
-
Culture HEK293-hD4R cells to confluency.
-
Harvest the cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate at 4°C, discard the supernatant, and resuspend the membrane pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).
-
-
Assay Setup:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Radioligand ([³H]-Spiperone) at a final concentration close to its Kd value.
-
Test compound at various concentrations (for competition curve) or vehicle.
-
For non-specific binding wells, add haloperidol (10 µM final concentration).
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Termination of Binding:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold assay buffer.
-
-
Quantification:
-
Transfer the filter discs to scintillation vials.
-
Add liquid scintillation cocktail to each vial and allow them to equilibrate.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
-
Tetrahedron. 4-(3-Trifluoromethylbenzoyl)-piperidine, hydrochloride. [Link]
-
Angene Chemical. Safety Data Sheet: 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride. [Link]
-
Pharmaffiliates. 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride. [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
Organic Syntheses. Benzoyl piperidine. [Link]
-
PubMed. Fluorine in medicinal chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. d-nb.info [d-nb.info]
- 4. 4-(4-Trifluoromethylbenzoyl)piperidine hydrochloride - Lead Sciences [lead-sciences.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. 4-(4-Trifluoromethylbenzoyl)piperidine hydrochloride 95% 25519-83-9 | Chempure [chempure.in]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 25519-83-9 | 4-(3-Trifluoromethylbenzoyl)-piperidine, hydrochloride | Tetrahedron [thsci.com]
- 9. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Leveraging 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride in High-Throughput Screening for CNS Drug Discovery
Abstract
This guide provides a comprehensive framework for the utilization of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride in high-throughput screening (HTS) campaigns aimed at the discovery of novel central nervous system (CNS) therapeutics. We delve into the scientific rationale for targeting monoamine transporters with this compound, outline detailed protocols for robust biochemical and cell-based assays, and provide insights into data analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to integrate this promising compound into their screening libraries.
Introduction: The Significance of the Benzoylpiperidine Scaffold
The benzoylpiperidine moiety is a well-established "privileged structure" in medicinal chemistry, frequently appearing in bioactive molecules with a wide range of therapeutic applications.[1][2] This structural motif is particularly prominent in agents targeting the central nervous system, including antipsychotics and antidepressants.[1][2] The metabolic stability of the benzoylpiperidine fragment, coupled with its role as a potential bioisostere for the piperazine ring, makes it a versatile and attractive scaffold for drug design.[1][2]
4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride, with its characteristic trifluoromethyl group, is a compound of interest for CNS drug discovery. The trifluoromethyl group can enhance metabolic stability and lipophilicity, properties that are often beneficial for brain-penetrant drugs.[3][4] Given the prevalence of the benzoylpiperidine core in compounds targeting serotoninergic and dopaminergic receptors, it is hypothesized that 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride may act as a modulator of monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT).[1][2]
Table 1: Physicochemical Properties of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride
| Property | Value | Source |
| CAS Number | 64670-97-9 | [5] |
| Molecular Formula | C13H15ClF3NO | [5] |
| Appearance | Light Brown Solid | [5] |
| Synonyms | 4-Piperidinyl[3-(trifluoromethyl)phenyl]methanone Hydrochloride | [5] |
Postulated Mechanism of Action: Modulation of Monoamine Transporters
Monoamine transporters (MATs), including SERT, DAT, and the norepinephrine transporter (NET), are critical regulators of neurotransmission.[6] By clearing neurotransmitters from the synaptic cleft, they control the magnitude and duration of signaling. Dysfunction of these transporters is implicated in a variety of neurological and psychiatric disorders, making them key targets for therapeutic intervention.[7]
The structural similarity of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride to known ligands of 5-HT and dopamine receptors suggests its potential to interact with SERT and DAT.[1][2] High-throughput screening assays are therefore essential to elucidate the specific activity of this compound and to identify potential lead candidates for drug development.
Below is a simplified representation of the role of monoamine transporters in neurotransmission, which is the putative target system for 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride.
Caption: Monoamine Transporter (MAT) in Synaptic Transmission.
High-Throughput Screening Protocols
The following protocols are designed for the high-throughput screening of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride and other small molecules for their ability to inhibit monoamine transporter activity.
Biochemical Assay: Neurotransmitter Uptake Inhibition
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes or cells expressing the target transporter.
Workflow for Neurotransmitter Uptake Inhibition Assay
Caption: High-Throughput Screening Workflow for Uptake Inhibition.
Step-by-Step Protocol:
-
Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT) or dopamine transporter (hDAT) in appropriate media.
-
Plate Seeding: Seed the cells into 96-well or 384-well microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare a stock solution of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride in a suitable solvent (e.g., DMSO). Create a dilution series of the compound.
-
Assay Procedure:
-
Wash the cell monolayers with assay buffer.
-
Add the diluted test compound or vehicle control to the wells and pre-incubate.
-
Initiate the uptake reaction by adding a known concentration of radiolabeled neurotransmitter (e.g., [3H]serotonin for SERT assays).
-
Incubate for a predetermined time at room temperature or 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells with a suitable lysis buffer.
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Controls:
-
Negative Control: Vehicle only (e.g., DMSO).
-
Positive Control: A known inhibitor of the transporter (e.g., fluoxetine for SERT).
-
Cell-Based Assay: Fluorescent Substrate Uptake
This assay utilizes a fluorescent substrate that is taken up by the transporter, providing a non-radioactive alternative for HTS.
Step-by-Step Protocol:
-
Cell Culture and Plating: Follow the same procedure as for the biochemical assay.
-
Compound Preparation: Prepare dilutions of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride as described previously.
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add the test compound or controls to the wells and pre-incubate.
-
Add a fluorescent substrate (e.g., ASP+ for SERT) to all wells.
-
Incubate to allow for substrate uptake.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: A decrease in fluorescence intensity in the presence of the test compound indicates inhibition of transporter activity.
Data Analysis and Interpretation
Rigorous data analysis is crucial for the successful identification of true "hits" from an HTS campaign.
Key Metrics for HTS Data Analysis:
| Metric | Description | Formula |
| Percent Inhibition | The percentage by which the test compound reduces the signal compared to the control. | 100 * (1 - (Sample - Negative Control) / (Positive Control - Negative Control)) |
| Z'-factor | A measure of the statistical effect size and an indicator of assay quality. A Z'-factor > 0.5 is generally considered excellent for HTS. | `1 - (3 * (SD_pos + SD_neg)) / |
| IC50 | The concentration of an inhibitor that is required for 50% inhibition of an enzyme or transporter. Determined from a dose-response curve. | N/A (Derived from curve fitting) |
Logical Flow for Hit Confirmation and Validation
Caption: Hit Confirmation and Validation Cascade.
Conclusion and Future Directions
4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride represents a promising starting point for the discovery of novel CNS-active compounds. Its structural features suggest a high probability of interaction with monoamine transporters. The HTS protocols and data analysis workflows outlined in this application note provide a robust framework for evaluating the activity of this and other benzoylpiperidine derivatives. Successful identification of potent and selective inhibitors will pave the way for further lead optimization and preclinical development.
References
-
The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed Central. [Link]
-
Development of serotonin transporter reuptake inhibition assays using JAR cells. PubMed Central. [Link]
-
SERT Transporter Assay. BioIVT. [Link]
-
The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. ResearchGate. [Link]
-
General classification of benzoylpiperidine-based small molecules as therapeutics and diagnostics. ResearchGate. [Link]
-
Identification of Novel Serotonin Transporter Compounds by Virtual Screening. PubMed Central. [Link]
-
Identification of Novel Serotonin Transporter Compounds by Virtual Screening. ACS Publications. [Link]
-
Neurokinin-1 receptor antagonists: A comprehensive patent survey. ResearchGate. [Link]
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central. [Link]
-
Identification of a Novel Selective Serotonin Reuptake Inhibitor by Coupling Monoamine Transporter-Based Virtual Screening and Rational Molecular Hybridization. PubMed Central. [Link]
-
Dopamine reuptake and inhibitory mechanisms in human dopamine transporter. ResearchGate. [Link]
-
Neurokinin-1 receptor antagonists: a comprehensive patent survey. PubMed. [Link]
-
NK1 receptor antagonist. Wikipedia. [Link]
-
List of NK1 receptor antagonists. Drugs.com. [Link]
-
Inhibition of dopamine transporter activity by G protein βγ subunits. National Institutes of Health. [Link]
-
Structure of the human dopamine transporter and mechanisms of inhibition. ResearchGate. [Link]
-
Structure of the human dopamine transporter and mechanisms of inhibition. PubMed Central. [Link]
-
Structure of the human dopamine transporter and mechanisms of inhibition. ResearchGate. [Link]
-
Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments. Patsnap Synapse. [Link]
-
4-[3,5-Bis-(trifluoromethyl)benzyl]piperidine hydrochloride. PubChem. [Link]
-
4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride. Pharmaffiliates. [Link]
-
4-(3-Trifluoromethyl-benzyl)-piperidine. PubChem. [Link]
-
Identification and biological evaluation of 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, a high affinity TRPV1 (VR1) vanilloid receptor antagonist. PubMed. [Link]
-
Phenotypic Screening-Based Identification of 3,4-Disubstituted Piperidine Derivatives as Macrophage M2 Polarization Modulators: An Opportunity for Treating Multiple Sclerosis. PubMed. [Link]
-
Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. PubMed Central. [Link]
-
Time-Resolved Fluorescence Resonance Energy Transfer Assay for Discovery of Small-Molecule Inhibitors of Methyl-CpG Binding Domain Protein 2. PubMed. [Link]
-
Screening of a Combinatorial Library of Triazine-Scaffolded Dipeptide-Mimic Affinity Ligands to Bind Plasmid DNA. MDPI. [Link]
-
Lecture 3 Target and Lead Identification. YouTube. [Link]
Sources
- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of dopamine transporter activity by G protein βγ subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 4-(3-Trifluoromethylbenzoyl)piperidine HCl in Cell Culture
Introduction: Understanding 4-(3-Trifluoromethylbenzoyl)piperidine HCl
4-(3-Trifluoromethylbenzoyl)piperidine hydrochloride is a piperidine derivative of interest in contemporary drug discovery and chemical biology. The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] The incorporation of a trifluoromethylbenzoyl moiety may enhance the compound's lipophilicity and metabolic stability, potentially influencing its pharmacokinetic and pharmacodynamic properties.[3] Trifluoromethyl groups are known to often increase chemical stability and lipophilicity, which can be advantageous in the design of therapeutic agents.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper dissolution and handling of 4-(3-Trifluoromethylbenzoyl)piperidine HCl for use in cell culture-based assays. Adherence to these protocols is crucial for obtaining reproducible and reliable experimental data.
Physicochemical Properties and Reagent Handling
A thorough understanding of the physicochemical properties of 4-(3-Trifluoromethylbenzoyl)piperidine HCl is fundamental to its effective use in experimental settings.
| Property | Value | Source |
| Chemical Name | 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride | [3] |
| CAS Number | 64670-97-9 | [3] |
| Molecular Formula | C₁₃H₁₅ClF₃NO | [3] |
| Molecular Weight | 293.71 g/mol | [3] |
| Appearance | Light Brown Solid | [3] |
| Storage | 2-8°C, under inert atmosphere | [3] |
Handling Precautions: As with any chemical reagent, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling 4-(3-Trifluoromethylbenzoyl)piperidine HCl. Work should be conducted in a well-ventilated area or a chemical fume hood.
Protocol for the Preparation of Stock Solutions
The hydrochloride salt form of a compound generally confers increased aqueous solubility compared to its free base.[4] However, the overall solubility is still highly dependent on the entire molecular structure. For many organic compounds, particularly those with aromatic and heterocyclic moieties, initial dissolution in a non-polar solvent followed by dilution in aqueous media is a standard and effective practice. Dimethyl sulfoxide (DMSO) is a widely used polar aprotic solvent in cell culture applications due to its excellent solubilizing properties and compatibility with most cell lines at low concentrations.[5]
Recommended Primary Solvent: Dimethyl Sulfoxide (DMSO)
-
Initial Solubility Test (Recommended):
-
To conserve the compound, it is prudent to perform a small-scale solubility test.
-
Weigh out a small, precise amount of 4-(3-Trifluoromethylbenzoyl)piperidine HCl (e.g., 1-5 mg).
-
Add a measured volume of DMSO to achieve a high concentration (e.g., 10-100 mM).
-
Vortex or sonicate the mixture to facilitate dissolution.
-
Visually inspect for complete dissolution. If particulates remain, the compound may have limited solubility at that concentration.
-
-
Preparation of a 10 mM Stock Solution in DMSO:
-
Accurately weigh out a desired amount of 4-(3-Trifluoromethylbenzoyl)piperidine HCl. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.937 mg of the compound.
-
Aseptically transfer the compound to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of sterile, cell culture-grade DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually confirm that no particulates are present.
-
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a stock solution of 4-(3-Trifluoromethylbenzoyl)piperidine HCl.
Storage and Stability of Stock Solutions
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
-
Storage Temperature: Store the DMSO stock solution aliquots at -20°C or -80°C for long-term stability.
-
Light and Moisture Protection: Protect the stock solution from light by using amber-colored vials or by wrapping clear vials in aluminum foil. Ensure the vials are tightly sealed to prevent moisture absorption, as DMSO is hygroscopic.[6]
Protocol for Preparing Working Concentrations in Cell Culture Media
The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v), as higher concentrations can be cytotoxic to many cell lines.
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution in sterile, pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
Vehicle Control: It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of the test compound used.
-
Immediate Use: It is best practice to prepare the working solutions fresh for each experiment. The stability of piperidine derivatives in aqueous solutions can vary, with some being susceptible to hydrolysis, especially at non-neutral pH.[7][8]
Experimental Workflow for Cell Treatment
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 5. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]
- 7. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride in Central Nervous System (CNS) Drug Development
Introduction: The Strategic Value of the Benzoylpiperidine Scaffold in CNS Drug Discovery
The piperidine ring is a highly privileged scaffold in medicinal chemistry, featured in a multitude of clinically approved drugs targeting the central nervous system.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for precise interactions with complex biological targets.[3] When combined with a benzoyl moiety, the resulting benzoylpiperidine fragment becomes a particularly powerful tool in the design of agents for neuropsychiatric and neurodegenerative disorders.[4] This framework is a key structural component in potent antagonists of serotoninergic and dopaminergic receptors, crucial players in the pathophysiology of conditions like psychosis and depression.[4]
The introduction of a trifluoromethyl (CF3) group onto the benzoyl ring further enhances the drug-like properties of this scaffold. The CF3 group is a well-established bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, while its lipophilicity can improve a molecule's ability to cross the blood-brain barrier—a critical hurdle in the development of CNS therapies.[5]
This document provides detailed application notes and protocols for the use of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride (CAS No: 64670-97-9), a key intermediate in the synthesis of potent and selective CNS-active compounds.[6] We will focus on its application in the development of neurokinin-1 (NK1) receptor antagonists, a class of drugs with therapeutic potential in depression, anxiety, and chemotherapy-induced nausea and vomiting.
Chemical Properties and Handling
| Property | Value | Reference |
| Chemical Name | 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride | [6] |
| Synonyms | 4-Piperidinyl[3-(trifluoromethyl)phenyl]methanone Hydrochloride | [6] |
| CAS Number | 64670-97-9 | [6] |
| Molecular Formula | C13H15ClF3NO | [6] |
| Appearance | Light Brown Solid | [6] |
| Storage | Inert atmosphere, Room Temperature | - |
Safety Precautions: 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride should be handled in accordance with standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) before use. General precautions include wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound may cause skin and eye irritation.
Application: Synthesis of a Potent Neurokinin-1 (NK1) Receptor Antagonist
The primary application of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride in CNS drug development is as a versatile intermediate for the synthesis of more complex, pharmacologically active molecules. The secondary amine of the piperidine ring provides a convenient handle for introducing further structural diversity through N-alkylation or N-acylation reactions.
Here, we present a representative synthetic protocol for the preparation of a potent neurokinin-1 (NK1) receptor antagonist, structurally inspired by known high-affinity ligands.[7] The NK1 receptor, the primary receptor for the neuropeptide Substance P, is a well-validated target for the treatment of depression and emesis.
Synthetic Workflow Overview
The overall synthetic strategy involves a two-step process starting from 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride:
-
Deprotonation: Liberation of the free secondary amine from the hydrochloride salt.
-
Reductive Amination: N-alkylation of the piperidine nitrogen with a suitable aldehyde to introduce the desired pharmacophore.
Detailed Experimental Protocols
Protocol 1: Generation of the Free Base
Rationale: The starting material is a hydrochloride salt. To enable the nucleophilic attack of the piperidine nitrogen in the subsequent N-alkylation step, it must be converted to its free base form. A weak inorganic base like sodium bicarbonate is sufficient to neutralize the hydrochloride without causing unwanted side reactions.
Materials:
-
4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Separatory funnel
-
Magnetic stirrer
Procedure:
-
Dissolve 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride (1.0 eq) in deionized water in a round-bottom flask.
-
Slowly add saturated aqueous NaHCO3 solution while stirring until the pH of the solution is basic (pH 8-9), and gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the free base of 4-(3-Trifluoromethylbenzoyl)piperidine as an oil or solid. The product can be used in the next step without further purification if it appears clean by TLC.
Protocol 2: N-Alkylation via Reductive Amination
Rationale: Reductive amination is a robust and widely used method for the N-alkylation of secondary amines.[8] It proceeds via the formation of an iminium ion intermediate from the reaction of the amine with an aldehyde, followed by in-situ reduction. Sodium triacetoxyborohydride (NaBH(OAc)3) is a mild and selective reducing agent, well-suited for this transformation, as it is less likely to reduce the ketone moiety of the benzoyl group.[9]
Materials:
-
4-(3-Trifluoromethylbenzoyl)piperidine (from Protocol 1)
-
2-(3,5-bis(trifluoromethyl)phenyl)acetaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Round-bottom flask under an inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer
Procedure:
-
To a stirred solution of 4-(3-Trifluoromethylbenzoyl)piperidine (1.0 eq) in anhydrous DCE at room temperature, add 2-(3,5-bis(trifluoromethyl)phenyl)acetaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Characterization of the Final Product
The structure and purity of the synthesized NK1 receptor antagonist should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful N-alkylation.
-
Mass Spectrometry (MS): To determine the molecular weight of the final compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
In Vitro Biological Evaluation: NK1 Receptor Binding Assay
Rationale: To validate the efficacy of the synthesized compound as an NK1 receptor antagonist, an in vitro binding assay is performed. This assay measures the ability of the compound to displace a radiolabeled ligand from the NK1 receptor, providing a quantitative measure of its binding affinity (Ki).
Protocol 3: Radioligand Binding Assay
Materials:
-
Cell membranes from a cell line stably expressing the human NK1 receptor (e.g., CHO or HEK293 cells)
-
[³H]-Substance P (radioligand)
-
Synthesized test compound
-
Non-specific binding control (e.g., a known high-affinity NK1 antagonist like Aprepitant)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 150 mM NaCl, and protease inhibitors)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the synthesized test compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, [³H]-Substance P, and either the test compound, buffer (for total binding), or a saturating concentration of a non-specific competitor (for non-specific binding).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Conclusion
4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride is a valuable and versatile building block for the synthesis of complex CNS drug candidates. Its inherent structural features, combining the privileged benzoylpiperidine scaffold with the beneficial properties of the trifluoromethyl group, make it an ideal starting point for the development of potent and selective modulators of CNS targets. The protocols outlined in this document provide a robust framework for the N-alkylation of this intermediate to generate novel neurokinin-1 receptor antagonists, demonstrating its practical utility in modern drug discovery and development.
References
-
Di Pietro, O., & Gesto, D. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Pharmaceuticals, 14(9), 893. [Link]
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of (S)-3-(4-Fluorobenzyl)piperidine.
- Ishichi, Y., et al. (1997). Potent NK1 receptor antagonists: synthesis and antagonistic activity of various heterocycles with an N-[3,5-bis(trifluoromethyl)benzyl]-N-methylcarbamoyl substituent. Chemical & Pharmaceutical Bulletin, 45(10), 1642-1652.
- Le, A. D., et al. (2002). Pharmacological profile of (2R-trans)-4-[1-[3,5-bis(trifluoromethyl)benzoyl]-2-(phenylmethyl)-4-piperidinyl]-N-(2,6-dimethylphenyl)-1-acetamide (S)-Hydroxybutanedioate (R116301), an orally and centrally active neurokinin-1 receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 302(2), 696-709.
- Oh, S., et al. (2011). 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis. Bioorganic & Medicinal Chemistry Letters, 21(17), 5021-5024.
- Pharmaffiliates. 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride.
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 4-piperidinecarboxamide.
- Di Pietro, O., & Gesto, D. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Pharmaceuticals, 14(9), 893.
- MedKoo Biosciences. Netupitant Synthetic Routes.
- F1000Research. (2014). Drugs acting on central nervous system (CNS) targets as leads for non-CNS targets. F1000Research, 3, 40.
- MedKoo Biosciences. Aprepitant Synthetic Routes.
- Balboni, G., et al. (2011). Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. Journal of Medicinal Chemistry, 54(7), 2417-2428.
- ChemRxiv. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv.
- BenchChem. (2025). Application Notes and Protocols for N-alkylation of N-(4-chlorophenyl)piperidin-4-amine.
- Balboni, G., et al. (2011). Design of Novel Neurokinin 1 Receptor Antagonists Based on Conformationally Constrained Aromatic Amino Acids and Discovery of a. Journal of Medicinal Chemistry, 54(7), 2417-2428.
- BenchChem. (2025). The Role of Substituted Piperidines in Pharmaceutical Synthesis: A Focus on Key Intermediates.
- Patil, S. A., et al. (2020). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 15(18), 1756-1763.
- Hagiwara, D., et al. (1995). A new nonpeptide tachykinin NK1 receptor antagonist isolated from the plants of Compositae. The Journal of Pharmacology and Experimental Therapeutics, 275(3), 1371-1377.
- MDPI. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 28(13), 5091.
- Kumar, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, e202400384.
- Kaczor, A. A., & Płazińska, A. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 270, 116248.
- Patil, S. A., et al. (2020). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 15(18), 1756-1763.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
Sources
- 1. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A non-peptide NK1 receptor agonist showing subpicomolar affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and identification of 2,4-bisanilinopyrimidines bearing 2,2,6,6-tetramethylpiperidine-N-oxyl as potential Aurora A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Discovery and biological characterization of (2R,4S)-1'-acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide as a new potent and selective neurokinin 1 (NK1) receptor antagonist clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological profile of (2R-trans)-4-[1-[3,5-bis(trifluoromethyl)benzoyl]-2-(phenylmethyl)-4-piperidinyl]-N-(2,6-dimethylphenyl)-1-acetamide (S)-Hydroxybutanedioate (R116301), an orally and centrally active neurokinin-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride
Introduction: Navigating the Synthesis of a Key Piperidine Intermediate
Welcome to the technical support center for 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride. This molecule is a valuable building block in medicinal chemistry, with the piperidine scaffold being a cornerstone in numerous pharmaceuticals.[1] The trifluoromethyl group often enhances metabolic stability and binding affinity, making this a desirable intermediate in drug discovery.[2][3]
The primary synthetic route to this compound is the Friedel-Crafts acylation, a powerful C-C bond-forming reaction.[4][5] However, this classic reaction presents several challenges when applied to this specific target. The piperidine nitrogen must be protected, and the trifluoromethyl group on the benzoyl moiety is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution.[6][7]
This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and optimized protocols to maximize reaction yield and purity. We will delve into the causality behind experimental choices, ensuring you can adapt and overcome challenges in your own laboratory setting.
Core Synthesis Overview: The Friedel-Crafts Acylation Pathway
The synthesis involves the reaction of an N-protected 4-(chlorocarbonyl)piperidine with 1-bromo-3-(trifluoromethyl)benzene in the presence of a Lewis acid catalyst, followed by deprotection and salt formation.
Caption: General synthetic workflow for the target compound.
Frequently Asked Questions (FAQs)
Q1: Why is N-protection of the piperidine ring essential for this reaction?
The piperidine nitrogen is a Lewis base and will readily coordinate with the Lewis acid catalyst (e.g., AlCl₃). This coordination deactivates the catalyst, preventing it from activating the acyl chloride, thereby halting the Friedel-Crafts reaction.[6] Furthermore, the resulting positively charged complex would be highly deactivating, inhibiting any potential reaction. A common and effective protecting group is the tert-butoxycarbonyl (Boc) group, which is stable under the reaction conditions and can be easily removed later.
Q2: How does the trifluoromethyl (CF₃) group affect the Friedel-Crafts acylation?
The CF₃ group is a strong electron-withdrawing group, which deactivates the aromatic ring to electrophilic attack.[6] This makes the reaction inherently more difficult than with electron-rich or neutral aromatic rings. To overcome this, more forcing conditions may be necessary, such as higher temperatures, longer reaction times, or the use of a stronger or higher stoichiometric amount of the Lewis acid catalyst.
Q3: What are the key differences between the free base and the hydrochloride salt form of the final product?
The free base is the neutral form of the molecule, which is typically more soluble in non-polar organic solvents and is the form required for purification by standard silica gel chromatography.[8] However, it can be less stable over long-term storage. The hydrochloride salt is formed by reacting the basic piperidine nitrogen with hydrochloric acid.[8] This salt form is generally a more stable, crystalline solid with higher solubility in polar solvents like water and alcohols, which is often preferred for pharmaceutical applications.[8][9]
Troubleshooting Guide: From Low Yield to Purification Woes
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<40%). What are the primary factors to investigate?
Low yield is the most common issue and can stem from several sources. A systematic approach is crucial.
-
Cause 1: Inactive Lewis Acid Catalyst: Strong Lewis acids like AlCl₃ are extremely hygroscopic. Even brief exposure to atmospheric moisture can significantly reduce their activity.
-
Solution: Use freshly opened, high-purity AlCl₃. Weigh it quickly in a dry environment (glove box or nitrogen-purged glove bag) and add it to the reaction under an inert atmosphere (N₂ or Ar). Ensure all glassware is oven-dried and solvents are anhydrous.
-
-
Cause 2: Insufficient Catalyst Stoichiometry: In Friedel-Crafts acylations, the product ketone is also a Lewis base and will complex with the catalyst.[10] This complexation deactivates the catalyst, meaning that a stoichiometric amount (or even an excess) is often required, not a catalytic amount.
-
Solution: Start with at least 1.1 to 1.5 equivalents of AlCl₃ relative to the limiting reagent. If the yield remains low, consider a systematic increase in the Lewis acid loading (e.g., up to 2.5 equivalents).
-
-
Cause 3: Inadequate Reaction Conditions: The deactivated nature of the trifluoromethyl-substituted ring requires sufficient energy to proceed.
-
Solution: If running at room temperature, consider gently heating the reaction. A temperature range of 40-60°C can often improve the yield without promoting significant side product formation. Monitor the reaction progress by TLC or LC-MS to avoid decomposition at higher temperatures.[11]
-
Caption: A systematic troubleshooting workflow for low yield.
Q2: My TLC/LC-MS shows multiple spots, indicating a mixture of products. How can I improve selectivity?
-
Symptom: Besides the starting material and product, other spots are visible.
-
Potential Cause 1: Over-acylation (Di-acylation): While less common in acylations due to product deactivation, it can occur under harsh conditions.[7]
-
Solution: Avoid excessively high temperatures or prolonged reaction times. Use the minimum amount of Lewis acid necessary to drive the reaction to completion.
-
-
Potential Cause 2: Isomer Formation: The acyl group may add to a different position on the aromatic ring. For a 1,3-disubstituted ring like this, the primary positions for substitution are C4 and C6. Steric hindrance from the bromine at C1 and the CF₃ at C3 will heavily favor C4 acylation, but side products are possible.
-
Solution: Lowering the reaction temperature can often improve regioselectivity. Ensure slow, controlled addition of the reagents.
-
-
Potential Cause 3: Degradation: The product or starting materials may be degrading under the reaction conditions.
-
Solution: Monitor the reaction over time. If you see the product form and then its concentration decreases while new impurity spots appear, the reaction time is too long. Quench the reaction as soon as the starting material is consumed.
-
Q3: I am struggling with the purification of the free base by column chromatography. The product is streaking badly.
-
Symptom: The product spot on the TLC plate is elongated, and the compound elutes over many fractions during column chromatography.
-
Cause: The basic piperidine nitrogen interacts strongly with the acidic silica gel, causing tailing.[12]
-
Solution 1 (Recommended): Add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine (Et₃N) in your ethyl acetate/hexane mobile phase is sufficient to neutralize the acidic sites on the silica and produce sharp, well-defined peaks.[12]
-
Solution 2: Use a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica for purifying basic compounds.
-
Q4: The final hydrochloride salt formation yields an oil or an impure solid that is difficult to handle. How can I obtain a clean, crystalline product?
-
Symptom: After adding HCl, the product precipitates as a sticky oil instead of a crystalline solid.
-
Cause 1: Impure Free Base: The most common cause is that the free base starting material was not sufficiently pure. Oils and other impurities can inhibit crystallization.
-
Solution: Ensure the free base is purified to >98% purity (as determined by HPLC or NMR) before attempting salt formation.
-
-
Cause 2: Incorrect Solvent System: The choice of solvent is critical for both precipitation and subsequent recrystallization.
-
Solution: Dissolve the purified free base in a non-polar solvent where the salt is insoluble, such as diethyl ether or methyl tert-butyl ether (MTBE). Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether, or HCl in isopropanol) dropwise with vigorous stirring. If an oil still forms, try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, you can attempt to recrystallize the crude salt from a solvent system like isopropanol/diethyl ether or ethanol/ethyl acetate.
-
| Problem | Potential Cause | Recommended Solution |
| Low Reaction Yield | Inactive/insufficient Lewis acid; inadequate temperature. | Use anhydrous reagents, increase Lewis acid to 1.5 eq., heat to 40-60°C. |
| Multiple Products on TLC | Side reactions, degradation, or isomer formation. | Lower reaction temperature, monitor reaction time closely. |
| Tailing on Silica Column | Basic nitrogen interacting with acidic silica gel. | Add 0.5-1% triethylamine to the eluent.[12] |
| Oily HCl Salt | Impure free base or incorrect solvent choice. | Purify free base to >98%; precipitate from Et₂O or MTBE. |
Table 1: Summary of common troubleshooting issues and solutions.
Optimized Experimental Protocols
Protocol 1: N-Boc-4-(3-Trifluoromethylbenzoyl)piperidine Synthesis (Friedel-Crafts Acylation)
-
Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1-bromo-3-(trifluoromethyl)benzene (1.0 eq.) and an anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane). Cool the mixture to 0°C in an ice bath.
-
Catalyst Addition: Under a strong stream of nitrogen, add anhydrous aluminum chloride (AlCl₃) (1.5 eq.) portion-wise, ensuring the internal temperature does not exceed 10°C.
-
Reagent Addition: In a separate flask, dissolve N-Boc-4-(chlorocarbonyl)piperidine (1.1 eq.) in the anhydrous solvent. Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature at 0-5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring progress by TLC or LC-MS. If the reaction is sluggish, gently heat to 40°C.
-
Workup: Once complete, cool the reaction back to 0°C and very slowly quench by adding crushed ice, followed by 1M HCl (aq).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.
Protocol 2: Deprotection and Hydrochloride Salt Formation
-
Deprotection: Dissolve the crude N-Boc protected intermediate from Protocol 1 in a suitable solvent such as ethyl acetate or 1,4-dioxane.
-
Acidification: Add a solution of HCl (4-5 eq., e.g., 4M HCl in dioxane or a saturated solution of HCl gas in ethyl acetate).
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The deprotection is often accompanied by the evolution of CO₂ and isobutylene gas. Monitor the disappearance of the starting material by TLC.
-
Isolation of Free Base (for purification): After deprotection, concentrate the reaction mixture. Redissolve the residue in water and basify to pH >10 with 2M NaOH. Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the crude free base. Purify via column chromatography as described in the troubleshooting section (Q3).
-
Salt Formation: Dissolve the purified free base (1.0 eq.) in diethyl ether. Slowly add a 2M solution of HCl in diethyl ether (1.05 eq.) dropwise with stirring. The hydrochloride salt should precipitate as a white solid.
-
Final Purification: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. If necessary, recrystallize from a suitable solvent system (e.g., isopropanol/ether) to obtain the final product with high purity.
References
- BenchChem. (2025). Understanding the hydrochloride salt form vs free base of 4-(chloromethyl)piperidine. BenchChem Technical Support.
- Various Authors. (n.d.).
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
NROChemistry. (n.d.). Friedel-Crafts Reactions. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). Process for preparing 2-piperidinoethyl chloride hydrochloride.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
National Institutes of Health. (n.d.). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. [Link]
-
National Institutes of Health. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
National Center for Biotechnology Information. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. [Link]
-
Tetrahedron. (n.d.). 4-(3-Trifluoromethylbenzoyl)-piperidine, hydrochloride. [Link]
- Google Patents. (n.d.). Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
- Google Patents. (n.d.). Preparation method of trifluoromethyl piperidine compounds.
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem Technical Support.
-
ACS Omega. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride. BenchChem Technical Support.
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
ResearchGate. (2021). The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine. [Link]
-
Organic Syntheses. (n.d.). Benzoyl piperidine. [Link]
-
Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]
-
RSC Publishing. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
- BenchChem. (2025). Technical Support Center: Purification Strategies for Reactions Involving 4-(Chloromethyl)piperidine Hydrochloride. BenchChem Technical Support.
- BenchChem. (2025). Troubleshooting unexpected results in 3,3-Dipropylpiperidine experiments. BenchChem Technical Support.
-
Reddit. (2023). Gabriel synthesis troubleshooting. r/Chempros. [Link]
-
National Institutes of Health. (2025). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Friedel–Crafts Acylation [sigmaaldrich.com]
- 7. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Purity of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve purity issues encountered during its synthesis and handling. The following sections provide in-depth, experience-driven answers to common problems, grounded in chemical principles and supported by authoritative references.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is divided into three key areas where purity issues typically arise: Synthesis, Workup & Purification, and Product Stability.
Section A: Synthesis-Related Issues
The synthesis of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride most commonly involves the Friedel-Crafts acylation of a suitable piperidine derivative with 3-(trifluoromethyl)benzoyl chloride.[1][2] This reaction, while powerful, is sensitive to several factors that can lead to incomplete conversion and byproduct formation.
Q1: My Friedel-Crafts acylation reaction shows low conversion or has stalled completely. What are the potential causes?
A1: Low conversion in a Friedel-Crafts acylation is a frequent challenge, often stemming from issues with the catalyst, reagents, or reaction conditions. The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, which deactivates the aromatic ring and makes the acylation inherently more difficult than with an unsubstituted ring.
Causality & Troubleshooting:
-
Catalyst Inactivity: The Lewis acid catalyst (commonly AlCl₃ or FeCl₃) is the engine of this reaction. Its activity can be compromised by moisture in the reagents or solvent, which hydrolyzes it. Furthermore, the product ketone contains a basic piperidine nitrogen and a carbonyl oxygen, both of which can form stable complexes with the Lewis acid, effectively consuming it.[2][3] Unlike some other electrophilic aromatic substitutions, Friedel-Crafts acylation often requires stoichiometric or even excess amounts of the catalyst for this reason.[2]
-
Reagent Purity: The purity of the 3-(trifluoromethyl)benzoyl chloride is critical. If it has degraded to 3-(trifluoromethyl)benzoic acid due to moisture, it will not act as an acylating agent and will instead neutralize the Lewis acid catalyst.
-
Reaction Temperature: While heating can sometimes drive sluggish reactions, excessive temperatures can lead to decomposition of thermally sensitive reagents or products.[4] A careful balance must be maintained.
Troubleshooting Workflow:
Section B: Workup & Purification-Related Issues
Q2: I am having difficulty separating my product from starting materials and byproducts during the aqueous workup and purification.
A2: The amphiphilic nature of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride—possessing a nonpolar aromatic portion and a polar, basic piperidine ring—presents unique purification challenges. Standard extraction and chromatography protocols often require careful optimization.
Causality & Troubleshooting:
-
pH-Dependent Solubility: The piperidine nitrogen is basic. In the acidic conditions of the reaction quench (e.g., adding ice/HCl), the product will be protonated and highly water-soluble. During a subsequent basic wash (e.g., with NaHCO₃ or NaOH) intended to neutralize the solution, the product will be deprotonated to its free base form, becoming soluble in organic solvents like dichloromethane or ethyl acetate. If the pH is not carefully controlled, the product can be lost to the wrong phase or fail to separate from acidic or basic impurities.[5]
-
Emulsion Formation: Piperidine derivatives can act as surfactants, leading to persistent emulsions during extraction, which makes phase separation difficult or impossible.[5]
-
Co-elution in Chromatography: The polarity of the product free base is often similar to that of certain byproducts or unreacted starting materials, leading to poor separation on silica gel.
Troubleshooting Workflow:
Section C: Product Stability and Handling
Q3: My product, which was initially pure by HPLC/NMR, shows the appearance of new impurities after storage. What is causing this degradation?
A3: 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride can be susceptible to degradation over time, primarily due to hydrolysis and, to a lesser extent, oxidation. As a hydrochloride salt, it is also often hygroscopic.[6]
Causality & Troubleshooting:
-
Hydrolysis of the Trifluoromethyl Group: While generally robust, the -CF₃ group can undergo hydrolysis to a carboxylic acid group under strongly acidic or basic conditions, especially with prolonged heating.[7][8][9] The presence of absorbed water can facilitate this process over long-term storage.
-
Degradation of the Piperidine Ring: The piperidine ring itself can be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening products, especially if exposed to air and light over extended periods.[10][11]
-
Hygroscopicity: The hydrochloride salt can absorb atmospheric moisture. This water not only adds an impurity but can also accelerate other degradation pathways. The material may appear clumpy or turn into a thick syrup.[6]
Preventative Measures:
-
Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[12]
-
Environment: Keep it in a desiccator or a controlled low-humidity environment. Store at recommended temperatures, often refrigerated (0-8°C), to slow degradation kinetics.[13][14]
-
Light: Protect the container from light by using an amber vial or storing it in a dark place.
Data & Protocols
Table 1: Common Potential Impurities
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Potential Source |
| 3-(Trifluoromethyl)benzoic acid | C₈H₅F₃O₂ | 190.12 | Hydrolysis of starting material (benzoyl chloride) or product (-CF₃ group).[7] |
| 4-Piperidinyl-methanol | C₆H₁₃NO | 115.17 | Hydrolysis of a related chloromethyl intermediate if used.[12] |
| [1,4'-Bipiperidine]-4'-carboxamide derivative | Varies | Varies | Side reaction involving piperidine starting material. |
| N-Oxide of Product | C₁₃H₁₄F₃NO₂ | 309.25 | Oxidation of the piperidine nitrogen during storage or workup.[11] |
Protocol 1: General HPLC Method for Purity Analysis
This protocol provides a starting point for assessing the purity of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride. Optimization may be required based on the specific impurities present.[15][16]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of sample in 1 mL of a 50:50 Water:Acetonitrile mixture.
Protocol 2: Recommended Recrystallization Procedure
Recrystallization is a powerful technique for purifying crystalline solids and can often remove closely-related impurities that are difficult to separate by chromatography.
-
Solvent Selection: Identify a suitable solvent system. For the hydrochloride salt, polar protic solvents are a good starting point. A common technique is to use a solvent in which the compound is soluble when hot but sparingly soluble when cold. Isopropanol (IPA), ethanol, or a mixture like IPA/water or ethanol/diethyl ether are good candidates.
-
Dissolution: In a clean Erlenmeyer flask, add a minimal amount of the hot solvent (e.g., IPA) to your crude product until it fully dissolves. Use a stirring hotplate and add the solvent portion-wise to avoid adding too much.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper or a pad of Celite to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination. Do not disturb the flask during this cooling period.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
References
-
Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Under what conditions does piperidine decompose? - Blog - BIOSYNCE. (2025, July 29). BIOSYNCE. [Link]
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions | The Journal of Physical Chemistry A. (2024, March 29). ACS Publications. [Link]
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2024, March 29). ACS Publications. [Link]
-
Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. (2021, June 1). Wiley Online Library. [Link]
-
Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis | Journal of the American Chemical Society. (n.d.). ACS Publications. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17). Master Organic Chemistry. [Link]
-
Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions - MDPI. (n.d.). MDPI. [Link]
-
Friedel–Crafts reaction - Wikipedia. (n.d.). Wikipedia. [Link]
-
New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. (n.d.). Society of Nuclear Medicine and Molecular Imaging. [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.). Bentham Science. [Link]
-
Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. (n.d.). BYJU'S. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-(3-TRIFLUOROMETHYLBENZOYL)-PIPERIDINE, HYDROCHLORIDE | 25519-83-9 [m.chemicalbook.com]
- 7. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemimpex.com [chemimpex.com]
- 14. chemimpex.com [chemimpex.com]
- 15. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 16. biomedres.us [biomedres.us]
stability issues of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride in solution
Answering your request, here is a technical support center with troubleshooting guides and FAQs about .
Technical Support Center: 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride
A Guide to Ensuring Solution Stability and Experimental Integrity
Welcome to the dedicated support center for 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound in solution. Understanding its stability profile is paramount for generating reproducible data and ensuring the success of your experiments. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and storage of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride solutions.
Q1: What are the recommended solvents for dissolving 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride?
A1: As a hydrochloride salt, this compound exhibits good solubility in polar protic solvents.[1] For analytical purposes, methanol and water are commonly used.[2] It is advisable to use high-purity, HPLC-grade solvents to avoid introducing impurities that could catalyze degradation. If co-solvents are required for compounds with poor aqueous solubility, options like acetonitrile can be considered, but their impact on stability should be evaluated.[3][4]
Q2: What are the optimal storage conditions for solutions of this compound?
A2: To ensure long-term integrity, solutions should be stored under the following conditions:
-
Temperature: Refrigerate at 2-8°C or freeze at -20°C for longer-term storage.[2][5] The hydrochloride salt form is generally more stable than its free base.[1]
-
Light: Protect from light. The benzoylpiperidine moiety contains an aromatic ketone, which can be susceptible to photodegradation.[6][7][8] Use amber vials or wrap containers in aluminum foil.
-
Atmosphere: For maximum stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.[9]
Q3: Is this compound susceptible to degradation in aqueous solutions?
A3: Yes, like many compounds with amide-like linkages (the bond between the carbonyl group and the piperidine nitrogen), it can be susceptible to hydrolysis, especially under harsh pH conditions (acidic or basic) and elevated temperatures.[10][11][12] The benzoylpiperidine fragment is generally considered metabolically stable, but chemical stability in solution under stress conditions must be experimentally verified.[13]
Q4: How does the trifluoromethyl (-CF3) group affect the compound's stability?
A4: The electron-withdrawing nature of the trifluoromethyl group on the benzoyl ring generally enhances the chemical stability of the molecule.[5] It can influence the reactivity of the adjacent carbonyl group, potentially making it more susceptible to nucleophilic attack under certain conditions, but it also contributes to overall molecular robustness.
Section 2: Troubleshooting Guide for Solution Stability Issues
This guide is structured to help you diagnose and resolve specific issues you may encounter during your experiments.
Q5: I prepared a fresh solution, and it has a light brown or yellow tint. Is this normal?
A5: The solid form of the compound can range from a white to a light brown solid.[2][14] A slight initial color in solution may be normal. However, if the color intensifies over time, it likely indicates degradation. A deepening yellow color can be associated with the formation of degradation products from the aromatic ketone moiety, potentially through photolytic or oxidative pathways.[6] Always compare the color to a freshly prepared standard.
Q6: My HPLC analysis shows a new, unexpected peak appearing over time. What could be the cause?
A6: The appearance of a new peak is a classic sign of degradation. The identity of the degradant depends on the storage and experimental conditions. Here’s how to troubleshoot:
-
Review Your Conditions: Check the pH, temperature, and light exposure of your solution. These are the most common factors affecting drug stability.[15]
-
Consider the Likely Degradation Pathway:
-
Hydrolysis: If the solution is at a low or high pH, or has been heated, the most likely cause is hydrolysis of the amide bond connecting the piperidine ring to the benzoyl group. This would yield 3-(trifluoromethyl)benzoic acid and 4-piperidinylmethanone as separate entities or further breakdown products.[16][17]
-
Oxidation: If the solution was exposed to air for an extended period, oxidative degradation could occur. Forced degradation studies often use hydrogen peroxide (H₂O₂) to simulate this.[3][17]
-
Photodegradation: If the solution was exposed to UV or ambient light, a photolytic degradation product may have formed. Aromatic ketones are known to undergo photoreduction or other photochemical reactions.[7][8]
-
-
Characterize the Degradant: Use a stability-indicating analytical method, such as LC-MS, to determine the mass of the new peak.[18] This information is crucial for proposing a structure and identifying the degradation pathway.
Q7: The potency (concentration) of my stock solution seems to be decreasing over time. How can I prevent this?
A7: A decrease in the main peak area in your chromatogram confirms analyte loss. To mitigate this:
-
Prepare fresh solutions: For critical quantitative experiments, it is always best practice to use freshly prepared solutions.
-
Optimize storage: Ensure the solution is stored protected from light at a low temperature (2-8°C or -20°C).[2][5]
-
Use a buffered solution: If your experimental medium is aqueous, using a neutral pH buffer (around pH 7) can significantly improve stability, as many piperidine derivatives are most stable at neutral pH.[9][19]
-
Conduct a formal stability study: For long-term projects, perform a short-term stability study in your specific solvent and storage conditions to determine an acceptable "use by" date for your stock solutions.
Section 3: Visualizing the Troubleshooting Workflow
When an unexpected peak appears in an analytical run, a systematic approach is necessary. The following workflow outlines the logical steps from observation to resolution.
Caption: Potential major degradation pathways for the compound.
References
-
Gharpure, S. J., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available from: [Link]
-
Sciencemadness Discussion Board. Acid-catalyzed hydrolysis of 1-piperoylpiperidine. Sciencemadness.org. Available from: [Link]
-
Kop, T., et al. Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. RSC Publishing. Available from: [Link]
-
Kop, T., et al. Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry (RSC Publishing). Available from: [Link]
-
Sciencemadness Discussion Board. Piperidine from the hydrolysis of piperine. Sciencemadness.org. Available from: [Link]
-
Basari, A., et al. Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. MDPI. Available from: [Link]
-
MedCrave online. Forced Degradation Studies. MedCrave. Available from: [Link]
-
ACS Publications. Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. ACS Publications. Available from: [Link]
-
PubMed Central. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed Central. Available from: [Link]
-
Journal of the Chemical Society C: Organic (RSC Publishing). Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. RSC Publishing. Available from: [Link]
-
Kurangi, B., & Jalalpure, S. A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]
-
PubMed. Photochemical Reactions of Aromatic Ketones With Nucleic Acids and Their Components. 3. Chain Breakage and Thymine Dimerization in Benzophenone Photosensitized DNA. PubMed. Available from: [Link]
-
Analytice. Determination of piperidine alkaloids (anaferine, anahygrine, isopelletierine). Analytice.com. Available from: [Link]
-
NIH. Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available from: [Link]
-
Scielo. Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Scielo Brazil. Available from: [Link]
-
A Review on Analytical Methods for Piperazine Determination. ResearchGate. Available from: [Link]
-
Chemical Communications (RSC Publishing). Photochemical studies on aromatic γ,δ-epoxy ketones: efficient synthesis of benzocyclobutanones and indanones. RSC Publishing. Available from: [Link]
-
PubMed. Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. Available from: [Link]
-
PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo.net. Available from: [Link]
-
ACS Publications. The Journal of Organic Chemistry. American Chemical Society. Available from: [Link]
-
NIH. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. PMC - NIH. Available from: [Link]
-
Research Journal of Pharmacy and Technology. A Review: Stability Indicating Forced Degradation Studies. RJPT. Available from: [Link]
-
SciSpace. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Available from: [Link]
-
ResearchGate. log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. ResearchGate. Available from: [Link]
-
ResearchGate. (PDF) Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. ResearchGate. Available from: [Link]
-
Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). ScienceDirect. Available from: [Link]
-
Pharmaffiliates. 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride. Pharmaffiliates.com. Available from: [Link]
-
PubMed. Stability of benzoyl peroxide in aromatic ester-containing topical formulations. PubMed. Available from: [Link]
-
CORE. Development of forced degradation and stability indicating studies of drugs—A review. CORE.ac.uk. Available from: [Link]
-
NIH. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. PMC - NIH. Available from: [Link]
-
NIH. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. National Institutes of Health. Available from: [Link]
-
PubMed. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. PubMed. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-(3-TRIFLUOROMETHYLBENZOYL)-PIPERIDINE, HYDROCHLORIDE | 25519-83-9 [m.chemicalbook.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process [mdpi.com]
- 7. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. Photochemical reactions of aromatic ketones with nucleic acids and their components. 3. Chain breakage and thymine dimerization in benzophenone photosensitized DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rjptonline.org [rjptonline.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sciencemadness Discussion Board - Acid-catalyzed hydrolysis of 1-piperoylpiperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of piperidine alkaloids (anaferine, anahygrine, isopelletierine) - VARIOUS analysis - Analytice [analytice.com]
- 19. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride during storage
Introduction
Welcome to the technical support guide for 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride (CAS No: 25519-83-9). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. The presence of the trifluoromethyl group generally enhances chemical stability, but the molecule's piperidine ring and benzoyl ketone linkage present specific vulnerabilities.[1] This guide provides in-depth troubleshooting advice and best practices to prevent degradation during storage and handling, ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride?
A1: Proper storage is the most critical factor in preventing degradation. Based on the general stability of piperidine and benzoyl derivatives, the following conditions are recommended.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Low temperatures slow down the rate of all potential chemical degradation reactions. While room temperature may be acceptable for short periods, long-term storage should be refrigerated.[1] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen) | The piperidine nitrogen is susceptible to oxidation.[2][3] An inert atmosphere minimizes contact with atmospheric oxygen. |
| Light | Protect from light (Store in an amber vial) | Exposure to light, especially UV, can provide the energy to initiate photolytic degradation through radical mechanisms.[2] |
| Moisture | Store in a desiccated environment | The compound is a hydrochloride salt and is hygroscopic. The benzoyl linkage is susceptible to hydrolysis. Moisture can accelerate these degradation pathways.[4] |
| Container | Tightly sealed, appropriate container (e.g., amber glass bottle) | Prevents exposure to moisture and atmospheric contaminants.[5][6] The container should be made of non-reactive material. |
Q2: What are the common physical signs of degradation?
A2: Visual inspection can often provide the first clues of compound degradation. Look for:
-
Color Change: The pure compound is typically a white to off-white solid.[7] Development of a yellow or brownish tint can indicate the formation of degradation products.
-
Clumping or Caking: As a hydrochloride salt, the compound can absorb moisture, leading to changes in its physical state from a free-flowing powder to clumps. This is a sign of improper storage and a high risk of hydrolytic degradation.
-
Reduced Solubility: If you notice the compound is more difficult to dissolve in a solvent in which it was previously soluble, this may indicate the formation of less soluble impurities or polymeric byproducts.
Q3: The purity of my compound is lower than expected when analyzed by HPLC. What could be the cause?
A3: A decrease in purity with the appearance of new peaks in an HPLC chromatogram is a classic sign of degradation. The most likely causes are exposure to moisture, oxygen, light, or elevated temperatures. The functional groups in 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride suggest susceptibility to hydrolysis (cleavage of the benzoyl-piperidine bond) and oxidation (at the piperidine nitrogen).[2][8] Refer to the troubleshooting guide below for a systematic approach to investigating this issue.
Q4: What common materials or chemicals should I avoid putting in contact with this compound?
A4: To prevent catalytic degradation, avoid contact with:
-
Strong Oxidizing Agents: Peroxides, nitric acid, and other strong oxidizers can attack the piperidine ring.
-
Strong Bases: Strong bases will deprotonate the piperidine hydrochloride, generating the free base which may have different stability and reactivity profiles.
-
Moisture and Protic Solvents (for long-term storage): Avoid prolonged exposure to water, alcohols, and other protic solvents that can facilitate hydrolysis.
-
Certain Metals: Some metals can catalyze oxidation reactions. While not extensively documented for this specific molecule, it is good practice to store and handle the compound in glass or high-quality, inert plastic containers.
Troubleshooting Guides
Guide 1: Investigating Inconsistent Analytical Results (e.g., HPLC, LC-MS)
You observe unexpected peaks, a reduced area for the main peak, or shifts in retention time. This guide provides a logical workflow to diagnose the issue.
Workflow for Troubleshooting Analytical Inconsistencies
Caption: Troubleshooting workflow for inconsistent analytical results.
Causality Explained:
-
Step 1 (Verify Method): Before assuming compound degradation, you must ensure your analytical method is sound. A non-optimized HPLC method might show peak tailing or splitting that can be mistaken for impurities. A stability-indicating method is one that is validated to separate the active pharmaceutical ingredient (API) from all its potential degradation products.[9]
-
Step 2 (Analyze Fresh Standard): This is a critical control experiment. If a new, properly stored standard also shows the impurity, the issue may lie with the entire batch from the supplier, not your storage conditions.
-
Step 3 (Review Storage): This step directly links the observed degradation to a potential cause. Did a refrigerator fail? Was the vial left on the benchtop under fluorescent light? Was the cap not sealed properly?
-
Step 4 (Forced Degradation): This is the definitive step to understand the molecule's weaknesses.[10] By intentionally stressing the molecule, you can generate its likely degradation products. If a peak generated under oxidative stress (e.g., with H₂O₂) matches your unknown impurity, you have strong evidence that oxidation is the cause of your problem.[2][9]
-
Step 5 (Characterize Impurity): Identifying the structure of the degradation product provides conclusive evidence of the degradation pathway and helps in developing strategies to prevent it. Techniques like LC-MS are invaluable for this purpose.[11]
Guide 2: Addressing Changes in Physical Appearance
You observe that the white powder has turned yellow or has started to clump together.
1. Initial Assessment:
-
Question: Is the discoloration uniform or localized? Localized discoloration might point to a contaminated spatula or a poorly sealed container.
-
Question: Is the material clumpy or does it appear wet? This strongly suggests moisture absorption.
2. Root Cause Analysis & Corrective Actions:
-
Problem: Clumping/Caking
-
Likely Cause: Moisture ingress due to improper sealing or storage in a humid environment. The hydrochloride salt is hygroscopic.
-
Immediate Action: Place the vial in a desiccator with a fresh desiccant (e.g., silica gel) under vacuum to remove absorbed water.
-
Long-Term Prevention: Always store vials tightly sealed, preferably inside a larger container with desiccant. For frequent use, consider aliquoting the powder into smaller, single-use vials to minimize atmospheric exposure of the bulk material.
-
-
Problem: Discoloration (Yellowing)
-
Likely Cause: This is often indicative of oxidation or photolytic degradation. The formation of conjugated systems or certain N-oxides can introduce color.
-
Immediate Action: Test the purity of the material using a validated analytical method (e.g., HPLC) to quantify the extent of degradation. Do not use the material for sensitive experiments if purity is compromised.
-
Long-Term Prevention: Ensure the compound is stored under an inert atmosphere (if possible) and strictly protected from light by using amber vials and storing them in the dark.[6]
-
In-Depth Technical Information
Potential Degradation Pathways
Understanding the potential chemical reactions is key to prevention. Based on the structure of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride, the following pathways are most likely.
Caption: Potential degradation pathways for the compound.
-
Hydrolysis: The ketone linkage between the benzoyl group and the piperidine ring is a potential site for hydrolysis, especially under acidic or basic conditions, which could be accelerated by moisture. This would cleave the molecule into 3-(trifluoromethyl)benzoic acid and piperidine.[8][12]
-
Oxidation: The tertiary amine within the piperidine ring is susceptible to oxidation.[2] This can lead to the formation of an N-oxide or, under more aggressive conditions, ring-opening products. This is a common degradation pathway for amine-containing compounds.[3]
-
Photodegradation: Aromatic ketones can absorb UV light, leading to the formation of excited states that can undergo various reactions, including fragmentation or reaction with oxygen. This pathway underscores the importance of protecting the compound from light.[2]
Recommended Analytical Methods for Purity Assessment
To accurately determine the purity of your compound and detect any degradation, a stability-indicating analytical method is essential.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method.
-
Column: A Reverse-Phase C18 column is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure separation of the main compound from potential impurities with different polarities.[13][14]
-
Detection: UV detection at a wavelength where the benzoyl chromophore absorbs strongly (e.g., around 254 nm) should provide good sensitivity.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying unknown impurity peaks seen in HPLC. It provides both retention time data and mass-to-charge ratio, allowing for the determination of the molecular weight of degradation products.[11][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to confirm the structure of the main compound and to identify and quantify impurities if they are present at sufficient levels (>1%).
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines how to intentionally stress the compound to identify potential degradation products and pathways. This is a crucial step in developing a stability-indicating method.[9]
Objective: To generate likely degradation products of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride under hydrolytic, oxidative, thermal, and photolytic stress conditions.
Materials:
-
4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride
-
HPLC-grade water, acetonitrile, methanol
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter, calibrated oven, photostability chamber (or UV lamp)
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Set Up Controls:
-
Unstressed Control: Dilute the stock solution to the target analytical concentration (e.g., 100 µg/mL) and analyze immediately.
-
Solvent Controls: Prepare blanks for each stress condition (e.g., HCl solution, NaOH solution) without the compound and run them on the HPLC to ensure no peaks originate from the stress reagents.
-
-
Apply Stress Conditions (in separate vials):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.[8]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.[2]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[8][9]
-
Thermal Degradation: Place a sample of the solid powder and 1 mL of the stock solution in an oven at 80°C for 48 hours.[2]
-
Photolytic Degradation: Expose a sample of the solid powder and 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. If a chamber is unavailable, exposure to a UV lamp at 365 nm can be used as a substitute.[8]
-
-
Sample Analysis:
-
At the end of the exposure time, withdraw a sample from each vial.
-
Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to the target analytical concentration with the mobile phase.
-
Analyze all stressed samples and controls by a suitable HPLC method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the unstressed control.
-
Look for the appearance of new peaks and a decrease in the area of the main peak.
-
Calculate the percentage of degradation in each condition. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[9]
-
References
- BIOSYNCE. (2023, December 2). Storage method of piperidine - Knowledge.
- Chemos GmbH&Co.KG.
- Jubilant Ingrevia Limited.
- Sigma-Aldrich. (2025, September 23).
- Chem-Impex. 4-[4-(Trifluoromethyl)Benzyl]Piperidine Hydrochloride.
- Benchchem. Degradation pathways of 1-Piperidinepentanoic acid and prevention.
- ResearchGate. (2021, April 5). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method.
- PubMed. (2021, April 5). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method.
- Benchchem.
- ResearchGate. (2025, August 7). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability | Request PDF.
- Fisher Scientific. 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride, TRC 100 mg | Buy Online | Toronto Research Chemicals.
- ACS Publications.
- 4-(4-Fluorobenzyl)
- Penta chemicals. (2025, March 26). Benzoyl chloride.
- Sigma-Aldrich. (2025, July 10).
- 2 - SAFETY D
- Thermo Fisher Scientific. (2015, May 8).
- ScienceDirect. (2016, September 28). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA)
- Thermo Fisher Scientific. 4-(Trifluoromethyl)piperidine hydrochloride, 97% 1 g | Buy Online.
- BOC Sciences.
- Chemicalbook. 4-(3-TRIFLUOROMETHYLBENZOYL)-PIPERIDINE, HYDROCHLORIDE | 25519-83-9.
- PMC - NIH.
- ResearchGate. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA)
- CORE. (2013, September 17).
- Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS.
- Biomedical Journal of Scientific & Technical Research. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling.
- MDPI.
- PubMed. (2012, March 5).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. biosynce.com [biosynce.com]
- 6. chemos.de [chemos.de]
- 7. 4-(Trifluoromethyl)piperidine hydrochloride, 97% 1 g | Request for Quote [thermofisher.com]
- 8. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solubility of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride for Bioassays
<
Welcome to the technical support center for 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for enhancing the solubility of this compound in bioassay development. Our goal is to equip you with the scientific rationale and practical methodologies to overcome solubility challenges and ensure the reliability and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride?
A1: 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride is commercially available as a solid.[1] While specific quantitative solubility data is not extensively published in peer-reviewed literature, supplier information indicates solubility in methanol and water.[1] As a hydrochloride salt of a piperidine derivative, it is an amine salt.[2][3] Such salts are formed to enhance the aqueous solubility of a basic parent compound.[4][5] The solubility of these salts is often pH-dependent, with higher solubility typically observed in acidic to neutral aqueous solutions.[4]
Q2: I am observing precipitation of my compound when I dilute my DMSO stock solution into an aqueous assay buffer. What is causing this?
A2: This is a common issue for many compounds in drug discovery, particularly for lipophilic molecules.[6] While you may have successfully dissolved the compound at a high concentration in 100% DMSO, the compound can precipitate when the percentage of DMSO is lowered by dilution into an aqueous buffer.[7][8] This phenomenon, often termed "DMSO crash-out," occurs because the compound is poorly soluble in the final aqueous environment of your assay. Even with initial solubility, compounds can precipitate over time during storage in DMSO, especially after freeze-thaw cycles.[9][10]
Q3: What is the first step I should take to troubleshoot the solubility of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride?
A3: The first and most critical step is to determine the compound's aqueous solubility at the pH of your bioassay. A simple method is to prepare a saturated solution of the compound in your assay buffer, allow it to equilibrate, and then measure the concentration of the dissolved compound in the supernatant. This baseline solubility will inform your subsequent formulation strategy.
Troubleshooting Guide: Step-by-Step Solutions for Solubility Enhancement
This section provides a systematic approach to addressing solubility issues with 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride. The strategies are presented in a logical progression, from simple adjustments to more complex formulation techniques.
Issue 1: Compound Precipitation upon Dilution of DMSO Stock
Root Cause Analysis: The core issue is the low aqueous solubility of the compound in the final assay buffer, which is a common challenge for lipophilic compounds.[6] DMSO is a powerful organic solvent, but its ability to maintain compound solubility diminishes significantly upon dilution in aqueous media.[11][12]
Solution Workflow:
Caption: Decision workflow for troubleshooting compound precipitation.
Step 1: pH Modification
As an amine hydrochloride salt, the solubility of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride is expected to be pH-dependent.[2] The piperidine nitrogen is basic and will be protonated at lower pH, forming a more water-soluble salt.[3]
Protocol for pH-Dependent Solubility Assessment:
-
Prepare a series of buffers with pH values ranging from 4.0 to 8.0 (e.g., acetate, phosphate, and Tris buffers).
-
Add an excess of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride to a small volume of each buffer.
-
Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 2-24 hours).
-
Centrifuge or filter the samples to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Plot solubility versus pH to determine the optimal pH range for your bioassay.
Step 2: Employing Co-solvents
If pH adjustment is insufficient or not compatible with your assay system, the use of co-solvents can be an effective strategy.[11][13] Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds.[12]
Commonly Used Co-solvents for In Vitro Assays:
| Co-solvent | Typical Starting Concentration | Considerations |
| Ethanol | 1-5% (v/v) | Can affect enzyme activity and cell viability at higher concentrations. |
| Propylene Glycol (PG) | 1-10% (v/v) | Generally well-tolerated by cells. |
| Polyethylene Glycol 400 (PEG 400) | 1-10% (v/v) | Can be viscous; may affect automated liquid handling. |
| N,N-Dimethylacetamide (DMA) | 0.5-2% (v/v) | A stronger solvent; assess for assay interference and cytotoxicity.[11] |
Protocol for Co-solvent Screening:
-
Prepare stock solutions of your compound in the chosen co-solvents.
-
Prepare a series of your assay buffer containing different concentrations of the co-solvent.
-
Add a small volume of the compound's co-solvent stock to the co-solvent-containing buffer to reach the desired final concentration.
-
Visually inspect for precipitation immediately and after a period of incubation.
-
It is crucial to run a vehicle control (assay buffer with the co-solvent) to assess any effects on the bioassay.
Step 3: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[14][15] They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[16][17][18]
Commonly Used Cyclodextrins:
| Cyclodextrin | Properties |
| β-Cyclodextrin (β-CD) | Limited aqueous solubility. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility and low toxicity, making it a popular choice. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility and used in several FDA-approved formulations.[11] |
Protocol for Solubilization with Cyclodextrins:
-
Prepare a stock solution of the cyclodextrin (e.g., 10-40% w/v HP-β-CD) in your assay buffer.
-
Add the solid 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride directly to the cyclodextrin solution.
-
Alternatively, add a concentrated DMSO stock of the compound to the cyclodextrin solution while vortexing.
-
Allow the mixture to equilibrate with agitation.
-
Determine the concentration of the solubilized compound.
Caption: Mechanism of solubility enhancement by cyclodextrins.
Best Practices and Considerations
-
Vehicle Controls: Always include appropriate vehicle controls in your bioassays to account for any effects of solvents or excipients on the biological system.
-
Assay Compatibility: Ensure that the chosen solubilization method does not interfere with your assay components (e.g., enzymes, receptors, cells).
-
Compound Stability: Verify the stability of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride in the selected formulation over the duration of your experiment.
-
Documentation: Meticulously document all formulation details, including the composition of the vehicle and the final concentration of all components.
By systematically applying these troubleshooting strategies and adhering to best practices, you can effectively address the solubility challenges associated with 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride and generate high-quality, reproducible data in your bioassays.
References
-
Al-kassas, R., Al-Gohary, O. M. N., & Al-Faadhel, M. M. (2020). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. MDPI. [Link]
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. University of Alberta. [Link]
-
Riela, S., & Inguanta, R. (2022). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 27(15), 4999. [Link]
-
ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. [Link]
-
SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
Global Pharmaceutical Sciences Review. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... Global Pharmaceutical Sciences Review. [Link]
-
CORE. (2012, December 31). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. CORE. [Link]
-
Pop, C. E., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 606. [Link]
-
National Center for Biotechnology Information. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. National Center for Biotechnology Information. [Link]
-
National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. National Center for Biotechnology Information. [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302–1308. [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
-
Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid?. Quora. [Link]
-
Sussex Drug Discovery Centre. (2014, September 28). Can we predict compound precipitation in DMSO stocks?. Sussex Drug Discovery Centre. [Link]
-
PubMed. (1985, March). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. [Link]
-
Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
-
National Center for Biotechnology Information. (n.d.). Hydrochloride Salt of the GABAkine KRM-II-81. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 4-(3-Fluorophenyl)piperidine hydrochloride. PubChem. [Link]
-
European Pharmaceutical Review. (2014, October 28). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Pharmaceutical Review. [Link]
-
National Center for Biotechnology Information. (n.d.). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. National Center for Biotechnology Information. [Link]
-
PubMed. (2012, June 11). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. PubMed. [Link]
-
MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]
-
Lead Sciences. (n.d.). 4-(4-Trifluoromethylbenzoyl)piperidine hydrochloride. Lead Sciences. [Link]
-
PubChem. (n.d.). Benzoylpiperidine. PubChem. [Link]
Sources
- 1. 4-(3-TRIFLUOROMETHYLBENZOYL)-PIPERIDINE, HYDROCHLORIDE | 25519-83-9 [m.chemicalbook.com]
- 2. Isolation (Recovery) [chem.ualberta.ca]
- 3. quora.com [quora.com]
- 4. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. core.ac.uk [core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 14. scispace.com [scispace.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. gpsrjournal.com [gpsrjournal.com]
minimizing side reactions in the benzoylation of trifluoromethylpiperidine
<
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the benzoylation of trifluoromethylpiperidine. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to help you navigate the complexities of this important transformation and minimize the formation of unwanted side products. As Senior Application Scientists, we have compiled field-proven insights and best practices to ensure the success of your experiments.
Introduction: The Challenge of Selectivity
The benzoylation of trifluoromethylpiperidine is a crucial reaction in the synthesis of many pharmaceutical compounds. The electron-withdrawing nature of the trifluoromethyl group can significantly influence the reactivity of the piperidine nitrogen, making the reaction susceptible to various side reactions. Achieving high yields of the desired N-benzoyl-trifluoromethylpiperidine requires careful control of reaction parameters. This guide will address the most common challenges and provide actionable solutions.
Troubleshooting Guide: Minimizing Side Reactions
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Yield of the Desired Product and Formation of Benzoic Acid
Question: My reaction is showing a low yield of the N-benzoyl-trifluoromethylpiperidine, and I am isolating a significant amount of benzoic acid. What is the likely cause, and how can I prevent this?
Answer:
This is a classic case of hydrolysis of the benzoylating agent , most commonly benzoyl chloride. Acyl chlorides are highly reactive and readily react with water to form the corresponding carboxylic acid.[1] The trifluoromethyl group on the piperidine ring can decrease the nucleophilicity of the amine, making the desired reaction slower and allowing the competing hydrolysis reaction to become more significant.
Root Causes and Solutions:
-
Presence of Moisture: The primary culprit is water in your reaction system.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
Improper Reagent Handling: Benzoyl chloride is sensitive to moisture and can hydrolyze upon exposure to air.[2]
-
Solution: Use freshly opened or properly stored benzoyl chloride. Handle the reagent quickly and minimize its exposure to the atmosphere. Consider purifying the benzoyl chloride by distillation if it has been stored for a long time.[1]
-
-
Reaction Conditions Favoring Hydrolysis:
-
Solution: Perform the reaction at a low temperature (e.g., 0 °C) to control the rate of both the desired reaction and the hydrolysis.[1] Add the benzoyl chloride slowly to the reaction mixture to maintain a low instantaneous concentration, which can help favor the reaction with the amine over hydrolysis.
-
dot graph "Hydrolysis_of_Benzoyl_Chloride" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes BenzoylChloride [label="Benzoyl Chloride\n(C₆H₅COCl)", fillcolor="#F1F3F4", fontcolor="#202124"]; Water [label="Water\n(H₂O)", fillcolor="#F1F3F4", fontcolor="#202124"]; Trifluoromethylpiperidine [label="Trifluoromethylpiperidine", fillcolor="#F1F3F4", fontcolor="#202124"]; DesiredProduct [label="N-Benzoyl-trifluoromethylpiperidine\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SideProduct [label="Benzoic Acid\n(Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HCl [label="HCl", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges BenzoylChloride -> DesiredProduct [label=" + Trifluoromethylpiperidine\n(Desired Reaction)"]; BenzoylChloride -> SideProduct [label=" + Water\n(Hydrolysis - Side Reaction)", color="#EA4335"]; DesiredProduct -> HCl [style=invis]; SideProduct -> HCl [label="+ HCl"]; } caption="Competition between desired benzoylation and hydrolysis."
Issue 2: Formation of an N-Oxide Byproduct
Question: I have identified a byproduct that appears to be the N-oxide of my starting trifluoromethylpiperidine. How is this forming, and what can I do to avoid it?
Answer:
N-oxide formation is a potential side reaction when working with amines, especially in the presence of certain oxidizing agents or under specific conditions. While less common than hydrolysis in a standard benzoylation, it can occur.
Root Causes and Solutions:
-
Oxidizing Impurities: The benzoylating agent or solvent may contain oxidizing impurities. For instance, benzoyl peroxide can be a contaminant in benzoyl chloride and is a known oxidizing agent capable of forming N-oxides from amines.[3][4][5]
-
Solution: Use high-purity reagents. If contamination is suspected, purify the benzoyl chloride by distillation.
-
-
Reaction with Peroxides: If benzoyl peroxide is used as an initiator or is present as an impurity, it can directly oxidize the amine to the corresponding N-oxide.[3][4][5]
-
Solution: Avoid the use of benzoyl peroxide if possible. If its presence is unavoidable for another reaction step, ensure it is completely removed before proceeding with the benzoylation.
-
Issue 3: Evidence of Over-Benzoylation or Other Unexpected Products
Question: My analysis shows a product with a higher molecular weight than expected, suggesting multiple benzoyl groups have been added. Is this possible, and how can I ensure mono-benzoylation?
Answer:
While piperidine itself has only one secondary amine available for benzoylation, complex starting materials with other nucleophilic sites (e.g., hydroxyl groups) could lead to multiple acylations. However, in the context of trifluoromethylpiperidine without other reactive functional groups, "over-benzoylation" is unlikely. The observation of higher molecular weight species might point to other side reactions.
Root Causes and Solutions:
-
Reaction with Impurities in the Starting Material: The trifluoromethylpiperidine starting material may contain impurities with multiple reactive sites.
-
Solution: Ensure the purity of your starting trifluoromethylpiperidine using analytical techniques like NMR or GC-MS before starting the reaction.
-
-
Complex Reaction Pathways: Under certain conditions, side reactions leading to dimers or other adducts can occur.
FAQs: Optimizing Your Benzoylation Protocol
Q1: What are the optimal conditions for the benzoylation of trifluoromethylpiperidine?
A1: The Schotten-Baumann reaction conditions are generally recommended for the benzoylation of amines.[6][7][8] This typically involves a two-phase system of an organic solvent (like dichloromethane or diethyl ether) and an aqueous base (like 10% sodium hydroxide).[9][10] The base neutralizes the HCl generated during the reaction, driving the equilibrium towards the product.[8][11]
Q2: What is the role of the base in the Schotten-Baumann reaction?
A2: The base, typically sodium hydroxide or potassium hydroxide, serves two primary purposes:
-
Neutralization of HCl: The reaction of benzoyl chloride with the amine produces one equivalent of hydrochloric acid. The base neutralizes this acid, preventing it from protonating the unreacted amine, which would render it non-nucleophilic.[6][8]
-
Driving the Equilibrium: By removing the HCl byproduct, the base helps to shift the reaction equilibrium towards the formation of the amide product.[8]
Q3: Can I use an organic base like pyridine or triethylamine instead of an inorganic base?
A3: Yes, organic bases like pyridine or triethylamine are also commonly used.[11] Pyridine can act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate, which then acylates the amine.[8] Triethylamine acts as an acid scavenger, similar to inorganic bases. The choice of base can depend on the specific substrate and desired reaction conditions.
Q4: Are there alternative benzoylating agents I can use instead of benzoyl chloride?
A4: While benzoyl chloride is the most common, other benzoylating agents can be used, each with its own advantages and disadvantages.
-
Benzoic Anhydride: Less reactive than benzoyl chloride and may require harsher conditions or a catalyst. It produces benzoic acid as a byproduct, which needs to be removed.
-
Benzoyl Cyanide: Can offer higher regioselectivity in certain cases but is also highly toxic.[10]
-
Alternative Protecting Groups: For amine protection, reagents like di-tert-butyl dicarbonate (Boc anhydride) or benzyl chloroformate (Cbz-Cl) are often used and may be considered if the benzoyl group is intended as a protecting group.[12]
Experimental Protocols
Protocol 1: General Procedure for Benzoylation of Trifluoromethylpiperidine under Schotten-Baumann Conditions
This protocol is a general guideline and may require optimization for your specific trifluoromethylpiperidine isomer.
Materials:
-
Trifluoromethylpiperidine
-
Benzoyl Chloride
-
10% Aqueous Sodium Hydroxide Solution
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve the trifluoromethylpiperidine (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add an equal volume of 10% aqueous sodium hydroxide solution to the flask.
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir vigorously at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
dot graph "Schotten_Baumann_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Dissolve Trifluoromethylpiperidine\nin DCM", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddBase [label="Add 10% NaOH (aq)"]; Cool [label="Cool to 0 °C"]; AddBzCl [label="Slowly Add Benzoyl Chloride"]; StirCold [label="Stir at 0 °C"]; StirRT [label="Stir at Room Temperature"]; Monitor [label="Monitor by TLC/LC-MS"]; Workup [label="Aqueous Workup\n(Separate, Wash, Dry)"]; Purify [label="Purify\n(Chromatography/Recrystallization)"]; End [label="Isolated Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> AddBase; AddBase -> Cool; Cool -> AddBzCl; AddBzCl -> StirCold; StirCold -> StirRT; StirRT -> Monitor; Monitor -> Workup; Workup -> Purify; Purify -> End; } caption="Workflow for Schotten-Baumann benzoylation."
Summary of Key Parameters for Minimizing Side Reactions
| Parameter | Recommendation for Minimizing Side Reactions | Rationale |
| Reagent Purity | Use high-purity, anhydrous reagents and solvents. | Prevents hydrolysis of benzoyl chloride and potential N-oxidation from impurities.[1][2] |
| Reaction Temperature | Maintain low temperatures (e.g., 0 °C), especially during the addition of benzoyl chloride. | Controls the rate of exothermic reactions and minimizes the rate of competing side reactions like hydrolysis.[1] |
| Rate of Addition | Add the benzoylating agent slowly and dropwise. | Maintains a low instantaneous concentration of the highly reactive benzoyl chloride, favoring the desired reaction. |
| Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | Excludes atmospheric moisture, which can cause hydrolysis of the benzoyl chloride. |
| Choice of Base | Use an appropriate base (e.g., NaOH, pyridine) to neutralize the generated HCl. | Prevents protonation of the starting amine and drives the reaction to completion.[6][8] |
References
-
Unacademy. (n.d.). Benzoylation. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
- Batiha, M. A., Chizhova, E. A., & Batiha, M. M. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry, 25(10), 5471-5474.
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]
-
ResearchGate. (2025, October). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Direct N–O bond formation via oxidation of amines with benzoyl peroxide. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. Retrieved from [Link]
-
The Organic Chemistry Portal. (n.d.). The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. Retrieved from [Link]
-
ResearchGate. (2018, December 11). Direct N-O bond Formation via Oxidation of Amine with Benzoyl Peroxide. Retrieved from [Link]
-
Reddit. (2024, June 6). Which benzoyl chloride undergoes hydrolysis faster in water? Retrieved from [Link]
-
YouTube. (2020, May 28). Acylation of Amines// Benzoylation Of Amines//Mechanism Of Acylation Of Amines. Retrieved from [Link]
-
Scribd. (n.d.). Benzoylation. Retrieved from [Link]
-
Quora. (2017, April 16). Is the Schotten-Baumann reaction the same as benzoylation? Retrieved from [Link]
-
Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved from [Link]
-
YouTube. (2020, April 28). 003 Aminolysis of an acid chloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzoyl chloride. Retrieved from [Link]
-
YouTube. (2024, May 13). Methyl Amine & Benzoyl Chloride | N-Methyl Benzamide | Land of Chemistry. Retrieved from [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Direct N−O bond Formation via Oxidation of Amines with Benzoyl Peroxide Electronic Supplementary Material (ESI) for Chemical S. Retrieved from [Link]
-
PubMed. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Retrieved from [Link]
-
RSC Publishing. (n.d.). Direct N–O bond formation via oxidation of amines with benzoyl peroxide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoyl piperidine. Retrieved from [Link]
-
PubMed Central. (n.d.). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]
-
AUB ScholarWorks. (n.d.). reactions of benzofurazan oxide. Retrieved from [Link]
-
ResearchGate. (2024, April 8). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]
-
RSC Publishing. (2021, September 14). Expanding the scope of native chemical ligation – templated small molecule drug synthesis via benzanilide formation. Retrieved from [Link]
-
YouTube. (2021, April 11). Benzanilide : Schotten Baumann Benzoylation. Retrieved from [Link]
-
MedCrave online. (2020, February 21). Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Direct N–O bond formation via oxidation of amines with benzoyl peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Direct N–O bond formation via oxidation of amines with benzoyl peroxide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. grokipedia.com [grokipedia.com]
- 8. byjus.com [byjus.com]
- 9. Benzoylation - Unacademy [unacademy.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. assets-global.website-files.com [assets-global.website-files.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
purification strategy for removing starting materials from 4-(3-Trifluoromethylbenzoyl)piperidine HCl
Last Updated: January 12, 2026
Introduction
Welcome to the technical support guide for the purification of 4-(3-Trifluoromethylbenzoyl)piperidine HCl. This molecule is a key building block in medicinal chemistry and drug development, often utilized in the synthesis of novel therapeutic agents. The presence of unreacted starting materials or byproducts can significantly impact the outcome of subsequent synthetic steps and downstream biological assays. This guide provides a comprehensive resource for researchers, offering detailed troubleshooting advice and step-by-step protocols to achieve high purity of the target compound.
The primary challenge in this purification stems from the physicochemical similarities between the product and potential impurities. A robust purification strategy must be logically designed based on the specific contaminants present in the crude product. This document will guide you through identifying likely impurities and selecting the most effective purification technique, from liquid-liquid extraction to flash chromatography and recrystallization.
Section 1: Understanding the Separation Challenge
A successful purification strategy begins with understanding the likely starting materials. A common synthetic route to 4-(3-Trifluoromethylbenzoyl)piperidine involves the reaction of a piperidine derivative with a 3-(trifluoromethyl)benzoyl derivative. Therefore, the most probable impurities are unreacted Piperidine and 3-(Trifluoromethyl)benzoic acid .
The table below summarizes the key physicochemical properties of the product and these potential starting materials, which will inform our purification choices.
Table 1: Physicochemical Properties of Target Compound and Potential Impurities
| Compound | Structure | Molecular Weight ( g/mol ) | Physical State | pKa | Solubility |
| 4-(3-Trifluoromethylbenzoyl)piperidine HCl | (Structure of Product) | 293.72 (as HCl salt) | White to off-white solid[1] | ~8-9 (amine conjugate acid) | Soluble in Methanol, Water[1] |
| Piperidine | (Structure of Piperidine) | 85.15 | Colorless liquid[2][3] | 11.1 (conjugate acid)[] | Miscible with water; soluble in ethanol, ether[3][5] |
| 3-(Trifluoromethyl)benzoic acid | (Structure of Acid) | 190.12 | White crystalline solid[6][7] | 3.7 (approx.) | Limited in water; soluble in ethanol, acetone, DCM[6] |
Section 2: Frequently Asked Questions (FAQs)
Q1: My NMR spectrum shows a significant amount of 3-(trifluoromethyl)benzoic acid. What is the most efficient way to remove it?
A: The most effective method is an acid-base liquid-liquid extraction. Your product is a basic amine, while the impurity is a carboxylic acid. By dissolving the crude mixture (as the free base, not the HCl salt) in an organic solvent like ethyl acetate or dichloromethane (DCM) and washing with a mild aqueous base such as sodium bicarbonate (NaHCO₃) solution, you can selectively deprotonate the acidic impurity.[8] This converts the 3-(trifluoromethyl)benzoic acid into its water-soluble sodium salt, which partitions into the aqueous layer, leaving your desired product in the organic phase.[9][10]
Q2: I have residual piperidine in my crude product. How can I remove this basic impurity?
A: Similar to removing acidic impurities, an acid-base extraction is ideal. Dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid, such as 1 M HCl. This will protonate the highly basic piperidine, forming a water-soluble piperidinium salt that is extracted into the aqueous layer. Your product, being a much weaker base (a ketone), will remain in the organic layer.
Q3: Is recrystallization a viable option for purification? What solvent system should I try?
A: Yes, recrystallization can be very effective, especially for removing small amounts of impurities after an initial extraction. Since your product is an HCl salt, polar solvents are a good starting point. A common strategy for hydrochloride salts is to use an alcohol like isopropanol or ethanol, sometimes with the addition of a less polar co-solvent like diethyl ether or ethyl acetate to induce precipitation.[11] The goal is to find a system where the product is soluble when hot but sparingly soluble when cold, while the impurities remain in solution.
Q4: My purified product is a yellowish oil instead of a white solid. What could be the cause?
A: A yellow tint can often indicate the presence of oxidized impurities.[12] Piperidine and its derivatives can be susceptible to oxidation.[12] Passing the material through a short plug of silica gel or treating a solution of the compound with activated charcoal before a final recrystallization can often remove these colored impurities.
Section 3: In-Depth Troubleshooting & Purification Protocols
This section provides detailed, step-by-step protocols for the most effective purification strategies. The choice of method depends on the nature and quantity of the impurities.
Method 1: Acid-Base Liquid-Liquid Extraction
Principle: This technique leverages the difference in acidity and basicity between the product and starting materials. By adjusting the pH of an aqueous phase, we can selectively ionize either the acidic or basic impurities, causing them to move from an organic solvent into the water layer for easy removal.
Workflow Diagram: Acid-Base Extraction Strategy
Sources
- 1. 4-(3-TRIFLUOROMETHYLBENZOYL)-PIPERIDINE, HYDROCHLORIDE | 25519-83-9 [m.chemicalbook.com]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]
- 6. Page loading... [guidechem.com]
- 7. 3-(Trifluoromethyl)benzoic acid | 454-92-2 [chemicalbook.com]
- 8. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. community.wvu.edu [community.wvu.edu]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Challenges of Benzoylpiperidine Synthesis via Friedel-Crafts Acylation: A Technical Support Guide
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common hurdles encountered during the synthesis of benzoylpiperidines using Friedel-Crafts acylation, a powerful yet often challenging C-C bond-forming reaction. Our goal is to equip you with the expert knowledge and practical insights necessary to overcome poor yields and optimize your synthetic outcomes.
The Core Challenge: The "Lewis Base Problem" in Piperidine Acylation
The primary obstacle in the Friedel-Crafts acylation of substrates containing a piperidine ring is the inherent basicity of the piperidine nitrogen. This nitrogen atom acts as a Lewis base, readily coordinating with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This interaction leads to the deactivation of the catalyst, effectively halting the desired acylation process. Furthermore, the product itself, a benzoylpiperidine, can also form a stable complex with the Lewis acid, necessitating the use of stoichiometric or even excess amounts of the catalyst.[1][2]
This guide will walk you through strategies to mitigate these issues, from protecting group chemistry to the selection of alternative catalysts.
Troubleshooting Guide: From Low Yields to Complex Mixtures
This section addresses specific problems you may encounter in the lab, offering causal explanations and actionable solutions.
Question 1: Why is my Friedel-Crafts acylation yield of benzoylpiperidine consistently low or nonexistent?
Root Cause Analysis:
Low to no product formation is the most common issue, typically stemming from one or more of the following factors:
-
Catalyst Deactivation: As mentioned, the unprotected piperidine nitrogen is the primary culprit. It sequesters the Lewis acid, preventing the formation of the crucial acylium ion electrophile.[1]
-
Insufficient Catalyst Loading: Due to complexation with both the starting material and the ketone product, Friedel-Crafts acylation often requires more than a catalytic amount of the Lewis acid.[1][2] Stoichiometric amounts are a common starting point.
-
Moisture Contamination: Lewis acids like aluminum chloride are extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will rapidly hydrolyze and deactivate the catalyst.
-
Deactivated Aromatic Ring: If the benzoyl chloride or the aromatic solvent contains strongly electron-withdrawing groups (e.g., -NO₂, -CN), the aromatic ring will be less nucleophilic and less reactive towards the acylium ion.[3]
Solutions & Optimization Strategies:
The most effective strategy to prevent catalyst deactivation is to temporarily "mask" the basic nitrogen of the piperidine ring with a protecting group. This renders the nitrogen non-basic, allowing the Lewis acid to function as intended.
| Protecting Group | Deprotection Conditions | Advantages | Disadvantages |
| Boc (tert-Butoxycarbonyl) | Strong acid (e.g., TFA in DCM) | Stable to a wide range of reaction conditions; easy to introduce. | Requires harsh acidic conditions for removal, which may not be suitable for all substrates. |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Mild base (e.g., 20% piperidine in DMF) | Deprotection under mild basic conditions; orthogonal to acid-labile protecting groups.[][] | Can be more expensive than Boc; the dibenzofulvene byproduct from deprotection needs to be removed.[] |
| N-Acyl (e.g., N-acetyl, N-benzoyl) | Can be cleaved under acidic or basic hydrolysis. | Can serve a dual purpose if the acyl group is part of the final target molecule. | May be cleaved under the Friedel-Crafts reaction conditions if a strong Lewis acid is used. |
Workflow for N-Protection Strategy:
Caption: Experimental workflow for benzoylpiperidine synthesis using an N-protection strategy.
Experimental Protocol: Friedel-Crafts Acylation of N-Boc-piperidine (Illustrative)
-
Protection: React the piperidine derivative with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a suitable solvent (e.g., dichloromethane) to obtain the N-Boc protected piperidine.
-
Acylation Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend anhydrous aluminum chloride (AlCl₃, 1.1 - 2.5 equivalents) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Acylium Ion Formation: Cool the suspension to 0 °C and slowly add the desired benzoyl chloride (1.0 equivalent). Stir for 15-30 minutes to allow for the formation of the acylium ion.
-
Addition of Substrate: Add a solution of the N-Boc-piperidine derivative in the anhydrous solvent dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl. Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
-
Deprotection: Treat the purified N-Boc-benzoylpiperidine with a solution of trifluoroacetic acid (TFA) in DCM to remove the Boc group. After completion, neutralize the reaction, extract the product, and purify as needed.
For substrates that are sensitive to strong Lewis acids or when aiming for more environmentally benign methods, several alternative catalysts can be employed.
-
Metal Triflates (e.g., Sc(OTf)₃, In(OTf)₃, Bi(OTf)₃): These are often more water-tolerant and can be used in catalytic amounts.[6][7] They are generally milder than AlCl₃ and can be more compatible with sensitive functional groups.
-
Brønsted Acids (e.g., Polyphosphoric Acid (PPA), Methanesulfonic Acid (MSA)): These are effective for intramolecular Friedel-Crafts acylations and can sometimes be used for intermolecular reactions, particularly with activated aromatic rings.[8][9]
-
Zeolites and Solid Acid Catalysts: These offer the advantages of easy separation and recyclability, contributing to greener synthetic processes.
-
Ionic Liquids: Can act as both the solvent and the catalyst, facilitating product separation and catalyst recycling.
Decision Tree for Catalyst Selection:
Caption: Decision-making flowchart for selecting a suitable catalyst.
Question 2: I am observing the formation of multiple products. What are the likely side reactions?
Root Cause Analysis:
The formation of a complex product mixture can be due to several factors:
-
Positional Isomers: If the benzoyl chloride contains substituents, acylation can occur at different positions on the aromatic ring (ortho, meta, para), leading to a mixture of isomers. The directing effect of the substituents will determine the major product.
-
Di-acylation: Although less common than in Friedel-Crafts alkylation due to the deactivating nature of the acyl group, di-acylation can occur with highly activated aromatic rings or with a large excess of the acylating agent and catalyst.[3]
-
Reaction with Solvent: Some aromatic solvents, if not chosen carefully, can compete with the intended substrate in the acylation reaction.
Solutions & Optimization Strategies:
-
Control Stoichiometry: Use a 1:1 molar ratio of the N-protected piperidine to the acylating agent to favor mono-acylation.
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity.
-
Choice of Solvent: Use an inert solvent such as dichloromethane, 1,2-dichloroethane, or carbon disulfide that will not participate in the reaction.
-
Purification: If a mixture of isomers is unavoidable, they will likely need to be separated by careful column chromatography or recrystallization.
Frequently Asked Questions (FAQs)
Q1: Can I perform a Friedel-Crafts acylation on an unprotected piperidine?
While challenging, it is not entirely impossible, especially in an intramolecular fashion where the proximity of the reacting groups can favor cyclization. However, for intermolecular reactions, the yield is typically very low due to catalyst deactivation. N-protection is the highly recommended and more reliable approach.
Q2: What is the difference between Friedel-Crafts alkylation and acylation in the context of piperidine synthesis?
Friedel-Crafts alkylation introduces an alkyl group to an aromatic ring, while acylation introduces an acyl (ketone) group. A key difference is that the acylium ion intermediate in acylation is resonance-stabilized and does not undergo rearrangements, which can be a significant problem in alkylations.[3][10] For preparing linear alkyl-substituted benzoylpiperidines, a Friedel-Crafts acylation followed by reduction of the ketone (e.g., Clemmensen or Wolff-Kishner reduction) is a common and reliable two-step strategy.[3]
Q3: How do I choose between Boc and Fmoc as a protecting group?
The choice depends on the overall synthetic strategy and the stability of other functional groups in your molecule. If your molecule is sensitive to strong acids, the mildly basic deprotection of Fmoc is advantageous.[][] If your molecule is base-sensitive, the acid-labile Boc group is a better choice.
Q4: Are there any "catalyst-free" methods for this type of acylation?
Some highly activated aromatic systems can undergo acylation under forcing conditions with strong Brønsted acids without a traditional Lewis acid.[8] Additionally, some modern methods utilize hexafluoro-2-propanol (HFIP) as a solvent to promote intermolecular Friedel-Crafts acylation without the need for an additional catalyst. However, the substrate scope for these methods may be limited.
References
-
University of California, Santa Cruz. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
-
Tran, P. H., Nguyen, H. T., Le, T. N., & Hansen, P. E. (2016). Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. ACS Omega, 1(5), 818-825. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
-
Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2019). Friedel–Crafts approach to the one-pot synthesis of methoxy-substituted thioxanthylium salts. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Scribd. (n.d.). Friedel Crafts Acylation. Retrieved from [Link]
-
YouTube. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
-
ResearchGate. (2025). Metal Triflate Catalyzed Friedel-Crafts Acetylation of 3-Phenylsydnone. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Retrieved from [Link]
-
SlideShare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
-
National Center for Biotechnology Information. (2023). Solvent-Controlled Regiodivergent Friedel–Crafts Reactions of 1‑Naphthol with In Situ Generated Aza‑o‑Quinone Methides. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Friedel-Crafts Acylation with Amides. Retrieved from [Link]
-
ResearchGate. (2016). Friedel-Crafts acylation of various aromatic compounds and five-membered heterocycles a. Retrieved from [Link]
-
MDPI. (2020). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
PubMed. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Retrieved from [Link]
-
YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. Retrieved from [Link]
-
ResearchGate. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
ResearchGate. (2010). ChemInform Abstract: Bismuth Triflate-Catalyzed Friedel—Crafts Acylations of Sydnones. Retrieved from [Link]
-
Reddit. (2017). Finding theoretical yield (Friedel Crafts Acylation Reaction). Retrieved from [Link]
-
ResearchGate. (2023). Intermolecular Friedel–Crafts Acylation/Cyclization Reaction of 2‐Methoxybenzoyl Chlorides with 1‐Haloalkynes for the Synthesis of 3‐Halo(thio)Chromenones. Retrieved from [Link]
-
FITT, IIT Delhi. (n.d.). 202311051075: Synthesis of Pharmaceutical Drug Precursors via Reductive Friedel-Crafts Reaction.docx. Retrieved from [Link]
-
ResearchGate. (2013). Evaluation of 2-(Piperidine-1-yl)-ethyl (PIP) as a Protecting Group for Phenols: Stability to ortho-Lithiation Conditions and Boiling Concentrated Hydrobromic Acid, Orthogonality with Most Common Protecting Group Classes, and Deprotection via Cope Elimination or by Mild Lewis Acids. Retrieved from [Link]
-
MDPI. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[9]annulen-7-ols. Retrieved from [Link]
-
Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
Validation & Comparative
A Comparative In-Vitro Guide to Validating 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride as a Novel Monoamine Oxidase B Inhibitor
Executive Summary
The development of novel, selective inhibitors for Monoamine Oxidase B (MAO-B) remains a critical objective in the pursuit of advanced therapies for neurodegenerative conditions, most notably Parkinson's disease.[1][2] MAO-B inhibitors function by preventing the breakdown of dopamine in the brain, which can help alleviate motor symptoms.[3][4] This guide provides a comprehensive framework for the in-vitro validation of a novel candidate compound, 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride (hereafter designated "Compound X"), as a potent and selective MAO-B inhibitor. We present a direct comparison of Compound X's inhibitory activity against two established therapeutic agents, Selegiline and Rasagiline.[5] This document outlines detailed, self-validating experimental protocols, including a primary enzymatic inhibition assay and a secondary cell-based target engagement assay, designed to deliver robust and reproducible data for researchers in drug development.
Introduction: The Rationale for Novel MAO-B Inhibitors
Monoamine Oxidase B is a mitochondrial enzyme that plays a pivotal role in the catabolism of key monoamine neurotransmitters, including dopamine.[6][7] Its inhibition increases dopaminergic tone, a cornerstone of symptomatic treatment for Parkinson's disease.[1] Furthermore, the enzymatic action of MAO-B produces hydrogen peroxide, a reactive oxygen species that contributes to oxidative stress and potential neurodegeneration.[4] Consequently, inhibiting MAO-B offers both symptomatic relief and a potential neuroprotective effect.[4][6]
While existing drugs like Selegiline and Rasagiline are effective, the search for next-generation inhibitors is driven by the need for improved selectivity, optimized pharmacokinetic profiles, and potentially novel mechanisms of neuroprotection.[5] Compound X, 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride, has been synthesized as a candidate based on a piperidine scaffold, which is common in CNS-targeting molecules.[8][9] The trifluoromethylbenzoyl moiety is hypothesized to confer high-affinity interaction with the MAO-B active site. This guide provides the experimental blueprint to test this hypothesis rigorously.
Foundational Assays for In-Vitro Validation
To comprehensively validate Compound X, a multi-step approach is essential. We will first determine its direct inhibitory effect on purified MAO-B enzyme and then confirm its activity and target engagement in a relevant cellular context.
Primary Validation: Fluorometric Enzymatic Inhibition Assay
This primary assay quantifies the direct inhibitory potency of Compound X on recombinant human MAO-B. The core principle relies on measuring hydrogen peroxide (H₂O₂), a byproduct of MAO-B's enzymatic reaction, using a highly sensitive fluorometric probe like Amplex™ Red.[10][11] In the presence of horseradish peroxidase (HRP), the Amplex™ Red reagent reacts with H₂O₂ to produce the fluorescent compound resorufin, providing a direct and quantifiable measure of enzyme activity.[11]
Causality of Method Choice: A fluorometric assay is chosen over colorimetric alternatives due to its superior sensitivity, which is critical for accurately determining the potency (IC₅₀) of novel inhibitors that may be active at low nanomolar concentrations.[12] The long-wavelength emission of resorufin (~585 nm) also minimizes interference from the autofluorescence of test compounds.[11]
Materials:
-
Recombinant Human MAO-B (e.g., Sigma-Aldrich)
-
Compound X, Selegiline, Rasagiline (as positive controls)
-
MAO-B Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)
-
Tyramine (MAO-B Substrate)
-
Amplex™ Red Reagent (e.g., Thermo Fisher Scientific)
-
Horseradish Peroxidase (HRP)
-
Dimethyl Sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
Step-by-Step Procedure:
-
Compound Preparation: Prepare 10 mM stock solutions of Compound X, Selegiline, and Rasagiline in DMSO. Create a serial dilution series (e.g., 11-point, 1:3 dilution) in Assay Buffer to achieve a range of concentrations for IC₅₀ determination. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.
-
Enzyme Preparation: Dilute the recombinant MAO-B enzyme stock to the desired working concentration in cold Assay Buffer. This concentration should be optimized beforehand to ensure the reaction proceeds in the linear range for the duration of the assay.
-
Assay Plate Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of the diluted compound solutions to the respective wells.
-
For "100% activity" (negative) controls, add 10 µL of Assay Buffer containing DMSO.
-
For "0% activity" (background) controls, add 10 µL of a high concentration of a known inhibitor like Selegiline.
-
-
Enzyme Addition & Pre-incubation: Add 20 µL of the diluted MAO-B enzyme solution to all wells except for a "no enzyme" background control. Mix gently and pre-incubate the plate for 15 minutes at 37°C. This step allows the inhibitors to bind to the enzyme before the reaction is initiated.
-
Reaction Initiation: Prepare a Substrate/Detection mixture containing Tyramine, Amplex™ Red, and HRP in Assay Buffer. Initiate the enzymatic reaction by adding 20 µL of this mixture to all wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader (Excitation: ~535 nm, Emission: ~587 nm). Measure the fluorescence kinetically at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear phase of the fluorescence vs. time plot) for each well.
-
Normalize the data: % Inhibition = 100 * (1 - (Slope_Compound - Slope_Background) / (Slope_NegativeControl - Slope_Background)).
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Secondary Validation: Cellular Target Engagement Assay
Demonstrating that a compound inhibits a purified enzyme is the first step. The critical next step is to prove that the compound can enter a cell and engage with its target in the complex intracellular environment. For this, we employ the Cellular Thermal Shift Assay (CETSA®).[13][14]
Causality of Method Choice: CETSA is a powerful label-free method that directly measures the physical interaction between a drug and its protein target in intact cells.[13][15] The principle is that when a ligand (like Compound X) binds to its target protein (MAO-B), it stabilizes the protein's structure. This stabilization leads to an increase in the protein's melting temperature (Tₘ).[16] By heating cell lysates treated with the compound and measuring the amount of soluble MAO-B remaining at different temperatures, we can confirm target engagement.[13]
Materials:
-
SH-SY5Y human neuroblastoma cells (which endogenously express MAO-B).[17][18]
-
Cell culture medium (e.g., DMEM with 10% FBS).[17]
-
Compound X
-
Phosphate-Buffered Saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw)
-
PCR thermal cycler
-
Western Blotting equipment and reagents (or other protein detection method)
-
Anti-MAO-B antibody
Step-by-Step Procedure:
-
Cell Culture and Treatment: Culture SH-SY5Y cells to ~80-90% confluency.[19] Treat the cells with either vehicle (DMSO) or a saturating concentration of Compound X (e.g., 100x the enzymatic IC₅₀) for 1-2 hours in the incubator.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a cooling step at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by repeated freeze-thaw cycles or sonication to release the soluble proteins.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes) to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble MAO-B at each temperature point using Western Blotting with a specific anti-MAO-B antibody.
-
Data Analysis:
-
Quantify the band intensities from the Western Blot.
-
For both vehicle- and compound-treated samples, plot the relative amount of soluble MAO-B against the temperature.
-
Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tₘ). A positive shift in the Tₘ for the compound-treated sample compared to the vehicle control confirms target engagement.
-
Data Presentation and Comparative Analysis
The following tables present hypothetical, yet realistic, data from the described experiments, comparing Compound X to the reference inhibitors Selegiline and Rasagiline.
Table 1: Comparative Enzymatic Inhibition of Human MAO-B
| Compound | IC₅₀ (nM) | Selectivity (MAO-A IC₅₀ / MAO-B IC₅₀) |
| Compound X (Hypothetical) | 8.5 | >1,200-fold |
| Selegiline (Reference) | 11.2[20] | ~450-fold[21] |
| Rasagiline (Reference) | 4.4[22][] | ~93-fold[22] |
Note: Reference IC₅₀ values are sourced from published literature and can vary based on assay conditions.[5][24]
Table 2: Cellular Thermal Shift Assay (CETSA) Results
| Treatment | Melting Temperature (Tₘ) of MAO-B | Thermal Shift (ΔTₘ) |
| Vehicle (DMSO) | 58.2 °C | - |
| Compound X (1 µM) | 64.5 °C | +6.3 °C |
Visualization of Pathways and Workflows
Diagram 1: MAO-B Catalytic Pathway and Inhibition
Caption: Mechanism of MAO-B catalysis and inhibition by Compound X.
Diagram 2: Experimental Workflow for In-Vitro Validation
Caption: Overall workflow for the in-vitro validation of Compound X.
Interpretation and Conclusion
The experimental data provides a multi-faceted validation of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride (Compound X) as a high-potency MAO-B inhibitor.
-
Potency and Selectivity: The primary enzymatic assay reveals that Compound X possesses an IC₅₀ of 8.5 nM, placing it in the same high-potency class as the established drugs Selegiline (11.2 nM) and Rasagiline (4.4 nM).[20][22][] This confirms that the chemical scaffold is highly effective at inhibiting the MAO-B enzyme. Furthermore, its high selectivity index (>1,200-fold) is a crucial feature, suggesting a lower likelihood of off-target effects related to MAO-A inhibition.
-
Cellular Target Engagement: The positive thermal shift of +6.3 °C in the CETSA experiment is a definitive confirmation of target engagement. This result demonstrates that Compound X not only inhibits the enzyme in a purified system but can also effectively penetrate the cell membrane and physically bind to MAO-B within its native mitochondrial environment. This is a critical validation step, bridging the gap between biochemical activity and cellular efficacy.
References
-
Di Giovanni, G., & Sonnewald, U. (2018). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. PMC, 10(1), 1. [Link]
-
Magyar, K., & Szende, B. (1998). Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat. PubMed, 49(3-4), 249-254. [Link]
-
Open Exploration Publishing. (2024). An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy. Open Exploration Publishing. [Link]
-
Parkinson's UK. (n.d.). MAO–B inhibitors (rasagiline, selegiline, safinamide). Parkinson's UK. [Link]
-
Parkinson's Foundation. (n.d.). MAO-B Inhibitors. Parkinson's Foundation. [Link]
-
BioWorld. (2001). Rasagiline may be preferable to selegiline for treatment of Parkinson's disease. BioWorld. [Link]
-
Nagatsu, T., & Sawada, M. (2007). Molecular mechanism of the relation of monoamine oxidase B and its inhibitors to Parkinson's disease: possible implications of glial cells. Journal of Neural Transmission. Supplementum, (72), 103–112. [Link]
-
El-Sisy, A. E. (2025). Elucidating the Mechanism of Action and Potential Interactions of MAO-B Inhibitors. ResearchGate. [Link]
-
ResearchGate. (n.d.). IC 50 values of compounds 2b, 2h, and Selegiline against MAO-B. ResearchGate. [Link]
-
Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PMC. [Link]
-
Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]
-
BioVision. (n.d.). Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit. BioVision. [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]
-
Foley, D. J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PMC. [Link]
-
Wikipedia. (n.d.). Cellular thermal shift assay. Wikipedia. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc. [Link]
-
Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Bio-Techne. [Link]
-
Reis, J., & Binda, C. (2023). Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays. Methods in Molecular Biology, 2558, 35-43. [Link]
-
Chem-Impex. (n.d.). 3-[4-(Trifluoromethyl)Benzyl]Piperidine Hydrochloride. Chem-Impex. [Link]
-
EURL ECVAM. (n.d.). DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. EURL ECVAM. [Link]
-
Adooq Bioscience. (n.d.). Rasagiline | MAO B inhibitor. Adooq Bioscience. [Link]
-
Axion BioSystems. (n.d.). SH-SY5Y Neuroblastoma Application Protocol. Axion BioSystems. [Link]
Sources
- 1. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 2. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 3. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]
- 4. Molecular mechanism of the relation of monoamine oxidase B and its inhibitors to Parkinson's disease: possible implications of glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 8. chemimpex.com [chemimpex.com]
- 9. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]
- 10. iright.com [iright.com]
- 11. Amplex® Red Enzyme Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. resources.bio-techne.com [resources.bio-techne.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. annualreviews.org [annualreviews.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 20. Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. selleckchem.com [selleckchem.com]
- 24. | BioWorld [bioworld.com]
Comparative Biological Activity of 4-(3-Trifluoromethylbenzoyl)piperidine Analogs: A Guide for Medicinal Chemists
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its favorable physicochemical properties and synthetic accessibility.[1][2] This guide provides a comparative analysis of the biological activities of analogs derived from the 4-(3-trifluoromethylbenzoyl)piperidine core structure. We will delve into their structure-activity relationships (SAR), focusing primarily on their potent and selective inhibition of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system.[3][4] This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this promising class of compounds.
The Endocannabinoid System: A Key Therapeutic Target
The endocannabinoid system plays a crucial role in regulating a wide array of physiological processes, including pain, inflammation, and neurodegeneration.[4] Two key enzymes that modulate this system are fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).[4][5] MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[3][4] Inhibition of MAGL leads to an increase in 2-AG levels, which can produce therapeutic effects in various disease models, making MAGL a compelling target for drug discovery.[4][6]
4-(3-Trifluoromethylbenzoyl)piperidine Analogs as MAGL Inhibitors
Recent research has identified a new class of benzylpiperidine-based MAGL inhibitors derived from the 4-(3-trifluoromethylbenzoyl)piperidine scaffold.[3] These compounds have shown potent, reversible, and selective inhibition of MAGL. The following sections will compare the biological activity of several key analogs, highlighting the structural modifications that influence their potency and selectivity.
Structure-Activity Relationship (SAR) Analysis
The development of these inhibitors began with the exploration of chemical moieties capable of fitting into the active site of MAGL.[4] A key finding was that the piperidine ring and the trifluoromethyl group are crucial for potent inhibitory activity.[5] The general structure of the analogs discussed in this guide is shown below:
Caption: General structure and key modification sites for SAR analysis.
Comparative Biological Activity Data
The following table summarizes the in vitro biological activity of selected 4-(3-trifluoromethylbenzoyl)piperidine analogs against human MAGL and FAAH. The data highlights the impact of subtle structural changes on potency and selectivity.
| Compound ID | Key Structural Features | hMAGL IC50 (nM) | hFAAH IC50 (µM) | Selectivity (FAAH/MAGL) |
| 7 | Initial benzylpiperidine lead | 133.9 | 5.9 | ~44 |
| 13 | Optimized benzylpiperidine derivative | Potent (exact value not specified) | Not specified | Selective |
| 24 | Morpholine analog with CF3 | Potent against human MAGL | Not specified | Not specified |
| 25 | Piperidine analog | Potent against human MAGL | Not specified | Significantly lower rodent MAGL potency |
| 26 | Piperidine analog | Potent against human MAGL | Not specified | Significantly lower rodent MAGL potency |
Data synthesized from multiple sources.[3][4][5]
Key Insights from the Data:
-
Compound 7 served as an encouraging starting point, demonstrating nanomolar potency against MAGL and good selectivity over FAAH.[4]
-
Further optimization led to the identification of compound 13 , which exhibited potent and selective MAGL inhibition.[3] This derivative also showed promising anti-proliferative and anti-migratory effects in pancreatic cancer cell cultures.[3]
-
The replacement of the piperidine ring with a morpholine ring (compound 24) maintained high potency against human MAGL and improved stability in human liver microsomes.[5]
-
However, the piperidine-containing analogs (compounds 25 and 26) , while potent against the human enzyme, showed significantly lower potency against rodent MAGL.[5] This species-dependent difference is a critical consideration for preclinical development.
Experimental Protocol: In Vitro MAGL Inhibition Assay
To ensure the trustworthiness and reproducibility of the biological data, it is essential to follow a well-defined experimental protocol. The following is a detailed, step-by-step methodology for a common spectrophotometric assay used to determine the inhibitory activity of compounds against human MAGL.[4]
Rationale
This assay measures the enzymatic activity of MAGL by monitoring the hydrolysis of a substrate, 4-nitrophenylacetate, which releases the chromogenic product 4-nitrophenol. The rate of 4-nitrophenol formation is directly proportional to MAGL activity. By measuring the reduction in this rate in the presence of an inhibitor, we can determine the compound's inhibitory potency (IC50).
Workflow Diagram
Caption: Workflow for the in vitro MAGL inhibition assay.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a stock solution of recombinant human MAGL in a suitable buffer (e.g., Tris-HCl).
-
Prepare a stock solution of the substrate, 4-nitrophenylacetate, in a solvent such as DMSO.
-
Prepare serial dilutions of the test compounds and a reference inhibitor in DMSO.
-
-
Assay Procedure:
-
In a 96-well microplate, add the MAGL enzyme solution to each well.
-
Add the test compounds at various concentrations (or DMSO as a vehicle control) to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the compounds to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the 4-nitrophenylacetate substrate solution to all wells.
-
Immediately place the microplate in a spectrophotometer and measure the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 10 minutes).
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Therapeutic Potential and Future Directions
The potent and selective inhibition of MAGL by 4-(3-trifluoromethylbenzoyl)piperidine analogs suggests their potential therapeutic application in a range of disorders. By elevating 2-AG levels, these compounds may offer benefits in:
-
Neurodegenerative Diseases: MAGL inhibition has shown neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.[4]
-
Inflammatory Conditions and Pain: Increased 2-AG levels can exert anti-inflammatory and analgesic effects.[4]
-
Cancer: MAGL is overexpressed in some aggressive cancers, and its inhibition can reduce tumor growth and invasiveness.[3]
Future research should focus on optimizing the pharmacokinetic properties of these analogs to improve their drug-like characteristics, including oral bioavailability and brain penetration. Further in vivo studies are necessary to validate their therapeutic efficacy and safety profiles in relevant disease models. The species-specific differences in potency also warrant further investigation to ensure the translatability of preclinical findings to human clinical trials.
References
-
Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - ResearchGate. Available at: [Link]
-
Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - PMC - PubMed Central. Available at: [Link]
-
Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) | Request PDF - ResearchGate. Available at: [Link]
-
Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases - PMC - PubMed Central. Available at: [Link]
-
Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed. Available at: [Link]
- WO2019072785A1 - Piperazine derivatives as magl inhibitors - Google Patents.
-
Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents - NIH. Available at: [Link]
-
Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed Central. Available at: [Link]
-
Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives - ScienceOpen. Available at: [Link]
-
Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease - Neuroquantology. Available at: [Link]
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - MDPI. Available at: [Link]
-
Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Available at: [Link]
-
Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions - ResearchGate. Available at: [Link]
-
Biological activities of piperidine alkaloids. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2019072785A1 - Piperazine derivatives as magl inhibitors - Google Patents [patents.google.com]
Navigating the Piperidine Maze: A Comparative Guide to 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride in Functional Assays
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the landscape of neuropharmacology, the piperidine scaffold is a cornerstone for the design of a multitude of centrally acting agents. Its conformational flexibility and ability to present substituents in defined spatial orientations have made it a privileged structure in the quest for novel therapeutics targeting neurological and psychiatric disorders. This guide delves into a comparative analysis of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride , a compound of interest due to its structural motifs, against a panel of well-characterized piperidine derivatives.
While direct, comprehensive functional data for 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride is not extensively published, its chemical architecture—featuring a benzoylpiperidine core and a trifluoromethyl group—provides a strong rationale for investigating its activity at key neuropharmacological targets. The benzoylpiperidine moiety is a well-established pharmacophore in ligands for monoamine transporters and serotonin receptors[1]. The trifluoromethyl group, a common bioisostere for a methyl group, is known to enhance metabolic stability, lipophilicity, and in some cases, receptor binding affinity, often facilitating passage across the blood-brain barrier[2][3].
This guide, therefore, takes an investigative approach. We will explore the potential functional profile of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride by comparing it to piperidine derivatives with known activities at the Dopamine Transporter (DAT), the Serotonin Transporter (SERT), and the 5-HT2A receptor. By understanding the structure-activity relationships (SAR) of these analogs, we can infer the likely biological space occupied by our lead compound and provide a framework for its empirical evaluation.
The Rationale: Connecting Structure to Potential Function
The selection of appropriate comparator compounds is critical for a meaningful analysis. Based on the structural features of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride, we hypothesize its potential interaction with the following targets:
-
Monoamine Transporters (DAT and SERT): The piperidine ring is a core element in many potent monoamine reuptake inhibitors. The overall structure bears resemblance to compounds in the GBR series of dopamine uptake inhibitors[4][5].
-
Serotonin Receptors (specifically 5-HT2A): The 4-benzoylpiperidine fragment is a key feature of several 5-HT2A receptor antagonists[1].
To explore these possibilities, we have selected the following well-characterized piperidine derivatives for comparison:
-
GBR 12909: A potent and selective dopamine reuptake inhibitor[5][6].
-
A Fluoxetine Analog (as a representative SERT inhibitor): Fluoxetine itself contains a trifluoromethylphenyl group and is a selective serotonin reuptake inhibitor (SSRI)[2][7]. We will consider the general class of trifluoromethyl-containing piperidine-like structures with SERT activity.
-
Ketanserin: A classic 5-HT2A receptor antagonist that also features a piperidine-containing scaffold[8][9].
Comparative Functional Assays: Unveiling Pharmacological Profiles
To quantitatively compare these compounds, a suite of in vitro functional assays is essential. The following protocols are standard in the field for characterizing ligands targeting monoamine transporters and G-protein coupled receptors (GPCRs) like the 5-HT2A receptor.
Experimental Protocol 1: Monoamine Transporter Radioligand Binding Assay
This assay determines the binding affinity of a test compound to the dopamine and serotonin transporters by measuring its ability to displace a known radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of the test compounds for DAT and SERT.
Materials:
-
HEK293 cells stably expressing human DAT (hDAT) or human SERT (hSERT).
-
[³H]WIN 35,428 (for DAT binding).
-
[³H]Citalopram (for SERT binding).
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.
-
Test compounds: 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride, GBR 12909, Fluoxetine analog.
-
Non-specific binding control: 10 µM Benztropine (for DAT), 10 µM Fluoxetine (for SERT).
-
96-well microplates, glass fiber filters, scintillation counter, and scintillation fluid.
Procedure:
-
Membrane Preparation: Harvest HEK293-hDAT or HEK293-hSERT cells and homogenize in ice-cold binding buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh binding buffer. Determine protein concentration using a standard protein assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of binding buffer or non-specific binding control.
-
50 µL of test compound at various concentrations (typically 0.1 nM to 10 µM).
-
50 µL of radioligand ([³H]WIN 35,428 for DAT or [³H]Citalopram for SERT) at a final concentration close to its Kd.
-
50 µL of cell membrane preparation (typically 20-40 µg of protein).
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Protocol 2: Monoamine Transporter Uptake Inhibition Assay
This functional assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.
Objective: To determine the IC50 of the test compounds for inhibiting dopamine and serotonin uptake.
Materials:
-
HEK293 cells stably expressing hDAT or hSERT, plated in 96-well plates.
-
[³H]Dopamine (for DAT uptake).
-
[³H]Serotonin (for SERT uptake).
-
Krebs-Ringer-HEPES (KRH) buffer: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 5 mM D-glucose, pH 7.4.
-
Test compounds.
-
Lysis buffer (e.g., 1% SDS).
Procedure:
-
Cell Culture: Plate HEK293-hDAT or HEK293-hSERT cells in 96-well plates and grow to confluence.
-
Pre-incubation: Wash the cells with KRH buffer and then pre-incubate with various concentrations of the test compound or vehicle for 10-20 minutes at 37°C.
-
Uptake Initiation: Add [³H]Dopamine or [³H]Serotonin to each well at a final concentration near the Km for uptake and incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Uptake Termination: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold KRH buffer.
-
Cell Lysis and Quantification: Lyse the cells with lysis buffer and transfer the lysate to scintillation vials. Add scintillation fluid and quantify the radioactivity.
-
Data Analysis: Determine the IC50 values by non-linear regression of the concentration-response curves.
Experimental Protocol 3: 5-HT2A Receptor Functional Assay (Calcium Flux)
This cell-based assay measures the ability of a compound to antagonize the increase in intracellular calcium concentration induced by a known 5-HT2A receptor agonist.
Objective: To determine the IC50 of the test compounds for antagonizing 5-HT2A receptor activation.
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
5-HT (Serotonin) as the agonist.
-
Test compounds and a known antagonist (e.g., Ketanserin).
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed the 5-HT2A expressing cells into the microplates and allow them to attach overnight.
-
Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for 60 minutes at 37°C.
-
Compound Pre-incubation: Wash the cells and then pre-incubate with various concentrations of the test compound or reference antagonist for 15-30 minutes at room temperature.
-
Signal Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence, then add a concentration of 5-HT that elicits a submaximal response (EC80) and immediately begin kinetic reading of fluorescence intensity for 1-2 minutes.
-
Data Analysis: Calculate the antagonist effect as the percentage inhibition of the agonist-induced calcium response. Determine the IC50 values from the concentration-response curves using non-linear regression.
Data Presentation: A Comparative Overview
The following table summarizes hypothetical, yet plausible, in vitro functional data for our compound of interest and the selected comparators. This data is intended to serve as a template for researchers to populate with their own experimental findings.
| Compound | DAT Binding (Ki, nM) | SERT Binding (Ki, nM) | DAT Uptake (IC50, nM) | SERT Uptake (IC50, nM) | 5-HT2A Antagonism (IC50, nM) |
| 4-(3-Trifluoromethylbenzoyl)piperidine HCl | To be determined | To be determined | To be determined | To be determined | To be determined |
| GBR 12909 | 1-5 | >1000 | 5-10 | >1000 | >1000 |
| Fluoxetine Analog | >1000 | 5-15 | >1000 | 10-25 | >1000 |
| Ketanserin | >1000 | ~100 | >1000 | >1000 | 1-5 |
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for characterizing the functional activity of a novel piperidine derivative.
Caption: Workflow for the functional characterization of novel piperidine derivatives.
Signaling Pathways: A Visual Representation
The potential interactions of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride with monoamine transporters and the 5-HT2A receptor are depicted in the following signaling pathway diagram.
Caption: Potential signaling pathways modulated by 4-(3-Trifluoromethylbenzoyl)piperidine HCl.
Conclusion and Future Directions
This guide provides a comprehensive framework for the functional characterization of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride and its comparison with other piperidine derivatives. The presented protocols for radioligand binding, neurotransmitter uptake, and receptor functional assays represent the gold standard in the field. By systematically evaluating the activity of this compound at the dopamine transporter, serotonin transporter, and 5-HT2A receptor, researchers can elucidate its pharmacological profile and potential as a novel therapeutic agent. The inclusion of a trifluoromethyl group suggests that this compound may possess favorable pharmacokinetic properties, making it a particularly interesting candidate for further investigation. Future studies should aim to confirm its primary molecular target(s), determine its selectivity profile across a broader range of receptors and transporters, and ultimately evaluate its efficacy in in vivo models of neurological and psychiatric disorders.
References
-
Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1-12.17.21. [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. [Link]
-
Eurofins. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. [Link]
-
Kim, H., & Mathew, B. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in molecular biology (Clifton, N.J.), 2793, 369–378. [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]
-
Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. [Link]
-
Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]
-
Van der Veen, I. R., et al. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 93(24), 8533–8541. [Link]
-
Reith, M. E., et al. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. Bioorganic & medicinal chemistry, 14(11), 3967–3973. [Link]
-
Montalvo-Perez, J. V., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of pharmacological and toxicological methods, 91, 59–66. [Link]
-
Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]
-
BioIVT. (n.d.). DAT Transporter Assay. [Link]
-
Reith, M. E. A., et al. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piper idine, an allosteric modulator of the serotonin transporter. Scholars@UK. [Link]
-
Urban, J. D., et al. (2007). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. ACS chemical neuroscience, 7(1), 1–18. [Link]
-
Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. [Link]
- Google Patents. (n.d.).
-
Google Patents. (n.d.). (12) United States Patent. [Link]
-
Innoprot. (n.d.). RECEPTOR INTERNALIZATION ASSAYS. [Link]
-
Lead Sciences. (n.d.). 4-(4-Trifluoromethylbenzoyl)piperidine hydrochloride. [Link]
-
Marques, M. N., & Marques, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules (Basel, Switzerland), 30(14), 3009. [Link]
-
YouTube. (2017, March 30). Receptor Binding Assay - Part 1. [Link]
-
Coop, A., et al. (2001). N-(trifluoromethyl)benzyl substituted N-normetazocines and N-norketobemidones. Bioorganic & medicinal chemistry letters, 11(11), 1449–1452. [Link]
-
Dürr, K. L., et al. (2014). Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid. The Journal of biological chemistry, 289(11), 7479–7492. [Link]
-
Tradeindia. (n.d.). 4-(trifluoromethyl)piperidinehydrochloride at Best Price in Shanghai, Shanghai | Shanghai Sinofluoro Chemicals Co., Ltd. [Link]
-
Marques, M. N., & Marques, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules (Basel, Switzerland), 30(14), 3009. [Link]
-
Patel, M., et al. (2024). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, e202400164. [Link]
-
PubChem. (n.d.). 4-(3-Trifluoromethyl-benzyl)-piperidine. [Link]
- Google Patents. (n.d.). IE44627B1 - M-trifluoromethylphenyl-piperidines.
- Google Patents. (n.d.). CN102603611B - Preparation method of trifluoromethyl piperidine compounds.
-
Cantelmo, A. R., et al. (2022). The Neurokinin-1 Receptor: Structure Dynamics and Signaling. International journal of molecular sciences, 23(19), 11884. [Link]
-
Su, M., et al. (2021). Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features. Science advances, 7(50), eabk3161. [Link]
- Google Patents. (n.d.). WO2003004498A1 - Beta-amino tetrahydroimidazo (1, 2-a) pyrazines and tetrahydrotrioazolo (4, 3-a)
-
National Institutes of Health. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. [Link]
Sources
- 1. WO2003004498A1 - Beta-amino tetrahydroimidazo (1, 2-a) pyrazines and tetrahydrotrioazolo (4, 3-a) pyrazines as dipeptidyl peptidase inhibitors for the treatment or prevention of diabetes - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. moleculardevices.com [moleculardevices.com]
- 5. 4-(4-Trifluoromethylbenzoyl)piperidine hydrochloride - Lead Sciences [lead-sciences.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
Introduction: The Therapeutic Potential of Targeting Endocannabinoid Hydrolases
A Comparative Guide to the Structure-Activity Relationships of Trifluoromethylbenzoylpiperidine Derivatives as Endocannabinoid Hydrolase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a vast array of physiological processes. The primary signaling molecules of this system, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), are degraded by the serine hydrolases Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), respectively.[1][2] Inhibiting these enzymes increases the endogenous levels of AEA and 2-AG, offering a promising therapeutic strategy for various disorders, including pain, inflammation, anxiety, and neurodegenerative diseases, often without the side effects associated with direct cannabinoid receptor agonists.[2][3][4]
The trifluoromethylbenzoylpiperidine scaffold has emerged as a privileged structure in the design of inhibitors for these key enzymes. This guide provides a comparative analysis of the structure-activity relationships (SAR) for this chemical class, focusing on how subtle molecular modifications influence potency and selectivity for FAAH and MAGL.
Core Scaffold and General SAR Principles
The trifluoromethylbenzoylpiperidine scaffold can be dissected into three key regions for SAR analysis: the Trifluoromethylbenzoyl (TFM-Benzoyl) Moiety , the central Piperidine Ring , and various Substituents on the piperidine nitrogen. The interplay of modifications across these regions dictates the inhibitor's affinity and specificity.
The inclusion of a trifluoromethyl (CF3) group is a common strategy in medicinal chemistry.[5] Its strong electron-withdrawing nature can enhance the electrophilicity of the adjacent carbonyl group, a key feature for interacting with the catalytic serine residue in both FAAH and MAGL.[3] Furthermore, its lipophilicity can facilitate entry into hydrophobic binding pockets within the active site.
The piperidine ring serves as a rigid and versatile scaffold, properly orienting the other pharmacophoric elements for optimal binding.[6] Its conformation and substitution patterns are critical for establishing key interactions within the enzyme's active site.[6]
Comparative SAR: FAAH vs. MAGL Inhibition
While both FAAH and MAGL are serine hydrolases, their active sites possess distinct topographies, allowing for the development of selective inhibitors. The trifluoromethylbenzoylpiperidine class provides an excellent case study in achieving this selectivity.
Modifications to the Benzoyl Ring
-
FAAH: For FAAH inhibitors, the position of the trifluoromethyl group on the benzoyl ring is critical. Often, meta- or para-substitution is preferred. The aromatic ring itself typically engages in hydrophobic interactions within the enzyme's acyl chain-binding pocket.[3]
-
MAGL: In MAGL inhibitors, while the TFM-benzoyl group is also important, the substitution pattern can be more flexible. Docking studies have shown that substituted aniline fragments can occupy a hydrophobic subpocket, identifying new key anchoring points for inhibitor development.[7] This suggests that modifications to this part of the molecule can be exploited to tune selectivity towards MAGL.
Modifications to the Piperidine Ring and its Substituents
This is where the most significant divergence in SAR for FAAH and MAGL is observed.
-
FAAH Inhibition: Many potent FAAH inhibitors based on this scaffold are irreversible, covalent modifiers.[8] They often feature a urea or carbamate linkage attached to the piperidine nitrogen.[1][9] These groups act as a "warhead," carbamylating the catalytic Ser241 residue.[1][9] The piperidine ring positions this reactive group for optimal attack. SAR studies have shown that the nature of the group attached to the urea nitrogen significantly impacts potency.[8]
-
Causality: The enzyme's active site induces a conformational strain on the urea group of the inhibitor, distorting the amide bond.[1] This distortion reduces electron delocalization, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by Ser241, leading to covalent inhibition.[1]
-
-
MAGL Inhibition: In contrast, the focus for MAGL inhibitors has increasingly shifted towards reversible mechanisms to avoid potential side effects associated with irreversible inhibition.[7][10] For reversible MAGL inhibitors of the benzoylpiperidine class, a common feature is a benzyl or aryl formyl group attached to the piperidine.[7][11][12]
-
Key Insight: The discovery of benzylpiperidine-based MAGL inhibitors highlighted the importance of a different set of interactions.[11][12] Molecular modeling predicts that these compounds establish their binding mode within the MAGL active site without forming a covalent bond.[13] Halogen substitutions (e.g., chlorine, bromine) on the phenyl ring of the benzyl group can maintain or slightly improve inhibitory activity.[12]
-
Quantitative SAR Data Comparison
The following table summarizes representative data for trifluoromethylbenzoylpiperidine analogs and related structures, illustrating the impact of structural modifications on inhibitory potency against human FAAH and MAGL.
| Compound Class | Key Structural Feature | Target | IC50 (nM) | Selectivity | Reference |
| Piperidine Urea | Pyridinyl-urea attached to piperidine | hFAAH | Potent (low nM) | High vs. MAGL | [8][9] |
| Aryl Formyl Piperidine | m-chloro-aniline fragment | hMAGL | 15 | High vs. FAAH | [7] |
| Benzylpiperidine | Unsubstituted Benzyl group | hMAGL | 133.9 | ~44-fold vs. FAAH | [12] |
| Benzylpiperidine | Dichloro-benzyl group | hMAGL | 107.2 | Not specified | [12] |
Experimental Protocols and Workflows
A typical SAR study for developing these inhibitors follows a structured workflow. The ability to reliably synthesize and test analogs is paramount.
General Synthetic Workflow
The synthesis of trifluoromethylbenzoylpiperidine derivatives is a cornerstone of SAR exploration. A generalized, yet robust, synthetic scheme allows for the systematic modification of the core scaffold.
Caption: Generalized synthetic workflow for analog generation.
Protocol: In Vitro FAAH/MAGL Inhibition Assay (Fluorometric)
This protocol provides a reliable method for determining the IC50 values of newly synthesized compounds, forming the data backbone of any SAR campaign.
Materials:
-
Human recombinant FAAH or MAGL enzyme
-
Fluorogenic substrate (e.g., AMC-arachidonoyl amide for FAAH)
-
Assay buffer (e.g., Tris-HCl, pH 9.0)
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute into the assay buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the stock solution of hFAAH or hMAGL in the assay buffer to the working concentration.
-
Assay Reaction: a. To each well of the 96-well plate, add 20 µL of the test compound dilution (or DMSO for control). b. Add 160 µL of the diluted enzyme solution to each well. c. Pre-incubate the plate at 37°C for 15 minutes. This step is crucial, especially when assessing irreversible inhibitors, to allow for time-dependent inactivation. d. Initiate the reaction by adding 20 µL of the fluorogenic substrate to each well.
-
Data Acquisition: Immediately begin monitoring the increase in fluorescence (e.g., Ex/Em = 360/465 nm) at 37°C for 15-30 minutes using a kinetic read mode.
-
Data Analysis: a. Calculate the initial velocity (V) of the reaction for each concentration of the inhibitor. b. Plot the percent inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.[14]
Logical Framework for SAR Interpretation
The data generated from synthesis and biological testing must be interpreted logically to guide the next round of drug design.
Caption: The iterative cycle of a structure-activity relationship study.
Conclusion and Future Directions
The trifluoromethylbenzoylpiperidine scaffold is a highly adaptable platform for developing potent and selective inhibitors of FAAH and MAGL. The key to achieving selectivity lies in exploiting the distinct structural features of each enzyme's active site.
-
For FAAH , potent inhibition is often achieved through irreversible mechanisms involving urea-based warheads that are precisely positioned by the piperidine ring.
-
For MAGL , the development of reversible inhibitors is a growing trend, with SAR studies focusing on optimizing non-covalent interactions via benzyl or other aryl groups on the piperidine nitrogen.[10][13]
Future research should focus on dual FAAH/MAGL inhibitors, as simultaneous elevation of both AEA and 2-AG has shown synergistic therapeutic effects in preclinical models for conditions like pain and catalepsy.[4][15] The trifluoromethylbenzoylpiperidine scaffold, with its demonstrated versatility, represents an excellent starting point for the rational design of such dual-action agents.
References
-
Discovery of Aryl Formyl Piperidine Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase Inhibitors. (2020). Journal of Medicinal Chemistry, 63(11), 5783-5796. [Link]
-
Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. (2021). European Journal of Medicinal Chemistry, 209, 112857. [Link]
-
Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. (2024). BORIS Portal. [Link]
-
Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. (2022). ResearchGate. [Link]
-
Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. (2022). Journal of Medicinal Chemistry. [Link]
-
In vitro hMAGL and hFAAH inhibition assay of the synthesized compounds... (n.d.). ResearchGate. [Link]
-
Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. (2021). PMC. [Link]
-
Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. (n.d.). PMC. [Link]
-
Discovery of novel fatty acid amide hydrolase (FAAH) inhibitors as anti-alzheimer agents via in-silico-based drug design, virtual screening, molecular docking, molecular dynamics simulation, DFT, and non-clinical studies. (n.d.). PubMed. [Link]
-
Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo. (n.d.). PMC. [Link]
-
The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). (n.d.). PMC. [Link]
-
Inhibiting the endocannabinoid degrading enzymes FAAH and MAGL during zebrafish embryogenesis alters sensorimotor function. (n.d.). Company of Biologists Journals. [Link]
-
Structure based design of novel irreversible FAAH inhibitors. (2010). ResearchGate. [Link]
-
Dual Inhibition of FAAH and MAGL Counteracts Migraine-like Pain and Behavior in an Animal Model of Migraine. (n.d.). PubMed Central. [Link]
-
Endocannabinoid signaling and the role of FAAH and MAGL fact sheet. (2023). Bristol Myers Squibb. [Link]
-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed. [Link]
Sources
- 1. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]
- 3. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Inhibition of FAAH and MAGL Counteracts Migraine-like Pain and Behavior in an Animal Model of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Aryl Formyl Piperidine Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. [boris-portal.unibe.ch]
- 14. Discovery of novel fatty acid amide hydrolase (FAAH) inhibitors as anti-alzheimer agents via in-silico-based drug design, virtual screening, molecular docking, molecular dynamics simulation, DFT, and non-clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-(3-Trifluoromethylbenzoyl)piperidine HCl
In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. For active pharmaceutical ingredients (APIs) and their intermediates, such as 4-(3-Trifluoromethylbenzoyl)piperidine HCl, robust and reliable analytical methods are the bedrock of quality control. This guide provides an in-depth comparison and cross-validation of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of this key piperidine derivative. Our focus extends beyond mere procedural steps to elucidate the scientific rationale behind methodological choices, ensuring a thorough understanding for researchers, scientists, and drug development professionals.
The Critical Role of Method Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1][2] When multiple analytical methods are employed, for instance, during different stages of drug development or at different manufacturing sites, cross-validation becomes essential to ensure the consistency and reliability of results.[3] This guide is structured to provide a comprehensive framework for the cross-validation of HPLC and GC-MS methods for 4-(3-Trifluoromethylbenzoyl)piperidine HCl, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]
Analytical Methodologies Under Comparison
Two powerful and widely used analytical techniques, HPLC with UV detection and GC-MS, are evaluated for the quantitative determination of 4-(3-Trifluoromethylbenzoyl)piperidine HCl.
1. High-Performance Liquid Chromatography (HPLC) with UV Detection:
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a broad range of compounds. For 4-(3-Trifluoromethylbenzoyl)piperidine HCl, a reversed-phase HPLC method is proposed. The trifluoromethylbenzoyl moiety contains a strong chromophore, making UV detection a suitable and robust choice for quantification.
2. Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry. While the hydrochloride salt form of the analyte is non-volatile, derivatization or direct analysis of the free base can be employed. GC-MS is particularly valuable for its ability to provide structural information, which can be crucial for impurity profiling.
Cross-Validation Protocol
The cross-validation of the HPLC and GC-MS methods will be conducted by assessing the following validation parameters as stipulated by ICH Q2(R1) guidelines:[4][7]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Design and Rationale
High-Performance Liquid Chromatography (HPLC) with UV Detection
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is chosen for its versatility and proven performance in separating moderately polar compounds.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% trifluoroacetic acid in water). The organic modifier (acetonitrile) is selected for its low UV cutoff and good elution strength for the analyte. Trifluoroacetic acid is used as an ion-pairing agent to improve peak shape for the basic piperidine moiety.[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Detection Wavelength: The wavelength of maximum absorbance for the trifluoromethylbenzoyl chromophore, determined by a UV scan (e.g., 254 nm).
-
Injection Volume: 10 µL.
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source and a quadrupole mass analyzer.
-
Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for the analysis of the derivatized or free base form of the analyte.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is employed to ensure good separation and peak shape. For example, an initial temperature of 100 °C held for 1 minute, then ramped to 280 °C at 20 °C/min, and held for 5 minutes.
-
Injector Temperature: 250 °C.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the analyte to enhance sensitivity and selectivity.
-
Transfer Line Temperature: 280 °C.
-
Sample Preparation for GC-MS:
To analyze the hydrochloride salt by GC, it is necessary to convert it to the free base. This can be achieved by dissolving the sample in a suitable solvent and neutralizing it with a base, followed by extraction of the free base into an organic solvent.
Comparative Data Analysis
The following tables present hypothetical, yet realistic, data from the cross-validation study of the HPLC and GC-MS methods.
Table 1: Specificity
| Parameter | HPLC-UV | GC-MS |
| Peak Purity | Pass | Not Applicable |
| Resolution from Placebo Peaks | > 2.0 | Complete Separation |
| Interference from Related Substances | No interference observed | No co-eluting peaks with the same mass spectrum |
Table 2: Linearity and Range
| Parameter | HPLC-UV | GC-MS |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 |
| Correlation Coefficient (r²) | 0.9995 | 0.9992 |
| Regression Equation | y = 12345x + 678 | y = 98765x + 432 |
Table 3: Accuracy (Recovery)
| Concentration Level | HPLC-UV (% Recovery ± RSD) | GC-MS (% Recovery ± RSD) |
| Low (80%) | 99.5 ± 0.8% | 101.2 ± 1.5% |
| Medium (100%) | 100.2 ± 0.5% | 99.8 ± 1.2% |
| High (120%) | 99.8 ± 0.6% | 98.9 ± 1.8% |
Table 4: Precision
| Parameter | HPLC-UV (%RSD) | GC-MS (%RSD) |
| Repeatability (n=6) | 0.7% | 1.3% |
| Intermediate Precision (n=6, different day, different analyst) | 1.2% | 2.1% |
Table 5: LOD & LOQ
| Parameter | HPLC-UV (µg/mL) | GC-MS (µg/mL) |
| LOD | 0.3 | 0.03 |
| LOQ | 1.0 | 0.1 |
Table 6: Robustness
| Varied Parameter | HPLC-UV (%RSD of Results) | GC-MS (%RSD of Results) |
| Flow Rate/Oven Ramp Rate (±10%) | < 2.0% | < 3.0% |
| Mobile Phase Composition/Carrier Gas Flow (±2%) | < 1.5% | < 2.5% |
| Column Temperature (±2°C) | < 1.0% | < 2.0% |
Interpretation of Results and Method Comparison
The hypothetical data presented above allows for a comprehensive comparison of the two analytical methods:
-
Specificity: Both methods demonstrate excellent specificity for the analysis of 4-(3-Trifluoromethylbenzoyl)piperidine HCl. The mass spectrometric detection in GC-MS provides an additional layer of confirmation.
-
Linearity and Range: The HPLC-UV method shows a wider linear range, which can be advantageous for analyzing samples with varying concentrations without the need for extensive dilution.
-
Accuracy and Precision: Both methods exhibit high accuracy, with recovery values close to 100%. The HPLC-UV method demonstrates superior precision, with lower relative standard deviations for both repeatability and intermediate precision. This suggests that the HPLC method may be more suitable for routine quality control testing where high precision is critical.
-
Sensitivity (LOD & LOQ): The GC-MS method is significantly more sensitive, with approximately 10-fold lower LOD and LOQ values. This makes it the preferred method for trace-level analysis, such as impurity determination or pharmacokinetic studies.
-
Robustness: Both methods are robust to small, deliberate changes in experimental parameters, indicating their reliability in a routine laboratory setting.
Visualizing the Cross-Validation Workflow
The following diagrams illustrate the logical flow of the cross-validation process.
Caption: Workflow for the cross-validation of analytical methods.
Caption: Interrelationship of analytical method validation parameters.
Conclusion and Recommendations
Both HPLC-UV and GC-MS are suitable and reliable methods for the quantitative analysis of 4-(3-Trifluoromethylbenzoyl)piperidine HCl. The choice of method will ultimately depend on the specific application:
-
For routine quality control and release testing of the API and formulated product, the HPLC-UV method is recommended due to its wider linear range, superior precision, and simpler sample preparation.
-
For trace-level analysis , such as the determination of impurities, degradation products, or for bioanalytical studies, the GC-MS method is the preferred choice owing to its significantly higher sensitivity and the structural information it provides.
This guide demonstrates a comprehensive approach to the cross-validation of analytical methods, ensuring data integrity and consistency across different analytical platforms. By understanding the underlying principles and the relative strengths of each technique, scientists can make informed decisions to select the most appropriate method for their specific analytical challenges in the pharmaceutical industry.
References
- Validation of Analytical Methods for Pharmaceutical Analysis. (n.d.). International Journal of Pharmaceutical Erudition.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Profound.
- Analytical method validation: A brief review. (n.d.). Journal of Pharmacy Research.
- U.S. Food and Drug Administration. (2024, March). Q2(R2)
- European Medicines Agency. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. EMA.
- International Council for Harmonis
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- Altabrisa Group. (2025, July 30).
- Mali, C., Sonawane, B., & Mali, R. (2025, July 11). Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review with ICH Q2(R1). International Journal of Pharmaceutical Sciences.
- ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
- Google Patents. (n.d.).
- Human Metabolome Database. (n.d.).
- United Nations Office on Drugs and Crime. (n.d.).
- MDPI. (n.d.).
- Thermo Fisher Scientific. (n.d.). 4-(Trifluoromethyl)piperidine hydrochloride, 97% 1 g.
- MilliporeSigma. (n.d.).
- CORE. (n.d.). Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine.
- Fisher Scientific. (n.d.). 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride, TRC 100 mg.
- National Academic Digital Library of Ethiopia. (n.d.). HPLC methods for recently approved pharmaceuticals.
- BenchChem. (n.d.). Spectroscopic Profile of 4-(Chloromethyl)piperidine Hydrochloride: A Technical Guide.
- Chemicalbook. (n.d.). 4-(3-TRIFLUOROMETHYLBENZOYL)-PIPERIDINE, HYDROCHLORIDE | 25519-83-9.
Sources
- 1. particle.dk [particle.dk]
- 2. wjarr.com [wjarr.com]
- 3. fda.gov [fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. researchgate.net [researchgate.net]
Comparative Efficacy Analysis of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride as a Putative Prolyl Oligopeptidase Inhibitor
Introduction
The quest for novel therapeutic agents for neurodegenerative and psychiatric disorders is a cornerstone of modern medicinal chemistry. Within this landscape, the inhibition of prolyl oligopeptidase (POP), a serine protease, has emerged as a promising strategy.[1][2] POP is implicated in the metabolism of proline-containing neuropeptides and has been linked to the pathophysiology of conditions such as Alzheimer's disease, Parkinson's disease, and various psychiatric disorders.[2][3] Its inhibition is considered a potential avenue for cognitive enhancement and neuroprotection.[1][4]
This guide presents a comparative efficacy study of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride, a compound featuring a benzoylpiperidine scaffold—a privileged structure in neuropharmacology.[5] While direct inhibitory data for this specific molecule is not extensively published, its structural motifs, particularly the trifluoromethyl group known to enhance biological activity, suggest its potential as a modulator of neurological targets.[6] Herein, we propose and outline a comprehensive in vitro evaluation of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride against the well-characterized enzyme prolyl oligopeptidase, comparing its hypothetical performance with established POP inhibitors.
Rationale for Target Selection: Prolyl Oligopeptidase (POP)
Prolyl oligopeptidase is a cytosolic enzyme that cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues.[4][7] Its involvement in neuroinflammation, protein aggregation, and neuropeptide signaling makes it a compelling target for therapeutic intervention in neurodegenerative diseases.[3][7] The benzoylpiperidine framework is present in numerous centrally active compounds, suggesting that 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride may possess the necessary structural features for interaction with neurological targets like POP.
Comparative Inhibitors
To establish a robust benchmark for the efficacy of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride (referred to as Compound X for this guide), we have selected two well-characterized POP inhibitors with distinct chemical scaffolds:
-
Z-Pro-Prolinal (ZPP) : A classic, potent, and widely used reference inhibitor of POP.[8]
-
S-17092 : A non-peptidic, brain-permeable POP inhibitor that has been investigated for its cognitive-enhancing effects.
Experimental Design: A Step-by-Step Approach to Comparative Efficacy
The following sections detail the experimental workflow designed to ascertain and compare the inhibitory potential of Compound X against POP.
Caption: Experimental workflow for the comparative efficacy analysis.
Part 1: In Vitro Enzymatic Assays
The half-maximal inhibitory concentration (IC50) is a primary metric for quantifying the potency of an inhibitor.
Protocol:
-
Reagents and Materials :
-
Human recombinant prolyl oligopeptidase (POP)
-
Fluorogenic substrate: Z-Gly-Pro-AMC (N-carbobenzoxy-glycyl-L-prolyl-7-amino-4-methylcoumarin)
-
Assay buffer: 0.1 M sodium/potassium phosphate buffer (pH 7.0), containing 0.1 mM DTT.[9]
-
Test compounds: Compound X, Z-Pro-Prolinal, S-17092 (dissolved in DMSO)
-
96-well black microplates
-
Fluorometric microplate reader
-
-
Procedure :
-
Prepare serial dilutions of Compound X, Z-Pro-Prolinal, and S-17092 in the assay buffer. The final DMSO concentration should be kept below 1%.
-
To each well of the microplate, add 20 µL of the test compound dilution and 20 µL of the POP enzyme solution (final concentration 0.02 U/well).[8]
-
Incubate the enzyme-inhibitor mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the Z-Gly-Pro-AMC substrate (final concentration 100 µM).[9]
-
Monitor the fluorescence intensity (excitation at 380 nm, emission at 460 nm) every minute for 30 minutes.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Hypothetical Results:
| Inhibitor | IC50 (nM) |
| Compound X | 85.2 ± 5.6 |
| Z-Pro-Prolinal | 15.8 ± 1.9 |
| S-17092 | 42.5 ± 3.1 |
To understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), kinetic studies are performed.
Protocol:
-
Follow the general procedure for the IC50 assay.
-
Vary the concentration of the substrate (Z-Gly-Pro-AMC) at several fixed concentrations of Compound X.
-
Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition and the inhibition constant (Ki).
Hypothetical Kinetic Parameters for Compound X:
| Parameter | Value |
| Mechanism of Inhibition | Competitive |
| Ki (nM) | 35.7 |
Part 2: Cell-Based Assays
It is crucial to ensure that the observed enzyme inhibition is not a result of general cellular toxicity.
Protocol:
-
Cell Line : SH-SY5Y human neuroblastoma cell line.
-
Reagents :
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent.
-
Test compounds.
-
-
Procedure :
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of Compound X, Z-Pro-Prolinal, and S-17092 for 24 hours.
-
Add the MTT reagent and incubate for 4 hours.
-
Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Hypothetical Cell Viability Data:
| Compound | CC50 (µM) |
| Compound X | > 100 |
| Z-Pro-Prolinal | 75.3 |
| S-17092 | > 100 |
To confirm that Compound X inhibits POP within a cellular context, a cellular thermal shift assay (CETSA) can be employed.[10]
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Protocol:
-
Treat intact SH-SY5Y cells with Compound X or a vehicle control.
-
Heat the cell suspensions to a range of temperatures.
-
Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Detect the amount of soluble POP at each temperature using Western blotting or ELISA.
-
Binding of Compound X to POP is expected to stabilize the protein, resulting in a higher melting temperature compared to the vehicle control.
Discussion and Interpretation of Hypothetical Findings
Based on our hypothetical results, 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride (Compound X ) demonstrates moderate inhibitory activity against prolyl oligopeptidase with an IC50 value of 85.2 nM. While less potent than the reference inhibitor Z-Pro-Prolinal (IC50 = 15.8 nM), it shows comparable potency to S-17092 (IC50 = 42.5 nM).
The kinetic analysis suggests that Compound X acts as a competitive inhibitor, indicating that it likely binds to the active site of POP. This is a favorable characteristic for a drug candidate, as it suggests a specific mode of action.
Crucially, Compound X exhibits low cytotoxicity, with a CC50 value greater than 100 µM in SH-SY5Y cells. This indicates a favorable therapeutic window, as the concentration required for significant enzyme inhibition is substantially lower than that which causes cell death.
Conclusion and Future Directions
This guide outlines a systematic approach to evaluating the comparative efficacy of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride as a putative prolyl oligopeptidase inhibitor. The proposed experiments, from in vitro enzyme kinetics to cell-based target engagement, provide a comprehensive framework for characterizing a novel compound.
The hypothetical data presented suggest that 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride warrants further investigation. Future studies should focus on:
-
Selectivity profiling against other serine proteases to ensure target specificity.[11]
-
In vivo studies in animal models of neurodegeneration to assess its pharmacokinetic properties, brain penetrance, and therapeutic efficacy.
-
Structure-activity relationship (SAR) studies to optimize the benzoylpiperidine scaffold for enhanced potency and selectivity.
By following this rigorous, data-driven approach, researchers can effectively evaluate the potential of novel compounds like 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride and contribute to the development of next-generation therapeutics for neurological disorders.
References
- Slow-binding inhibitors of prolyl oligopeptidase with different functional groups
- Inhibitors of Prolyl Oligopeptidases for the Therapy of Human Diseases.
- The biological role of prolyl oligopeptidase and the procognitive potential of its peptidic inhibitors from food proteins. Taylor & Francis Online.
- New tricks of prolyl oligopeptidase inhibitors - A common drug therapy for several neurodegener
- Prolyl oligopeptidase and its role in the organism: attention to the most promising and clinically relevant inhibitors. PubMed.
- Inhibition of prolyl oligopeptidase: A promising pathway to prevent the progression of age-related macular degener
- The biological role of prolyl oligopeptidase and the procognitive potential of its peptidic inhibitors from food proteins. Taylor & Francis Online.
- The role of prolyl oligopeptidase, understanding the puzzle.
- Prolyl oligopeptidase binds to GAP-43 and functions without its peptidase activity. PubMed.
- Substrate-like novel inhibitors of prolyl specific oligo peptidase for neurodegenerative disorders. Taylor & Francis Online.
- 3-[4-(Trifluoromethyl)Benzyl]Piperidine Hydrochloride. Chem-Impex.
- 4-[4-(Trifluoromethyl)Benzyl]Piperidine Hydrochloride. Chem-Impex.
- The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed Central.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Prolyl oligopeptidase and its role in the organism: attention to the most promising and clinically relevant inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New tricks of prolyl oligopeptidase inhibitors - A common drug therapy for several neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [mostwiedzy.pl]
- 5. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. The role of prolyl oligopeptidase, understanding the puzzle - García-Horsman - Annals of Translational Medicine [atm.amegroups.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of prolyl oligopeptidase: A promising pathway to prevent the progression of age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Assessing the Selectivity Profile of 4-(3-Trifluoromethylbenzoyl)piperidine HCl: A Comparative Analysis
In the landscape of contemporary drug discovery, particularly within neuropharmacology, the principle of selectivity is paramount. A molecule's ability to interact with its intended target while minimizing off-target engagement is often the deciding factor between a promising therapeutic candidate and a compound relegated to the archives due to adverse effects. This guide offers an in-depth, objective comparison of the selectivity profile of 4-(3-Trifluoromethylbenzoyl)piperidine HCl, a compound of interest for its potential modulation of monoamine transporters.
The benzoylpiperidine scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous neuroleptic agents that target serotoninergic and dopaminergic receptors.[1] The specific analogue, 4-(3-Trifluoromethylbenzoyl)piperidine HCl, is structurally suggestive of activity at the monoamine transporters (MATs): the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). These transporters are critical for regulating neurotransmission and are the primary targets for a wide array of therapeutics for neuropsychiatric disorders.[2][3]
This guide will provide a framework for characterizing the selectivity of this compound, comparing its hypothetical profile against well-established monoamine reuptake inhibitors. We will detail the essential experimental protocols—radioligand binding and synaptosomal uptake assays—that form the cornerstone of in vitro selectivity assessment, explaining the scientific rationale behind each methodological step.
Comparative Selectivity at Monoamine Transporters
The therapeutic efficacy and side-effect profile of a MAT inhibitor are dictated by its relative affinity for DAT, NET, and SERT.[4] For instance, cocaine blocks all three transporters with similar, sub-micromolar potency, contributing to its powerful psychostimulant and addictive properties.[5] In contrast, selective serotonin reuptake inhibitors (SSRIs) like fluoxetine and escitalopram show high affinity for SERT with minimal interaction at other transporters, which is key to their therapeutic action in depression and anxiety.[6][7][8] Other compounds, such as methylphenidate, are potent inhibitors of DAT and NET but are over 2000-fold less potent at SERT.[5][9]
To contextualize the potential profile of 4-(3-Trifluoromethylbenzoyl)piperidine HCl, we present a comparative table of established MAT inhibitors with their binding affinities (Kᵢ) and functional potencies (IC₅₀). The goal of the experimental workflows described later is to populate such a table for our compound of interest.
Table 1: Comparative Potency of Reference Monoamine Transporter Inhibitors
| Compound | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | Selectivity Profile | Primary Use |
| Cocaine | ~230 - 640 | ~480 | ~740 | Non-selective (DAT/NET/SERT) | Anesthetic, Drug of Abuse[5][10] |
| Methylphenidate | ~60 | ~100 | ~132,000 | DAT/NET Selective | ADHD[5][9] |
| Bupropion | ~5230 | - | - | Weak DAT inhibitor | Depression, Smoking Cessation[3][10] |
| Fluoxetine | >1000 | >1000 | ~1.4 | SERT Selective (SSRI) | Depression, Anxiety[6][7] |
| Desipramine | >1000 | ~1-10 | >1000 | NET Selective (TCA) | Depression[11] |
| GBR-12909 | ~1-5 | - | - | Highly DAT Selective | Research Tool[12][13] |
| 4-(3-TFBz)Pip HCl | To Be Determined | To Be Determined | To Be Determined | To Be Determined | Research Compound |
Note: Kᵢ values are compiled from multiple sources and can vary based on experimental conditions. The purpose is to show relative potencies.
Experimental Framework for Selectivity Profiling
A comprehensive assessment requires both binding and functional assays. Binding assays determine the affinity of the compound for the transporter protein, while functional assays measure its ability to inhibit the transporter's primary function: neurotransmitter reuptake.
Workflow for In Vitro Selectivity Assessment
The overall process involves preparing a source of transporters, conducting competitive binding and uptake inhibition assays across a range of compound concentrations, and analyzing the data to determine key parameters like Kᵢ and IC₅₀.
Caption: Overall workflow for determining the selectivity profile.
Protocol 1: Competitive Radioligand Binding Assay
This assay quantifies the affinity (Kᵢ) of a test compound by measuring its ability to displace a known radioligand from its target transporter.
Principle: The assay is based on the law of mass action. A fixed concentration of a high-affinity radioligand and a source of transporters (e.g., cell membranes from HEK293 cells expressing the human transporter or brain tissue homogenates) are incubated with varying concentrations of the unlabeled test compound.[11] The amount of radioligand bound to the transporter decreases as the concentration of the competing test compound increases.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Binding Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4). The exact composition can be critical and should be optimized.[14]
-
Membrane Preparation: Homogenize brain tissue (e.g., rat striatum for DAT, cortex for NET/SERT) or transfected cells in ice-cold lysis buffer. Centrifuge to pellet cell debris, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes containing the transporters. Resuspend the final pellet in binding buffer.[14] Determine protein concentration using a BCA or Bradford assay.
-
Radioligand & Competitor Solutions: Prepare serial dilutions of 4-(3-Trifluoromethylbenzoyl)piperidine HCl. Prepare solutions of the chosen radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT) and a saturating concentration of a known inhibitor for determining non-specific binding (e.g., 10 µM cocaine for DAT).[11]
-
-
Assay Execution (96-well plate format):
-
To each well, add:
-
Causality: Using a radioligand concentration near its dissociation constant (Kₑ) ensures sensitivity to competition. The non-specific binding control is crucial; it measures radioligand adherence to the filter and other non-transporter components, and this value must be subtracted from all other measurements to isolate specific binding.[11]
-
-
Incubation & Filtration:
-
Incubate the plate for 60-120 minutes at a controlled temperature (e.g., 4°C or room temperature) to reach equilibrium.[15]
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand.[11]
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Causality: Rapid filtration and cold buffer washes are essential to prevent the dissociation of the radioligand-transporter complex, ensuring an accurate snapshot of the equilibrium state.
-
-
Quantification and Analysis:
-
Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the specific radioligand binding).
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[14]
-
Protocol 2: Synaptosomal Neurotransmitter Uptake Assay
This functional assay measures the potency (IC₅₀) of a compound to inhibit the transport of a neurotransmitter into synaptosomes.
Principle: Synaptosomes are resealed nerve terminals isolated from brain tissue that retain functional transporters.[16][17] The assay measures the uptake of a radiolabeled neurotransmitter (e.g., [³H]Dopamine) into these vesicles. An inhibitor will reduce the rate of uptake in a concentration-dependent manner.[18]
Step-by-Step Methodology:
-
Preparation of Synaptosomes:
-
Rapidly dissect and homogenize brain tissue (e.g., mouse or rat striatum) in an ice-cold sucrose buffer (e.g., 0.32 M sucrose, 4 mM HEPES).[16]
-
Perform differential centrifugation: a low-speed spin to remove nuclei and debris, followed by a high-speed spin of the supernatant to pellet the crude synaptosomal fraction.[16][18]
-
Resuspend the synaptosomal pellet in an appropriate uptake buffer (e.g., Krebs-HEPES buffer).
-
Causality: The sucrose buffer maintains osmotic balance, preserving the integrity of the synaptosomes. The two-step centrifugation isolates the synaptosomes from larger and smaller subcellular components.
-
-
Assay Execution (96-well plate format):
-
Pre-incubation: Add synaptosomes to wells containing varying concentrations of 4-(3-Trifluoromethylbenzoyl)piperidine HCl or vehicle. Incubate for 10-30 minutes at 37°C.[18]
-
Causality: Pre-incubation allows the inhibitor to bind to the transporters before the substrate is introduced.
-
-
Initiation and Termination of Uptake:
-
Initiate the uptake reaction by adding a low concentration of the radiolabeled neurotransmitter (e.g., [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin).[18]
-
Incubate for a short, defined period (e.g., 1-5 minutes) to measure the initial rate of transport.
-
Causality: Measuring the initial linear phase of uptake is critical. If the incubation is too long, the substrate can accumulate, and the assay will no longer reflect the true initial transport rate.
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters and wash with ice-cold buffer.[18]
-
-
Quantification and Analysis:
-
Measure the radioactivity trapped on the filters as described in the binding assay protocol.
-
Define non-specific uptake using a known potent inhibitor (e.g., cocaine or mazindol) or by performing the assay at 4°C, where active transport is negligible.
-
Calculate specific uptake and plot the percent inhibition versus the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression.
-
Interpreting the Data: Building the Selectivity Profile
Upon completion of these assays for DAT, NET, and SERT, the selectivity of 4-(3-Trifluoromethylbenzoyl)piperidine HCl can be quantified. Selectivity is typically expressed as a ratio of Kᵢ or IC₅₀ values. For example, the DAT/SERT selectivity ratio would be calculated as Kᵢ (SERT) / Kᵢ (DAT). A high ratio indicates high selectivity for DAT over SERT.
Caption: Logical relationship for determining selectivity ratios.
A compound with a profile showing high affinity and potency for a single transporter (e.g., Kᵢ < 100 nM) and significantly lower affinity for the other two (e.g., Kᵢ > 1000 nM) would be considered highly selective. This profile is often desirable to minimize side effects associated with modulating multiple neurotransmitter systems.[8][19] Conversely, a compound with balanced activity at two transporters (a dual inhibitor) may have distinct therapeutic applications.[4]
By systematically applying these validated protocols, researchers can generate a robust and reliable selectivity profile for 4-(3-Trifluoromethylbenzoyl)piperidine HCl, enabling an objective comparison with existing pharmacological tools and paving the way for its rational use in neuroscience research and drug development.
References
- Dr.Oracle. (2025, October 22). What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters?
-
Varghese, F. P., et al. (2020). Selective Inhibition of the Serotonin Transporter in the Treatment of Depression: Sertraline, Fluoxetine and Citalopram. Neuropsychopharmacologia Hungarica, 22(1), 4–15. Retrieved from [Link]
-
Andersen, J., et al. (2011). Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters. Proceedings of the National Academy of Sciences, 108(29), 12137–12142. Retrieved from [Link]
-
Larsen, A. T., et al. (2025). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Journal of Visualized Experiments. Retrieved from [Link]
-
PharmGKB. (n.d.). Selective Serotonin Reuptake Inhibitors (SSRI) Pathway. Retrieved from [Link]
-
Mayo Clinic. (n.d.). Selective serotonin reuptake inhibitors (SSRIs). Retrieved from [Link]
-
Cheng, M. H., et al. (2017). Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. Frontiers in Neurology, 8, 471. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of the K I values of 5 psychostimulants to inhibit human and mouse monoamine transporters. Retrieved from [Link]
-
Earles, C., et al. (2014). Voltammetric characterization of the effect of monoamine uptake inhibitors and releasers on dopamine and serotonin uptake in mouse caudate-putamen and substantia nigra slices. Journal of Neurophysiology, 112(5), 1055–1065. Retrieved from [Link]
-
Wikipedia. (n.d.). Dopamine reuptake inhibitor. Retrieved from [Link]
-
Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 691. Retrieved from [Link]
-
Han, D. D., & Gu, H. H. (2010). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology, 10, 6. Retrieved from [Link]
-
Eldeeb, K., et al. (2012). Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection. Neuroscience, 205, 129–138. Retrieved from [Link]
-
Heikkila, R. E., et al. (1983). Rapid Determination of Dopamine Uptake in Synaptosomal Preparations. Journal of Neuroscience Methods, 9(2), 157–162. Retrieved from [Link]
-
Zhang, Y., et al. (2025). New Insights Into the Human Dopamine Transporter: Structure, Function, and Therapeutic Potential. Journal of the American Heart Association. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Rothman, R. B., & Baumann, M. H. (2009). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Methods in Molecular Biology, 521, 139–156. Retrieved from [Link]
-
Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]
-
Glennon, R. A. (2014). Discovery and Development of Monoamine Transporter Ligands. ACS Chemical Neuroscience, 5(1), 1–3. Retrieved from [Link]
-
Franchini, S., et al. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 26(11), 3247. Retrieved from [Link]
Sources
- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 3. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Selective Inhibition of the Serotonin Transporter in the Treatment of Depression: Sertraline, Fluoxetine and Citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective serotonin reuptake inhibitors (SSRIs) - Mayo Clinic [mayoclinic.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Insights Into the Human Dopamine Transporter: Structure, Function, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 16. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
- 17. Rapid determination of dopamine uptake in synaptosomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Validation of a Stability-Indicating HPLC Method for 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride
Introduction: The Imperative for Stability-Indicating Methods
In pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a critical quality attribute that dictates its shelf-life, storage conditions, and ultimately, patient safety. A stability-indicating analytical method (SIAM) is a validated quantitative procedure designed to accurately measure the concentration of the API, free from interference from its degradation products, process impurities, or other components in the sample matrix.[1][2] The development and validation of such methods are mandated by regulatory bodies worldwide, including the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5]
This guide provides an in-depth, experience-driven walkthrough for the validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride, a key intermediate in the synthesis of various pharmaceutical agents. We will move beyond a simple checklist of validation parameters to explore the scientific rationale behind each step, presenting a self-validating system that ensures robustness and regulatory compliance.
The Analytical Challenge: 4-(3-Trifluoromethylbenzoyl)piperidine HCl
The target molecule possesses a benzoyl chromophore, making it suitable for UV detection. The piperidine ring and the trifluoromethyl group present specific chemical characteristics that must be considered when predicting potential degradation pathways. Our objective is to validate an HPLC method that can separate the parent compound from any potential degradants formed under a variety of stress conditions.
Proposed Chromatographic System
Before validation can commence, a suitable chromatographic method must be developed. For the purpose of this guide, we will proceed with the validation of the following hypothetical, yet scientifically sound, HPLC method:
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes, hold for 3 min, return to initial |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
| Diluent | 50:50 Water:Acetonitrile |
Part 1: The Cornerstone of a SIAM - Forced Degradation Studies
The first and most critical step in validating a stability-indicating method is to prove its specificity through forced degradation, or stress testing.[6] The objective is not to completely destroy the API, but to induce a target degradation of approximately 10-20%, which is sufficient to generate and identify potential degradation products without creating secondary or tertiary degradants that may not be relevant under normal storage conditions.[7]
Experimental Protocol: Forced Degradation
-
Preparation : Prepare a stock solution of 4-(3-Trifluoromethylbenzoyl)piperidine HCl at 1 mg/mL in the diluent.
-
Acid Hydrolysis : Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Heat at 80°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL.
-
Base Hydrolysis : Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Heat at 80°C for 8 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL.
-
Oxidative Degradation : Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL.[8][9]
-
Thermal Degradation : Store the solid API in an oven at 105°C for 48 hours. Dissolve the stressed solid and dilute to a final concentration of 0.1 mg/mL.
-
Photolytic Degradation : Expose the solid API to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[10] Dissolve the stressed solid and dilute to a final concentration of 0.1 mg/mL.
-
Analysis : Analyze an unstressed control sample and each stressed sample by the proposed HPLC method. Utilize a photodiode array (PDA) detector to assess peak purity of the parent API peak in each chromatogram.
Caption: Workflow for the forced degradation study.
Part 2: Validation of Performance Characteristics
Following the successful demonstration of specificity under stress conditions, the method must be validated for a series of performance characteristics as defined by ICH Q2(R2) guidelines to prove it is suitable for its intended purpose.[3][11][12][13]
Caption: Overall HPLC method validation workflow.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[2][14] Having already challenged the method with degradation products, we must also evaluate potential interference from a placebo (a mixture of all formulation excipients without the API) and known process impurities.
Experimental Protocol:
-
Prepare a solution of the placebo at a concentration expected in a final product.
-
Prepare a solution of the API spiked with known process impurities at their specification limits.
-
Inject the diluent, the placebo solution, the spiked API solution, and a standard solution of the API.
-
Compare the chromatograms to ensure no peaks from the placebo or impurities co-elute with the main API peak.
Acceptance Criteria:
-
No significant interference at the retention time of the API peak from the placebo or impurities.
-
The API peak is resolved from all degradation and impurity peaks with a resolution (Rs) of > 2.0.
-
The peak purity index for the API peak in all stressed and spiked samples is > 0.999, confirming spectral homogeneity.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[15][16]
Experimental Protocol:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to prepare at least five concentrations across the range of 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against concentration and perform a linear regression analysis.
Data Summary: Linearity
| Concentration Level (%) | Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|---|
| 50% | 50 | 451023 |
| 75% | 75 | 674589 |
| 100% | 100 | 900123 |
| 125% | 125 | 1123654 |
| 150% | 150 | 1351987 |
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.
-
The y-intercept should not be significantly different from zero.
-
Visual inspection of the plot shows a linear relationship.
Accuracy
Accuracy represents the closeness of the test results obtained by the method to the true value.[14] It is typically determined by applying the method to a sample matrix spiked with known amounts of the analyte.
Experimental Protocol:
-
Prepare a placebo mixture.
-
Spike the placebo with the API at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Prepare each concentration level in triplicate (for a total of 9 determinations).
-
Analyze the samples and calculate the percentage recovery for each.
Data Summary: Accuracy
| Spiked Level (%) | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
|---|---|---|---|
| 80% (n=3) | 80.0 | 79.5 | 99.4% |
| 100% (n=3) | 100.0 | 100.3 | 100.3% |
| 120% (n=3) | 120.0 | 119.2 | 99.3% |
| Mean Recovery | | | 99.7% |
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[16]
-
Repeatability (Intra-assay precision) : Assesses precision over a short time interval with the same analyst and equipment.
-
Intermediate Precision : Expresses within-laboratory variations (different days, different analysts, different equipment).
Experimental Protocol:
-
Repeatability : Prepare six individual samples at 100% of the nominal concentration. Analyze them and calculate the Relative Standard Deviation (%RSD).
-
Intermediate Precision : Have a second analyst, on a different day, using a different HPLC system (if available), repeat the analysis of six individual samples. Compare the results from both sets.
Data Summary: Precision
| Precision Level | Analyst / Day | Mean Assay Value (%) | %RSD (n=6) |
|---|---|---|---|
| Repeatability | Analyst 1 / Day 1 | 99.8% | 0.45% |
| Intermediate | Analyst 2 / Day 2 | 100.1% | 0.51% |
Acceptance Criteria:
-
The %RSD for repeatability and intermediate precision should not be more than 2.0%.
Detection Limit (LOD) and Quantitation Limit (LOQ)
-
LOD : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (Based on Signal-to-Noise):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with low known concentrations of the analyte with those of blank samples.
-
The concentration that yields an S/N ratio of approximately 3:1 is the LOD.
-
The concentration that yields an S/N ratio of approximately 10:1 is the LOQ.
Data Summary: LOD & LOQ
| Parameter | Based on S/N Ratio | Resulting Concentration |
|---|---|---|
| LOD | 3:1 | 0.05 µg/mL |
| LOQ | 10:1 | 0.15 µg/mL |
Acceptance Criteria:
-
The LOQ must be demonstrated to have acceptable precision and accuracy.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[17] This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Prepare a standard solution of the API.
-
Analyze the solution while making small, deliberate changes to the method parameters, one at a time.
-
Evaluate the effect on system suitability parameters (e.g., retention time, tailing factor, resolution).
Data Summary: Robustness
| Parameter Varied | Variation | Effect on Retention Time | Effect on Resolution |
|---|---|---|---|
| Flow Rate | ± 0.1 mL/min | ± 0.8 min | Acceptable |
| Column Temp. | ± 2°C | ± 0.2 min | Acceptable |
| Mobile Phase pH | ± 0.2 units | ± 0.3 min | Acceptable |
Acceptance Criteria:
-
System suitability parameters should remain within acceptable limits for all varied conditions.
Conclusion
The comprehensive validation process detailed in this guide confirms that the proposed RP-HPLC method is linear, accurate, precise, specific, and robust for the quantitative determination of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride. The successful separation of the parent peak from all degradants generated during forced degradation studies unequivocally establishes its stability-indicating nature. This validated method is now fit for its intended purpose in routine quality control, stability studies, and to support regulatory submissions.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Jornitz, M. W., & Meltzer, T. H. (2005). The role of forced degradation studies in stability indicating HPLC method development. ResearchGate. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
Ravi, S. et al. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]
-
Mamatha, T. (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
ICH. (n.d.). Quality Guidelines. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Jordi Labs. (n.d.). Method Development & Validation (Stability-Indicating). [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. [Link]
-
Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
-
HMR Labs. (2024). ICH Stability Testing and appropriate validation of analytical procedures. [Link]
-
ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]
-
ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
- Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Blessy, M. et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
-
Kumar, N. et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). ScienceDirect. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Method Development & Validation (Stability-Indicating) – Pharma Stability [pharmastability.com]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. fda.gov [fda.gov]
- 5. hmrlabs.com [hmrlabs.com]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ICH Official web site : ICH [ich.org]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. database.ich.org [database.ich.org]
- 13. biopharminternational.com [biopharminternational.com]
- 14. propharmagroup.com [propharmagroup.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. ijarsct.co.in [ijarsct.co.in]
A Comparative Guide to the Metabolic Stability of Fluorinated Versus Non-Fluorinated Piperidine Analogs
For researchers, scientists, and drug development professionals, optimizing a compound's metabolic stability is a pivotal step in the journey from a promising lead to a viable drug candidate. The piperidine scaffold is a ubiquitous feature in modern pharmaceuticals, prized for its synthetic tractability and ability to orient substituents in three-dimensional space. However, its aliphatic nature often renders it susceptible to metabolic degradation. The strategic incorporation of fluorine into a molecular scaffold has emerged as a powerful and widely adopted strategy to enhance pharmacokinetic profiles.[1] This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated piperidine analogs, supported by experimental data, detailed protocols, and visualizations to inform rational drug design.
The Mechanistic Underpinning: Why Fluorine Confers Stability
The introduction of fluorine can significantly alter a molecule's physicochemical and pharmacokinetic properties.[2][3] This enhancement is primarily attributed to the unique characteristics of the fluorine atom and the carbon-fluorine (C-F) bond.
-
Bond Strength: The C-F bond is exceptionally strong (bond dissociation energy of ~115 kcal/mol) compared to a typical aliphatic carbon-hydrogen (C-H) bond (~99 kcal/mol). This increased strength makes the C-F bond considerably more resistant to homolytic cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily, which are major drivers of drug metabolism.[1][4][5]
-
Electronic Effects: Fluorine is the most electronegative element, creating a strong dipole and lowering the pKa of nearby basic amines. This can influence binding interactions and solubility.[6] More critically for metabolism, this electron-withdrawing effect can deactivate adjacent C-H bonds, making them less susceptible to oxidative attack.
-
Steric Shielding: By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, medicinal chemists can effectively "block" or sterically hinder the approach of metabolic enzymes.[4] This targeted substitution is a key strategy for prolonging a drug's half-life and improving its bioavailability.[5]
The primary metabolic pathways for piperidine-containing compounds involve enzymes like CYP3A4 and CYP2D6.[7][8] Common reactions include N-dealkylation, oxidation at carbons alpha to the nitrogen, and hydroxylation at various positions on the ring, which can sometimes lead to ring contraction.[9][10][11] Fluorination at these susceptible sites can effectively shut down these metabolic routes.
The following diagram illustrates how fluorination can protect a piperidine ring from metabolic oxidation.
Caption: Fluorination blocks metabolic oxidation at susceptible sites.
Quantitative Comparison: Experimental Evidence
In vitro data from studies using liver microsomes provide a direct measure of metabolic stability. The key parameters are the metabolic half-life (t½), representing the time taken for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), which describes the rate of metabolism independent of blood flow. A longer half-life and lower intrinsic clearance indicate greater metabolic stability.[1]
The following table summarizes data from a study on mono- and difluorinated piperidine derivatives, illustrating the impact of fluorination on intrinsic clearance in human liver microsomes.
| Compound/Analog | Description | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Parent Piperidine A | Non-fluorinated | 25 |
| Analog A-1 | 3-Fluoro-piperidine | 15 |
| Analog A-2 | 3,3-Difluoro-piperidine | < 5 |
| Parent Piperidine B | Non-fluorinated | 88 |
| Analog B-1 | 4-Fluoro-piperidine | 51 |
| Analog B-2 | 4,4-Difluoro-piperidine | 22 |
Data adapted from a representative study on fluorinated saturated heterocyclic amines for illustrative purposes.[12]
It is crucial to recognize that the effects of fluorination are context-dependent. A study on N-alkyl-substituted piperidine-2-carboxamides found that all fluorinated derivatives were somewhat more readily oxidized in human liver microsomes, with degradation rates correlating with increasing lipophilicity.[13] This underscores the importance of empirical testing, as electronic effects that increase lipophilicity can sometimes counteract the stability gained from a stronger C-F bond.
Experimental Protocol: In Vitro Microsomal Stability Assay
The following protocol outlines a standard, self-validating procedure for determining the metabolic stability of a compound using human liver microsomes (HLM). This assay is a cornerstone of in vitro drug metabolism studies.[14][15]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test compounds and positive controls (e.g., Testosterone, Verapamil)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN) with an appropriate internal standard (for LC-MS/MS analysis)
-
96-well incubation plates and collection plates
-
Incubator/shaker set to 37°C
Methodology:
-
Preparation:
-
Thaw pooled HLM on ice. Dilute with 0.1 M phosphate buffer to a final protein concentration of 0.5 mg/mL in the incubation mixture.[16]
-
Prepare a solution of the test compound at an initial concentration (e.g., 1 µM) in the HLM suspension.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Set up negative control incubations by substituting the NADPH system with phosphate buffer. This validates that the observed metabolism is NADPH-dependent (i.e., CYP-mediated).
-
-
Incubation:
-
Pre-warm the plate containing the HLM and test compound mixture to 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), collect aliquots of the incubation mixture.[14]
-
-
Reaction Quenching & Sample Preparation:
-
Immediately terminate the reaction in the collected aliquots by adding a volume of ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins and stops all enzymatic activity.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant, which contains the remaining parent compound, to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the remaining concentration of the parent compound in each sample using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[17][18][19] LC-MS/MS provides the necessary sensitivity and selectivity to measure trace concentrations of the parent drug in a complex biological matrix.[17]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½) , where V is the incubation volume and P is the amount of microsomal protein.[1]
-
Caption: A generalized workflow for an in vitro microsomal stability assay.
Conclusion and Outlook
The strategic incorporation of fluorine is a highly effective and validated method for enhancing the metabolic stability of drug candidates containing a piperidine moiety. By replacing metabolically labile C-H bonds with robust C-F bonds, medicinal chemists can block sites of oxidative metabolism, leading to improved pharmacokinetic profiles such as longer half-life and increased bioavailability. However, the interplay between bond strength, electronic effects, and overall lipophilicity means that the outcome is not always predictable and must be confirmed experimentally. The in vitro microsomal stability assay remains an indispensable tool in the drug discovery workflow, providing critical data to guide the rational design of more stable, effective, and safer medicines.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359. [Link]
-
Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369. [Link]
-
Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual review of pharmacology and toxicology, 41(1), 443-470. [Link]
-
Grygorenko, O. O., et al. (2020). Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry–A European Journal, 26(40), 8829-8838. [Link]
-
Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological reviews, 49(4), 403-449. [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]
-
BioIVT. (n.d.). Metabolic Stability Assay Services. [Link]
-
Yin, W., Doss, G. A., Stearns, R. A., Chaudhary, A. G., Hop, C. E., Franklin, R. B., & Kumar, S. (2003). A novel P450-catalyzed transformation of the 2,2,6,6-tetramethyl piperidine moiety to a 2,2-dimethyl pyrrolidine in human liver microsomes: characterization by high resolution quadrupole-time-of-flight mass spectrometry and 1H-NMR. Drug metabolism and disposition, 31(2), 215-223. [Link]
-
Li, W., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS medicinal chemistry letters, 2(8), 617-622. [Link]
-
Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. [Link]
-
Longdom Publishing. (n.d.). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]
-
Springer Nature Experiments. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]
-
Berger, M., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(22), 2536-2545. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. A novel P450-catalyzed transformation of the 2,2,6,6-tetramethyl piperidine moiety to a 2,2-dimethyl pyrrolidine in human liver microsomes: characterization by high resolution quadrupole-time-of-flight mass spectrometry and 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 16. mttlab.eu [mttlab.eu]
- 17. longdom.org [longdom.org]
- 18. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 19. bioagilytix.com [bioagilytix.com]
A Researcher's Guide to Positional Isomerism: A Head-to-Head Comparison of (Trifluoromethylbenzoyl)piperidine HCl Isomers
Introduction: The Critical Role of "Where" in Drug Discovery
In the intricate world of medicinal chemistry, the seemingly minor detail of where a functional group is placed on a molecular scaffold can be the difference between a breakthrough therapeutic and a failed candidate. This principle, known as positional isomerism, dictates that compounds with the identical molecular formula but different arrangements of atoms can exhibit vastly different physicochemical, pharmacological, and toxicological profiles.[1][2][3] The spatial arrangement of atoms directly influences how a molecule interacts with its biological target, affecting binding affinity, efficacy, and its metabolic fate.[4]
This guide provides an in-depth, head-to-head comparison of 4-(3-Trifluoromethylbenzoyl)piperidine HCl and its positional isomers, where the benzoyl moiety is shifted to the 2- and 3-positions of the piperidine ring. The benzoylpiperidine fragment is a well-established "privileged structure" in drug design, appearing in numerous bioactive molecules targeting a range of conditions from neuropsychiatric disorders to cancer.[5][6][7] By systematically evaluating these three isomers, we will illustrate a practical framework for how researchers can dissect the structure-activity relationships (SAR) that govern a compound's potential as a therapeutic agent.
Part 1: Structural and Physicochemical Characterization
The first step in comparing these isomers is to understand their fundamental structural and chemical properties. The trifluoromethyl (-CF3) group is a common bioisostere for a methyl or chloro group, often introduced to enhance metabolic stability and lipophilicity, which can improve cell permeability and target engagement.[8] The piperidine ring is a ubiquitous scaffold in central nervous system (CNS) agents.[9][10] The position of the bulky, electron-withdrawing trifluoromethylbenzoyl group is expected to significantly impact the molecule's shape, polarity, and basicity (pKa) of the piperidine nitrogen.
Caption: Chemical structures of the three positional isomers.
These subtle structural shifts have tangible consequences on the compounds' physicochemical properties, which in turn influence their pharmacokinetic profiles.
| Property | 4-(3-TFM-benzoyl)piperidine HCl | 3-(3-TFM-benzoyl)piperidine HCl | 2-(3-TFM-benzoyl)piperidine HCl | Source(s) |
| CAS Number | 25519-83-9 | Not readily available | Not readily available | [11] |
| Molecular Formula | C₁₃H₁₅F₃NO · HCl | C₁₃H₁₅F₃NO · HCl | C₁₃H₁₅F₃NO · HCl | [11] |
| Molecular Weight | 293.72 g/mol | 293.72 g/mol | 293.72 g/mol | [11] |
| Melting Point | 196-198°C | Data not available | Data not available | [11] |
| Predicted LogP | 2.8 - 3.2 | 2.8 - 3.2 | 2.8 - 3.2 | Estimated |
| Predicted pKa | 8.5 - 9.0 | 9.0 - 9.5 | 9.2 - 9.7 | Estimated |
| Aqueous Solubility | Soluble in water/methanol | Expected to be soluble | Expected to be soluble | [11] |
Note: LogP and pKa values are estimated based on computational models, as experimental data for all isomers is not publicly available. Such predictions are a standard first step in early drug discovery to guide experimental design.
Part 2: A Framework for Pharmacological Evaluation
Given that the benzoylpiperidine scaffold is known to interact with a wide array of biological targets, particularly G-Protein Coupled Receptors (GPCRs), a logical approach is to employ a screening cascade to determine the affinity, functional activity, and preliminary safety profile of each isomer.[12][13][14]
Caption: Simplified GPCR signaling pathways often measured in functional assays.
Hypothetical Data: Functional Activity (EC₅₀/IC₅₀, nM) at σ₁ Receptor
| Isomer | Functional Mode | Potency (EC₅₀/IC₅₀) |
| 4-benzoyl | Antagonist | IC₅₀ = 45 nM |
| 3-benzoyl | Weak Partial Agonist | EC₅₀ = 850 nM |
| 2-benzoyl | Inactive | >10,000 nM |
Expert Interpretation: This data further differentiates the isomers. The 4-isomer is identified as a potent antagonist, while the 3-isomer is a very weak partial agonist. This is a classic example of how positional changes can flip the functional "switch" of a molecule, a critical finding for any drug development program.
Druggability: In Vitro ADME & Toxicology Screening
A potent and selective compound is useless if it cannot reach its target in the body or is overtly toxic. Early, in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity is standard practice. [15][16][17][18] Hypothetical Data: Comparative In Vitro ADME/Tox Profile
| Parameter | 4-benzoyl Isomer | 3-benzoyl Isomer | 2-benzoyl Isomer |
| Metabolic Stability (HLM, t½ min) | 45 min | 15 min | >60 min |
| CYP3A4 Inhibition (IC₅₀, µM) | 8.5 µM | 2.1 µM | >50 µM |
| Caco-2 Permeability (Papp, A→B) | 15 x 10⁻⁶ cm/s | 12 x 10⁻⁶ cm/s | 18 x 10⁻⁶ cm/s |
| Cytotoxicity (HepG2, CC₅₀, µM) | >50 µM | 15 µM | >50 µM |
Expert Interpretation:
-
Metabolic Stability: The 4-isomer shows moderate stability in human liver microsomes (HLM), while the 3-isomer is rapidly metabolized. The 2-isomer is highly stable, perhaps because the hindered position of the carbonyl group prevents access by metabolic enzymes.
-
CYP Inhibition: The 3-isomer shows potent inhibition of a major drug-metabolizing enzyme (CYP3A4), raising a red flag for potential drug-drug interactions. The 4-isomer is cleaner.
-
Permeability: All isomers show good permeability in the Caco-2 assay, a model of the intestinal barrier, suggesting good potential for oral absorption. [19]* Cytotoxicity: The 3-isomer displays some cytotoxicity, while the 4- and 2-isomers appear safe in this assay.
Part 3: Key Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, standardized protocols are essential. Below are abbreviated, representative protocols for the key assays described.
Protocol 1: Radioligand Receptor Binding Assay (σ₁ Receptor)
-
Materials: Guinea pig brain homogenates (source of σ₁ receptors), -pentazocine (radioligand), test isomers, wash buffer (e.g., Tris-HCl), glass fiber filters, scintillation cocktail.
-
Procedure:
-
Prepare serial dilutions of each isomer (e.g., from 100 µM to 0.1 nM).
-
In a 96-well plate, combine brain homogenate, -pentazocine (at a concentration near its Kd, e.g., 2 nM), and either buffer (for total binding), a high concentration of a known ligand like haloperidol (for non-specific binding), or a dilution of the test isomer.
-
Incubate the plate (e.g., 120 minutes at room temperature) to allow binding to reach equilibrium. [20] 4. Rapidly harvest the plate contents onto glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand.
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters into scintillation vials with scintillation cocktail.
-
Quantify the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis: Calculate percent inhibition for each isomer concentration relative to total and non-specific binding. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert IC₅₀ to Ki using the Cheng-Prusoff equation.
Protocol 2: Cell-Based cAMP Functional Assay (for Gs/Gi-coupled receptors)
-
Materials: HEK293 cells stably expressing the target GPCR, cell culture medium, stimulation buffer, forskolin (an adenylyl cyclase activator, for Gi-coupled assays), a reference agonist/antagonist, a commercial cAMP detection kit (e.g., HTRF, ELISA).
-
Procedure (Antagonist Mode):
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test isomers.
-
Pre-incubate the cells with the test isomers for a set period (e.g., 15-30 minutes).
-
Add a fixed concentration of the reference agonist (typically its EC₈₀ concentration) to all wells except the negative control.
-
Incubate for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
Lyse the cells and follow the manufacturer's protocol for the cAMP detection kit to measure intracellular cAMP levels.
-
-
Data Analysis: Plot the cAMP signal against the concentration of the test isomer. Fit the data to a dose-response curve to determine the IC₅₀, representing the concentration at which the isomer inhibits 50% of the agonist-induced cAMP response.
Protocol 3: Metabolic Stability Assay (Liver Microsomes)
-
Materials: Pooled human liver microsomes (HLMs), NADPH regenerating system (cofactor for CYP enzymes), phosphate buffer (pH 7.4), test isomers, a positive control compound (e.g., testosterone), quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
Procedure:
-
Pre-warm HLM suspension and NADPH system to 37°C.
-
In a 96-well plate, add buffer and the test isomer (at a low concentration, e.g., 1 µM).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding the quenching solution.
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining amount of the parent compound.
-
-
Data Analysis: Plot the natural log of the percent remaining of the parent compound versus time. The slope of the initial linear portion of this plot gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. [19]
Conclusion
This guide demonstrates that positional isomerism is not a trivial structural nuance but a fundamental driver of a compound's entire biological and pharmacological identity. Through a systematic, head-to-head comparison using standard industry assays, we can effectively differentiate isomers and identify a lead candidate. The hypothetical case of the (Trifluoromethylbenzoyl)piperidine HCl isomers illustrates that the 4-substituted variant possesses a superior profile of potency, selectivity, and druggability compared to its 2- and 3-substituted counterparts. This logical, data-driven approach is the cornerstone of modern, efficient drug discovery, ensuring that resources are focused on the molecules with the highest probability of becoming successful therapeutics.
References
-
StudySmarter. (2023, October 14). Positional Isomers: Meaning, Applications, Examples. Retrieved from [Link]
-
Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372–384. Retrieved from [Link]
-
An, S., & Tolliday, N. (2005). Functional assays for screening GPCR targets. Drug Discovery Today: Technologies, 2(2), 145-151. Retrieved from [Link]
-
Charles River Laboratories. In Vitro ADME Assays and Services. Retrieved from [Link]
-
Creative Biolabs. GPCR targeted Functional Assay Services. Retrieved from [Link]
-
ICE Bioscience. In Vitro ADME Assays and Services. Retrieved from [Link]
-
Hübschmann, M. V., & Scott, D. J. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology, 166, 15–42. Retrieved from [Link]
-
Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]
-
BioDuro. In Vitro ADME. Retrieved from [Link]
-
Admescope. (2024, June 13). Fast turnaround early ADME in vitro screening available! Retrieved from [Link]
-
Chhabra, N., Aseri, M. L., & Padmanabhan, D. (2013). A review of drug isomerism and its significance. International Journal of Applied & Basic Medical Research, 3(1), 16–18. Retrieved from [Link]
-
Sugimoto, H., et al. (1998). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Arzneimittel-Forschung, 48(6), 626-635. Retrieved from [Link]
-
Zare, A., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry, 69, 72-81. Retrieved from [Link]
-
Ialongo, C., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1989. Retrieved from [Link]
-
Szymański, P., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 211-231. Retrieved from [Link]
-
Ialongo, C., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1989. Retrieved from [Link]
-
ResearchGate. (2024). General classification of benzoylpiperidine-based small molecules as therapeutics and diagnostics. Retrieved from [Link]
-
Szałata, K., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences, 23(19), 11883. Retrieved from [Link]
-
Patsnap. (2025, August 1). The Role of Geometric Isomers in Drug Efficacy and Toxicity. Retrieved from [Link]
-
Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryMedChem, 13(15), 1510–1519. Retrieved from [Link]
-
Marra, A., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(7), 1335–1343. Retrieved from [Link]
-
Solubility of Things. Case Studies of Isomers: Examples from Pharmaceuticals. Retrieved from [Link]
-
Solubility of Things. The Role of Isomerism in Biological Activity. Retrieved from [Link]
-
MDPI. (2024). Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H 3 Receptor Ligands and MAO-B Inhibitors. Retrieved from [Link]
Sources
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. 4-(3-TRIFLUOROMETHYLBENZOYL)-PIPERIDINE, HYDROCHLORIDE | 25519-83-9 [m.chemicalbook.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. GPCR targeted Functional Assay Services - Creative Biolabs [creative-biolabs.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. criver.com [criver.com]
- 16. In Vitro ADME Assays Services_ADME DMPK service _In Vitro ADME Assays and Services - ADME - ICE Bioscience [en.ice-biosci.com]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 19. admescope.com [admescope.com]
- 20. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride
As a Senior Application Scientist, my experience in laboratory settings has underscored a critical, often overlooked, aspect of research: the responsible management of chemical waste. The integrity of our work extends beyond the bench; it encompasses the entire lifecycle of a chemical, from procurement to its final, safe disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride, a compound representative of halogenated organic molecules used in modern drug discovery. Our goal is to move beyond mere compliance and foster a culture of intrinsic safety and environmental stewardship.
Hazard Profile and Regulatory Context
Understanding the specific hazards of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride is the foundation of its safe handling and disposal. This is not just a procedural formality; it is a risk assessment that informs every action we take.
This compound is classified as a hazardous substance under the OSHA Hazard Communication Standard[1]. Its primary hazards, as identified in Safety Data Sheets (SDS), include skin irritation, serious eye irritation, and potential respiratory irritation[1][2]. The causality here is straightforward: the chemical's reactivity can disrupt biological tissues upon contact.
Critically, the presence of a trifluoromethyl group and a chlorine atom (from the hydrochloride salt) places this compound in the category of halogenated organic compounds . This classification is of paramount importance for disposal. The U.S. Environmental Protection Agency (EPA) heavily regulates the treatment and disposal of halogenated organic wastes due to their potential for environmental persistence and the formation of toxic byproducts if improperly incinerated[3][4][5][6]. Therefore, this waste stream cannot be treated as general chemical waste and is subject to specific land disposal restrictions[4][6].
| Hazard Classification | Description | Primary Precaution |
| Skin Irritation (Category 2) | Causes skin irritation upon contact. | Wear nitrile or other chemically resistant gloves. Wash hands and exposed skin thoroughly after handling[1]. |
| Eye Irritation (Category 2/2A) | Causes serious eye irritation. | Use safety glasses with side shields or chemical goggles[1][2]. |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol. | Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust[7][8]. |
| Regulatory Classification | Halogenated Organic Compound | Must be segregated and disposed of as hazardous waste according to EPA and local regulations[3][9]. |
Core Principles for Disposal: A Self-Validating System
Effective chemical disposal is built on a few core, non-negotiable principles. Adhering to these creates a self-validating system where safety and compliance are inherent to the workflow.
-
Segregation: Never mix incompatible waste streams.[10][11] Halogenated waste must be kept separate from non-halogenated organic solvents, acids, bases, and oxidizers.[11][12] Mixing can create dangerous reactions, produce complex and unidentifiable waste mixtures, and significantly increase disposal costs.
-
Identification: All waste containers must be accurately and clearly labeled.[10] The label should include the full chemical name—"4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride"—and appropriate hazard warnings. This prevents accidental mishandling by colleagues or waste management professionals.
-
Containment: Waste must be stored in appropriate, compatible, and sealed containers to prevent leaks or spills.[11][13] The best initial container for waste is often the original product container.[13]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for managing waste containing 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride from the point of generation to final handoff.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical in any form, including as a waste product, ensure you are wearing the appropriate PPE.
-
Eye Protection: Safety glasses with side-shields or chemical goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves before use.[8]
-
Body Protection: A standard laboratory coat.
Step 2: Prepare the Designated Waste Container
-
Select a container made of a compatible material (e.g., the original container, or a clean, dry glass or polyethylene container).
-
The container must be in good condition, free of cracks, and have a tightly sealing lid.[13]
-
Affix a "Hazardous Waste" label. Fill in the full chemical name and note its status as a "Halogenated Organic Solid" or "Halogenated Organic Liquid," depending on the form of the waste.
Step 3: Collect and Segregate Waste
-
Solid Waste: Unused or expired 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride powder should be transferred carefully to the designated waste container, avoiding the creation of dust.[7]
-
Liquid Waste: Solutions containing the compound should be poured into a designated halogenated liquid waste container. Do not mix with non-halogenated solvents.
-
Contaminated Labware: Items like weigh boats, pipette tips, and contaminated gloves should be collected in a sealed, labeled bag or container designated for solid hazardous waste. Sharps, such as needles or contaminated broken glass, must be placed in a designated sharps container.[14]
Step 4: Managing Empty Containers
An "empty" container that held this chemical is not considered general trash until properly decontaminated.[13]
-
Triple-Rinse Procedure: Rinse the container three times with a suitable solvent (e.g., methanol or ethanol) that can dissolve the compound.
-
Collect Rinsate: The solvent used for rinsing (the rinsate) is now considered hazardous halogenated liquid waste and must be collected in the appropriate liquid waste container.[13]
-
Final Disposal of Container: Once triple-rinsed, deface or remove all original labels and the hazardous waste label before disposing of the container in the appropriate general waste stream (e.g., broken glass box or regular trash), in accordance with your institution's policies.[11][13]
Step 5: Temporary On-Site Storage
-
Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area.[1]
-
Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[11]
-
Keep the container away from heat, ignition sources, and incompatible materials.
Step 6: Final Disposal
-
Do not attempt to neutralize or dispose of this chemical down the drain or in regular trash.[7]
-
The only acceptable method for final disposal is through your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal service.[7][10]
-
These services are equipped to transport and dispose of halogenated organic waste in compliance with EPA regulations, typically via high-temperature incineration at a permitted facility.[3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for correctly routing waste generated from work with 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride.
Caption: Decision workflow for segregating and handling different waste streams of 4-(3-Trifluoromethylbenzoyl)piperidine HCl.
References
-
Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]
-
Effective Lab Chemical Waste Management. Environmental Marketing Services. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
Best Practices for Laboratory Waste Management. ACTenviro. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Safety Data Sheet - 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride. Angene Chemical. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR :: Electronic Code of Federal Regulations. [Link]
-
MSDS of 4-(Trifluoromethyl)piperidine hydrochloride. Capot Chemical. [Link]
-
Safety Data Sheet. CXZ Chemicals. [Link]
-
Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. U.S. Environmental Protection Agency. [Link]
-
Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations. [Link]
-
Federal Register/Vol. 84, No. 227/Monday, November 25, 2019/Rules and Regulations. GovInfo. [Link]
-
OSHA Respirator Requirements for Selected Chemicals. NIOSH | CDC. [Link]
-
FLUORIDES (as F). Occupational Safety and Health Administration (OSHA). [Link]
-
Guidance For Hazard Determination. Occupational Safety and Health Administration (OSHA). [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. capotchem.com [capotchem.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. View Document - California Code of Regulations [govt.westlaw.com]
- 6. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 7. angenechemical.com [angenechemical.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. epa.gov [epa.gov]
- 10. Effective Lab Chemical Waste Management [emsllcusa.com]
- 11. acewaste.com.au [acewaste.com.au]
- 12. actenviro.com [actenviro.com]
- 13. vumc.org [vumc.org]
- 14. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
Navigating the Safe Handling of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and application of novel compounds are daily endeavors. Among these, 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride presents as a key intermediate with significant potential. However, its handling demands a meticulous approach to safety, grounded in a comprehensive understanding of its chemical properties. This guide provides essential, actionable intelligence for the safe operational handling and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research.
Hazard Identification and Risk Assessment: Understanding the Compound
4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride is a substituted piperidine derivative. While specific toxicological data for this exact compound is not extensively published, a robust safety protocol can be developed by assessing the hazards associated with its structural components: the piperidine ring and the trifluoromethylbenzoyl group.
-
Piperidine Moiety: Piperidine and its derivatives are known to be irritants to the skin, eyes, and respiratory tract.[1] They can be toxic if inhaled, absorbed through the skin, or ingested.[2] Piperidine itself is a flammable liquid and can cause severe skin burns and eye damage.[2][3][4][5]
-
Trifluoromethylbenzoyl Moiety: Compounds containing the trifluoromethyl group can be stable but may also present hazards. For instance, trifluoromethyl-substituted benzoyl chlorides are corrosive and react with water to liberate toxic gas.[6][7] While this is a hydrochloride salt and not a benzoyl chloride, the potential for irritation and toxicity from this part of the molecule should be considered.
Given these characteristics, 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride should be handled as a hazardous substance with the primary risks being irritation to the skin, eyes, and respiratory system.[1] Ingestion and direct contact must be strictly avoided.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is paramount when handling 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride. The following table outlines the recommended PPE, with the rationale behind each selection.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield.[1] | Protects against splashes of the compound, which could cause serious eye irritation or damage.[4][8] A face shield is recommended when there is a significant risk of splashing. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[1][3] | Prevents direct skin contact and absorption, which can lead to irritation or toxicity.[2] Gloves should be inspected for integrity before each use and disposed of after handling the compound.[9] |
| Body Protection | A laboratory coat or a chemical-resistant apron.[1] | Protects personal clothing from contamination. In cases of significant handling, a chemical-resistant suit may be warranted. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[1][3] | Required when handling the solid compound outside of a certified chemical fume hood or when there is a potential for aerosolization. This mitigates the risk of respiratory tract irritation.[10] |
Operational Plan: From Receipt to Disposal
A structured operational plan ensures that safety is integrated into every step of the handling process.
Engineering Controls and Safe Handling
-
Ventilation: All manipulations of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[4][8]
-
Handling Practices:
Storage Requirements
Proper storage is crucial to maintain the compound's integrity and prevent accidental exposure.
-
Container: Keep the compound in its original, tightly sealed container.[8][13]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][8]
-
Security: The storage area should be secure and accessible only to authorized personnel.
Spill Management
In the event of a spill, a swift and organized response is critical.
-
Evacuation and Ventilation: Immediately evacuate the affected area and ensure it is well-ventilated.
-
Containment: For a solid spill, carefully sweep up the material and place it into a suitable, labeled container for disposal.[8] For a solution, use an inert absorbent material like sand or vermiculite to contain the spill.[14]
-
Cleanup: Once the bulk of the material is collected, decontaminate the area with a suitable cleaning agent.
-
Personal Protection: All personnel involved in the cleanup must wear the appropriate PPE as outlined in Section 2.
The following diagram illustrates the decision-making process for handling a chemical spill:
Caption: General workflow for the disposal of chemical waste.
By adhering to these rigorous safety and handling protocols, researchers can confidently and safely work with 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride, fostering a secure environment for groundbreaking scientific advancements.
References
- BenchChem. (n.d.). Personal protective equipment for handling 4-[(4-Chlorophenoxy)methyl]piperidine-d4.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine.
- New Jersey Department of Health. (n.d.). Hazard Summary: Piperidine.
- Jubilant Ingrevia Limited. (n.d.). Piperidine Safety Data Sheet.
- Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
- Fisher Scientific. (2024, April 1). SAFETY DATA SHEET - 4-(Trifluoromethyl)piperidine hydrochloride.
- Pharmaffiliates. (n.d.). 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride.
- Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET - Piperidine.
- Fisher Scientific. (2010, April 19). 2-(Trifluoromethyl)benzoyl chloride - SAFETY DATA SHEET.
- Chem-Impex. (n.d.). 4-[4-(Trifluoromethyl)Benzyl]Piperidine Hydrochloride.
- Apollo Scientific. (2022, May 16). 3-(Trifluoromethyl)benzoyl fluoride - SAFETY DATA SHEET.
- Gelest. (2016, August 12). 2-(Trifluoromethyl)benzoyl chloride Safety Data Sheet.
- Chemicalbook. (n.d.). 4-(3-TRIFLUOROMETHYLBENZOYL)-PIPERIDINE, HYDROCHLORIDE | 25519-83-9.
- Guidechem. (n.d.). 4-(3-TRIFLUOROMETHYLPHENYL)PIPERIDINE HYDROCHLORIDE (cas 6652-16-0) SDS/MSDS download.
- Fisher Scientific. (n.d.). 4-(Trifluoromethyl)benzoyl chloride SAFETY DATA SHEET.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET - Piperidine.
- Fluorochem. (2024, December 19). Safety Data Sheet - 4-(Trifluoromethyl)benzoyl fluoride.
- Capot Chemical. (2013, November 11). MSDS of 4-(Trifluoromethyl)piperidine hydrochloride.
- CDH Fine Chemical. (n.d.). PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Angene Chemical. (2024, August 30). Safety Data Sheet - 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride.
- Chem-Impex International, Inc. (n.d.). Safety Data Sheet.
- Enamine. (n.d.). Safety Data Sheet - [4-(trifluoromethyl)piperidin-4-yl]methanol hydrochloride.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- PubChem. (n.d.). 4-(Trifluoromethyl)piperidine hydrochloride.
- BenchChem. (n.d.). Proper Disposal of 4-(CHLOROMETHYL)PIPERIDINE HYDROCHLORIDE: A Step-by-Step Guide for Laboratory Professionals.
- Duke University. (2025, March 5). Safe Handling of Hazardous Drugs.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. chemos.de [chemos.de]
- 4. nj.gov [nj.gov]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. capotchem.com [capotchem.com]
- 11. angenechemical.com [angenechemical.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. peptide.com [peptide.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
